molecular formula C13H12FNO B112187 4-(Benzyloxy)-2-fluoroaniline CAS No. 190060-72-1

4-(Benzyloxy)-2-fluoroaniline

Cat. No.: B112187
CAS No.: 190060-72-1
M. Wt: 217.24 g/mol
InChI Key: SDMVHDKRUHLVKO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-fluoroaniline is a fluorinated aromatic amine that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Its molecular structure, featuring an aniline core functionalized with a benzyloxy group at the para position and a fluorine atom at the ortho position, makes it a valuable building block for constructing more complex molecules. Fluoroaniline derivatives are frequently employed as raw materials in the development of agrochemicals, pharmaceuticals, and dyes . Specifically, anilines with benzyloxy and fluoro substituents are key intermediates in synthetic pathways for bioactive molecules; for instance, structurally similar compounds have been utilized in the synthesis of cholesterol absorption inhibitors like Zetia (Ezetimibe) . The high electronegativity of the fluorine atom significantly influences the electronic properties of the molecule by pulling electrons away from the aromatic ring, which can modify ionization potentials and excitation energies . This makes this compound a compound of interest in materials science for computational studies into spectroscopic properties and nonlinear optical (NLO) potential, as researchers investigate its HOMO-LUMO energies and molecular electrostatic potential using density functional theory (DFT) . Researchers value this compound for its utility in molecular docking studies and for exploring structure-activity relationships in the design of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMVHDKRUHLVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467636
Record name 4-benzyloxy-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190060-72-1
Record name 4-benzyloxy-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Benzyloxy)-2-fluoroaniline CAS number 190060-72-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-2-fluoroaniline (CAS 190060-72-1): Synthesis, Characterization, and Applications

Abstract

This compound is a valuable substituted aniline that serves as a key synthetic intermediate in medicinal chemistry and materials science. The presence of a fluorine atom and a benzyloxy group on the aniline scaffold imparts unique electronic and steric properties, making it a strategic building block for creating complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1][2] This guide provides a comprehensive technical overview of this compound, including a plausible, detailed synthetic pathway, in-depth analytical and spectroscopic characterization methods, its applications in research and development, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Physicochemical and Structural Properties

This compound is a polysubstituted aromatic amine. Its core structure consists of an aniline ring substituted with a fluorine atom ortho to the amino group and a benzyloxy group para to the amino group. This substitution pattern dictates its reactivity and utility as a chemical intermediate.

PropertyValueSource(s)
CAS Number 190060-72-1[3][4]
Molecular Formula C₁₃H₁₂FNO
Molecular Weight 217.24 g/mol
IUPAC Name This compound
Synonyms Benzenamine, 2-fluoro-4-(phenylmethoxy)-[3]
Appearance Predicted: White to light yellow solid[5][6]
Purity ≥97% (Typical)
Storage Store in a dark place under an inert atmosphere at room temperature.

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is sparse, a robust and logical two-step pathway can be designed based on established organic chemistry principles, starting from commercially available 2-fluoro-4-nitrophenol. The strategy involves a Williamson ether synthesis to introduce the benzyl protecting group, followed by the reduction of the nitro group to the target aniline.

Proposed Synthetic Pathway

Synthetic_Pathway start 2-Fluoro-4-nitrophenol intermediate 1-(Benzyloxy)-2-fluoro-4-nitrobenzene start->intermediate Step 1: Williamson Ether Synthesis Reagents: Benzyl bromide (BnBr), K₂CO₃ Solvent: Acetone or DMF Causality: K₂CO₃ is a mild base that deprotonates the acidic phenol, forming a phenoxide nucleophile. Benzyl bromide is an excellent electrophile for the subsequent Sₙ2 reaction. product This compound (Target Compound) intermediate->product Step 2: Nitro Group Reduction Reagents: SnCl₂·2H₂O, Ethanol, HCl (conc.) or H₂, Pd/C in Ethanol Causality: Stannous chloride in acidic medium is a classic, high-yield method for reducing aromatic nitro groups. Catalytic hydrogenation is a cleaner alternative.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-nitrophenol (10.0 g, 63.6 mmol), potassium carbonate (K₂CO₃, 13.2 g, 95.4 mmol), and acetone (150 mL).

  • Stir the suspension vigorously. Add benzyl bromide (9.1 mL, 76.4 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield 1-(benzyloxy)-2-fluoro-4-nitrobenzene as a crystalline solid.

Step 2: Synthesis of this compound

  • In a 500 mL round-bottom flask, suspend the purified 1-(benzyloxy)-2-fluoro-4-nitrobenzene (10.0 g, 40.4 mmol) in ethanol (200 mL).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 45.6 g, 202 mmol) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (40 mL) dropwise, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (400 mL).

  • Basify the acidic solution by the slow addition of a 30% sodium hydroxide solution until the pH is ~9-10. The tin salts will precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final compound.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard for this purpose.

Analytical_Workflow synthesis Synthesized Product purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry (ESI-MS) purification->ms Structural Confirmation ir FT-IR Spectroscopy purification->ir Structural Confirmation purity Purity Assessment (HPLC/GC) nmr->purity ms->purity ir->purity final Characterized Product (>97% Purity) purity->final

Caption: Standard workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR: The spectrum is expected to show distinct signals for each type of proton.

    Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
    7.30 - 7.50 Multiplet Protons of the benzyl ring phenyl group (5H)
    6.70 - 6.90 Multiplet Aromatic protons on the aniline ring (3H)
    5.05 Singlet Benzylic methylene protons (-O-CH₂-Ph) (2H)

    | 3.70 - 4.20 | Broad Singlet | Amine protons (-NH₂) (2H) |

  • ¹³C NMR: The spectrum will show 11 distinct signals corresponding to the inequivalent carbon atoms. The C-F coupling will be observable.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. A standard method involves acquiring the spectrum using a KBr pellet.[7]

Protocol: KBr Pellet Method

  • Thoroughly grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.[7]

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.[7]

Predicted Wavenumber (cm⁻¹)Vibrational Assignment
3450 - 3300N-H stretching (asymmetric and symmetric)
3100 - 3000Aromatic C-H stretching
2950 - 2850Aliphatic C-H stretching (benzylic CH₂)
1620 - 1580N-H scissoring and Aromatic C=C stretching
1520 - 1480Aromatic C=C ring stretching
1260 - 1220Aryl-O-C stretching (asymmetric)
1100 - 1000C-F stretching
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique.

  • Expected Molecular Ion: [M+H]⁺ at m/z = 218.09.

  • Key Fragmentation Peaks: A prominent peak at m/z = 91, corresponding to the stable tropylium cation [C₇H₇]⁺, formed by the cleavage of the benzyl group.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategically designed building block for synthesizing high-value molecules, particularly in the pharmaceutical sector.[8]

  • Modulation of Physicochemical Properties: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its inclusion can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and tune the pKa of the nearby amino group.[1][2][9]

  • Synthetic Handle: The primary amine group is a versatile nucleophile, readily participating in reactions such as amide bond formation, reductive amination, diazotization, and transition-metal-catalyzed cross-coupling reactions to build more complex heterocyclic systems like quinolines and benzimidazoles.[1]

  • Scaffold for Biologically Active Molecules: Substituted anilines are privileged scaffolds found in a vast number of approved drugs, especially kinase inhibitors used in oncology. The unique substitution pattern of this compound allows for precise vectoral expansion to probe the binding pockets of biological targets.

Applications main This compound app1 Kinase Inhibitor Synthesis main->app1 app2 Agrochemical Development main->app2 app3 Heterocyclic Chemistry (e.g., Quinolines, Benzimidazoles) main->app3 app4 Materials Science (e.g., OLEDs) main->app4

Caption: Potential applications of this compound as a versatile building block.

Safety, Handling, and Storage

Hazard CategoryPrecautionary Measures
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[12][14] May cause irritation to skin, eyes, and respiratory tract.[10][15]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][12][14] All handling should be performed in a certified chemical fume hood.[10]
Handling Avoid generating dust. Avoid all personal contact, including inhalation.[11] Keep away from heat, sparks, and open flames.[10][13]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Store locked up.[11]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes.[10][12] Skin: Wash off immediately with soap and plenty of water.[14] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12][14] Inhalation: Move person to fresh air.[14]

Conclusion

This compound (CAS 190060-72-1) is a highly functionalized synthetic intermediate with significant potential for researchers in drug discovery and advanced materials. Its unique combination of a nucleophilic amino group, a metabolically robust fluorine substituent, and a readily cleavable benzyl ether makes it an ideal starting point for the synthesis of novel, high-value compounds. The synthetic and analytical protocols outlined in this guide provide a solid framework for the preparation and validation of this compound, enabling its effective use in demanding research and development applications.

References

  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Mamidala, R., et al. (2017). Supporting Information for Ru-catalyzed reductive amination reactions. Tetrahedron, 73, 2225-2233.
  • A1 Intermediates. (n.d.). Benzenamine, 2-fluoro-4-(phenylmethoxy)-. Retrieved from [Link]

  • ExportersIndia. (n.d.). 5-Benzyloxy-2-fluoroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. Retrieved from [Link]

  • Google Patents. (2012). CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Singh, R. P., et al. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Liang, S. H., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. bioRxiv.
  • Cronfa, Swansea University. (2022). Glow flow ionization mass spectrometry of small molecules. Retrieved from [Link]

  • Zaikin, V. G. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • MDPI. (n.d.). Probing New Antileukemia Agents That Target FLT3 and BCL-2 from Traditional Concoctions through a Combination of Mass Spectrometry Analysis and Consensus Docking Methods. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]

Sources

Molecular weight of 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-(Benzyloxy)-2-fluoroaniline

Abstract

This compound is a critical chemical intermediate whose structural nuances play a pivotal role in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors. The precise molecular weight of this compound is a foundational parameter that dictates its stoichiometric use in chemical reactions, informs its analytical characterization, and influences its pharmacokinetic properties in drug design. This guide provides an in-depth exploration of this compound, beginning with its core physicochemical properties and extending to its synthesis, analytical validation, and strategic importance in medicinal chemistry. We will dissect the theoretical basis and experimental verification of its molecular weight, contextualize its role in synthetic protocols, and discuss the influence of its distinct functional groups—the benzyloxy moiety and the fluorine atom—on its reactivity and biological potential. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.

Core Physicochemical & Structural Identity

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. For this compound, these properties define its identity and govern its behavior in both chemical and biological systems.

The molecular structure features an aniline core functionalized with a benzyloxy group at the para-position (C4) and a highly electronegative fluorine atom at the ortho-position (C2).[1] This specific arrangement of functional groups is not arbitrary; it is designed to impart specific electronic and conformational characteristics that are highly sought after in the synthesis of complex molecular architectures.

Key Data Summary

All quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Weight 217.24 g/mol [1][2]
Molecular Formula C₁₃H₁₂FNO[1]
CAS Number 190060-72-1[1]
IUPAC Name This compound[1]
Synonyms 2-Fluoro-4-(phenylmethoxy)benzenamine[1]
InChI Key SDMVHDKRUHLVKO-UHFFFAOYSA-N[1]
Physical Form Solid
Purity Typically ≥97%

The Criticality of Molecular Weight in Research & Development

Molecular weight is more than a mere number; it is a critical parameter that underpins the entire lifecycle of a chemical entity, from synthesis to application.

  • Stoichiometric Precision: In synthesis, all reaction calculations are based on molar quantities. The molecular weight is the conversion factor between the mass of a substance (which is measured on a balance) and the number of moles. Inaccurate molecular weight values lead to incorrect molar ratios, resulting in incomplete reactions, undesirable side products, and reduced yields.

  • Pharmacokinetic & Drug-Likeness Properties: In drug discovery, molecular weight is a key component of frameworks like Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate. While not a rigid law, it provides essential guidance, and the molecular weight of building blocks like this compound is a primary consideration when designing larger, more complex active pharmaceutical ingredients (APIs).

  • Analytical Identity: Techniques like mass spectrometry directly measure the mass-to-charge ratio, making molecular weight the primary identifier of a compound. It serves as the definitive checkpoint for confirming the successful synthesis of the target molecule.

Determination of Molecular Weight: From Theory to Practice

The molecular weight of 217.24 g/mol is both a calculated theoretical value and an experimentally verifiable fact. A robust scientific approach demands both.

Theoretical Calculation

The molecular weight is derived from the molecular formula (C₁₃H₁₂FNO) and the atomic weights of its constituent elements.

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

  • Total Molecular Weight: 156.143 + 12.096 + 18.998 + 14.007 + 15.999 = 217.243 g/mol

Experimental Verification: Mass Spectrometry

Mass spectrometry (MS) is the gold standard for experimentally confirming the molecular weight of a synthesized compound. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of this compound in a suitable volatile solvent, such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard "hard" ionization technique that provides a clear molecular ion peak and a reproducible fragmentation pattern for structural elucidation.

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Set the scan range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

  • Data Acquisition: Introduce the sample into the instrument via direct infusion or through a gas chromatograph (GC-MS). The instrument will bombard the sample with electrons, causing ionization and fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) . For this compound, this peak should appear at an m/z value corresponding to its molecular weight, approximately 217.

    • For higher confidence, High-Resolution Mass Spectrometry (HRMS) can be employed to determine the exact mass to several decimal places, allowing for the unambiguous confirmation of the elemental formula C₁₃H₁₂FNO.

Synthetic Pathways & Stoichiometric Significance

This compound is a synthetic intermediate, meaning its value lies in its conversion to other molecules. A common and efficient synthetic strategy involves a two-step process where the molecular weights of all reagents are critical for success.

Synthetic Workflow

The synthesis can be logically broken down into two key transformations: the introduction of the benzyloxy protective group and the reduction of a nitro group to the essential aniline functionality.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction (Alternative Route) P1 4-Amino-3-fluorophenol (MW: 127.11) B1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) P1->B1 R1 Benzyl Bromide (MW: 171.04) R1->B1 Prod1 This compound (MW: 217.24) B1->Prod1 O-alkylation P2 4-(Benzyloxy)-2-fluoro-1-nitrobenzene (MW: 247.22) R2 H₂ Gas + Pd/C Catalyst P2->R2 Prod2 This compound (MW: 217.24) R2->Prod2 Catalytic Hydrogenation

Caption: Common synthetic routes to this compound.

Causality in Protocol Design
  • Williamson Ether Synthesis: This classic method is chosen for its reliability in forming ether linkages.[1] A common precursor is 4-amino-3-fluorophenol. The hydroxyl group is deprotonated by a mild base (e.g., potassium carbonate) to form a nucleophilic phenoxide, which then attacks the electrophilic benzyl bromide.[1] The molecular weights of both reactants are essential to ensure a slight excess of the alkylating agent is used to drive the reaction to completion without wasteful excess.

  • Catalytic Hydrogenation: An alternative and highly efficient route starts with 4-(benzyloxy)-2-fluoro-1-nitrobenzene.[1] The reduction of the nitro group to an amine is cleanly achieved using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[1] This method is favored in industrial settings for its high yield and the fact that the only byproduct is water. Stoichiometric calculations here relate the substrate to the catalyst loading, which is crucial for reaction efficiency and cost-effectiveness.

Role in Medicinal Chemistry & Drug Design

The specific structure of this compound makes it a privileged scaffold in medicinal chemistry.

  • The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3] Its high electronegativity can alter the acidity (pKa) of the nearby amine group, modulate metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins.[1][4]

  • The Benzyloxy Group: This group can serve multiple purposes. It can act as a protecting group for the phenol, preventing it from undergoing unwanted side reactions. It also increases the lipophilicity of the molecule, which can influence its solubility and ability to cross biological membranes.

  • Application as a Building Block: This compound is a key intermediate for constructing more complex bioactive molecules. For instance, structurally similar aniline derivatives are crucial in the synthesis of cholesterol absorption inhibitors like Ezetimibe, highlighting the scaffold's relevance in developing therapies for metabolic diseases.[1] The amine group is a versatile functional handle, readily participating in reactions to form amides, imines, or to engage in cross-coupling reactions to build larger molecular frameworks.[1][5]

Analytical Quality Control

Ensuring the purity of a chemical intermediate is paramount for the safety and efficacy of the final product.[6] Several analytical techniques are employed for the validation of this compound, with High-Performance Liquid Chromatography (HPLC) being a primary method.

Protocol: Purity Assessment by HPLC-UV
  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[7]

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[7]

    • Injection Volume: 10 µL.[7]

  • Sample Preparation:

    • Standard: Prepare a stock solution of a certified reference standard of this compound in methanol. Create a series of dilutions to establish a calibration curve.

    • Sample: Accurately weigh and dissolve the synthesized sample in methanol to a concentration that falls within the linear range of the calibration curve.

  • Analysis & Purity Calculation:

    • Inject the standard solutions and the sample solution.

    • The purity of the sample is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (Area % method). For quantitative analysis, the concentration is determined from the calibration curve.

G cluster_workflow HPLC Purity Workflow Prep Sample & Standard Preparation Inject Inject Sample Prep->Inject HPLC HPLC System (Pump, Column, Detector) Separate Chromatographic Separation on C18 Column HPLC->Separate Inject->HPLC Detect UV Detection (254 nm) Separate->Detect Data Data Acquisition (Chromatogram) Detect->Data Analyze Purity Calculation (Area %) Data->Analyze

Caption: Workflow for HPLC-based purity analysis.

Safety & Handling

As a fluorinated aromatic amine, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from analogous compounds like 4-fluoroaniline suggest the following precautions:

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid breathing dust/fumes and prevent contact with skin and eyes.[8][10]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and acids.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

The molecular weight of this compound, 217.24 g/mol , is a cornerstone of its chemical identity. This parameter is indispensable for its synthesis, analytical characterization, and strategic deployment as a building block in the development of novel pharmaceuticals and other high-value chemical products. A thorough grasp of this fundamental property, verified by robust analytical methods like mass spectrometry, empowers researchers to utilize this versatile intermediate with precision, efficiency, and safety, thereby accelerating the pace of innovation in chemical and life sciences.

References

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  • Fisher Scientific. (n.d.). 2-Fluoroaniline Safety Data Sheet.
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  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

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  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Fluoroaniline.
  • Al-Ostath, A., Al-Wahaibi, L. H., El-Emam, A. A., & Ghorab, M. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 14(30), 21671–21708. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the definitive structural confirmation of 4-(Benzyloxy)-2-fluoroaniline. As a versatile synthetic intermediate in medicinal chemistry and materials science, ensuring its structural integrity is paramount for the success of subsequent research and development.[1][2] This guide moves beyond rote procedural descriptions, focusing on the causal logic behind the application of key analytical techniques. Our approach is a self-validating system, where data from orthogonal methods converge to provide an unambiguous structural assignment.

Foundational Analysis: Molecular Identity and Expected Characteristics

Before embarking on spectroscopic analysis, it is crucial to establish the theoretical foundation of the target molecule. This compound (CAS No: 190060-72-1) possesses a molecular formula of C₁₃H₁₂FNO and a molecular weight of 217.24 g/mol .[1]

The structure comprises three key regions, each with predictable spectroscopic signatures:

  • A 2,4-disubstituted aniline ring: This core is characterized by a primary amine (-NH₂) and a fluorine atom. The electron-donating amine and the highly electronegative fluorine will create a distinct electronic environment, influencing the chemical shifts of the aromatic protons and carbons.[1][3]

  • A benzyloxy group: This consists of a benzyl moiety (C₆H₅CH₂-) linked via an ether oxygen. This group will contribute characteristic signals for a monosubstituted benzene ring and a chemically shielded methylene (-CH₂-) bridge.

  • The Ether Linkage: The C-O bond provides a key vibrational signature in infrared spectroscopy.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

A robust elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, independent methods. Our workflow prioritizes the most information-rich techniques first (NMR), followed by confirmatory methods (MS and IR).

G cluster_0 Phase 1: Primary Structure Mapping cluster_1 Phase 2: Molecular Formula & Functional Group Confirmation cluster_2 Phase 3: Data Integration & Final Validation Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Primary tool for connectivity MS Mass Spectrometry (MS) - Confirms Molecular Weight - Fragmentation Analysis Sample->MS IR Infrared (IR) Spectroscopy - Confirms Functional Groups (-NH₂, C-O, C-F) Sample->IR Analysis Integrated Data Analysis NMR->Analysis MS->Analysis IR->Analysis Conclusion Confirmed Structure Analysis->Conclusion

Figure 1: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy provides the most definitive data regarding the carbon-hydrogen framework and the specific chemical environment of the fluorine atom.[4][5]

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Solvent Choice: Chloroform-d (CDCl₃) is a common choice for initial analysis. If proton exchange of the -NH₂ group is too rapid, DMSO-d₆ can be used to sharpen the amine signal.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Expected Signals

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Aromatic (Benzyl)7.30 - 7.50Multiplet (m)5HC₆H ₅-CH₂Protons of the monosubstituted benzyl ring.
Aromatic (Aniline)6.60 - 7.00Multiplet (m)3HF-C₆H ₃-NH₂Complex pattern due to coupling with both ¹⁹F and adjacent ¹H nuclei.
Methylene~5.05Singlet (s)2H-O-CH ₂-PhBenzylic protons adjacent to an electron-withdrawing oxygen atom.
Amine3.50 - 4.50Broad Singlet (br s)2H-NHChemical shift and broadness are concentration and solvent-dependent due to hydrogen bonding and exchange.
Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides information on the number of unique carbon atoms and their electronic environments. The presence of fluorine introduces characteristic C-F coupling constants.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample and Solvent: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Expected Signals

Predicted SignalChemical Shift (δ, ppm)Key FeatureAssignment
Aromatic155 - 160Doublet (¹JCF ≈ 240 Hz)C -F
Aromatic140 - 150Doublet (²JCF ≈ 10-15 Hz)C -O
Aromatic (Benzyl)136 - 138SingletQuaternary C of C₆H₅
Aromatic115 - 130Multiple signalsRemaining Ar-C H and Ar-C -N
Methylene~70Singlet-O-C H₂-Ph
Note: JCF values are approximate and can vary.
Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct evidence for the fluorine atom.[6]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample and Standard: Use the same sample. An external or internal reference standard like CFCl₃ (δ = 0 ppm) is used for calibration.[7]

  • Acquisition: ¹⁹F NMR is a high-sensitivity nucleus, so acquisition is rapid. A proton-coupled spectrum is often acquired to observe coupling to adjacent aromatic protons.

  • Interpretation: A single signal is expected. For an aryl fluoride, this signal typically appears in the range of -110 to -130 ppm.[8] The signal will likely be a multiplet due to coupling with the ortho and meta protons on the aniline ring.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is essential for confirming the molecular weight and, with high resolution, the elemental composition.

G cluster_0 Mass Spectrometry Protocol start Dissolve sample in suitable solvent (e.g., MeOH/ACN) infuse Infuse into MS source (e.g., ESI) start->infuse acquire Acquire spectrum in positive ion mode infuse->acquire hrms Acquire High-Resolution (HRMS) data acquire->hrms

Figure 2: General workflow for Mass Spectrometry analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into an ESI source. In positive ion mode, the primary amine is readily protonated.

  • Analysis: Acquire the mass spectrum. For high confidence, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass.[9]

Data Interpretation

m/z ValueAssignmentRationale
~218.09[M+H]⁺The protonated molecular ion. The exact mass from HRMS should match the calculated value for C₁₃H₁₃FNO⁺ (218.0975).
~91.05[C₇H₇]⁺A highly stable tropylium cation, characteristic of a benzyl group, formed by cleavage of the C-O bond.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups.[10]

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.[11]

  • Pellet Formation: Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[11]

  • Spectral Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation and Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
3350 - 3500N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3000 - 3100C-H StretchAromatic C-H
2850 - 2960C-H StretchAliphatic C-H (-CH₂-)
1600 - 1620N-H Scissoring (Bending)Primary Amine (-NH₂)
1450 - 1580C=C StretchAromatic Ring
1200 - 1250Aryl-O Asymmetric StretchAryl Ether
1000 - 1100C-F StretchAryl Fluoride

Integrated Analysis: Convergent Structural Proof

G cluster_data Experimental Evidence MS MS m/z = 218.0975 (C₁₃H₁₃FNO⁺) Structure Confirmed Structure: This compound MS->Structure IR IR (cm⁻¹) ~3400 (N-H) ~1250 (C-O) ~1050 (C-F) IR->Structure NMR NMR ¹H: 5 Ar, 3 Ar, 2 CH₂, 2 NH₂ ¹⁹F: 1 signal ¹³C: C-F coupling NMR->Structure

Figure 3: Convergence of analytical data to confirm the final structure.
  • Mass Spectrometry establishes the correct molecular weight and elemental formula.

  • Infrared Spectroscopy confirms the presence of the primary amine, aryl ether, and aryl fluoride functional groups.

  • NMR Spectroscopy provides the final, unambiguous proof of connectivity. ¹H NMR confirms the relative number and arrangement of protons, including the benzyloxy group and the three protons on the substituted aniline ring. ¹⁹F and ¹³C NMR confirm the presence and electronic environment of the fluorine and all carbon atoms, respectively, with the C-F coupling in the ¹³C spectrum being a key diagnostic feature.

This multi-technique approach ensures the highest level of confidence in the structural assignment of this compound, providing a solid foundation for its use in research and drug development.

References

  • Supplementary Material for Catalytic Reduction of Nitro Compounds - The Royal Society of Chemistry. [Link]

  • Synthesis of 4-benzyloxyaniline - PrepChem.com. [Link]

  • Analytic Data for Reductive Amination Reactions - Supporting Information. [Link]

  • Fluoroaniline Series - Sparrow Chemical. [Link]

  • 19F NMR Reference Standards - University of Wisconsin-Madison. [Link]

  • 4-Benzyloxyaniline PubChem Entry - National Institutes of Health (NIH). [Link]

  • 19Fluorine NMR - University of Ottawa. [Link]

  • Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance - CORROSION Journal. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed, National Institutes of Health (NIH). [Link]

  • Supporting Information for Nickel Complex Catalytic Reduction - Wiley-VCH. [Link]

  • 4-Fluoroaniline 19F NMR Spectrum - SpectraBase. [Link]

  • 19F Chemical Shifts and Coupling Constants - University of California, Santa Barbara. [Link]

  • Molecular structure of aromatic amines - ResearchGate. [Link]

  • Teaching Approach for Structure Elucidation Using NMR Spectra - Journal of Chemical Education, ACS Publications. [Link]

  • Synthesis and characterization Supporting Information - bioRxiv. [Link]

  • Glow flow ionization mass spectrometry of small molecules - Swansea University. [Link]

  • 4-Fluoroaniline Spectra - SpectraBase. [Link]

  • ¹H NMR spectrum of a Schiff base - ResearchGate. [Link]

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4-(Benzyloxy)-2-fluoroaniline solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(Benzyloxy)-2-fluoroaniline

Introduction

This compound is a fluorinated aromatic amine that serves as a versatile synthetic intermediate in organic chemistry and drug discovery.[1] Its molecular structure, featuring an aniline core functionalized with a benzyloxy group and a fluorine atom, makes it a valuable building block for constructing more complex molecules, including agrochemicals, pharmaceuticals, and dyes.[1] Structurally similar compounds have been utilized in the synthesis of notable cholesterol absorption inhibitors, highlighting the compound's relevance in medicinal chemistry.[1]

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and chemical synthesis. Solubility dictates the choice of solvent systems for reactions, influences purification strategies, and is a critical determinant of a drug candidate's bioavailability.[2] This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound, grounded in its physicochemical properties. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on a predictive framework based on chemical structure and outlines gold-standard experimental protocols for its empirical determination.

Physicochemical Properties

The behavior of this compound in various solvent systems is governed by its fundamental physicochemical properties. These parameters provide the basis for predicting its solubility.

PropertyValue / InformationSource(s)
IUPAC Name This compound[1]
CAS Number 190060-72-1[1]
Molecular Formula C₁₃H₁₂FNO[1]
Molecular Weight 217.24 g/mol [1]
Appearance Solid (predicted)
pKa (Conjugate Acid) Not reported; predicted to be lower than aniline (4.6) due to the electron-withdrawing effect of fluorine.
Melting Point Not reported in available literature.
Boiling Point Not reported in available literature.

Predicted Solubility Profile

A qualitative solubility profile can be reliably predicted by analyzing the key structural features of the molecule: a large, nonpolar benzyloxy group, a polar aniline functional group capable of hydrogen bonding, and an electronegative fluorine atom.

Structural Rationale:

  • Hydrophobicity: The two aromatic rings (one from the aniline core, one from the benzyl group) create a large, nonpolar surface area, which is the dominant characteristic of the molecule. This feature significantly limits its ability to interact favorably with highly polar solvents like water.

  • Polarity & Hydrogen Bonding: The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor. The ether linkage is a hydrogen bond acceptor. These features allow for some interaction with polar solvents.

  • Ionization: The aniline moiety is basic and can be protonated under acidic conditions (pH < pKa) to form a cationic ammonium salt (-NH₃⁺). This salt form is expected to have significantly higher aqueous solubility than the neutral free base.

Predicted Solubility in Common Solvents:

Solvent ClassExample SolventsPredicted SolubilityJustification
Polar Protic Water, Methanol, EthanolInsoluble to Very Slightly SolubleThe molecule's large nonpolar character is expected to outweigh the hydrogen bonding potential of the amine and ether groups, leading to poor solvation in water.[3] Solubility may be slightly better in alcohols compared to water.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Very SolubleThese solvents can effectively solvate the polar parts of the molecule without the high energetic penalty of disrupting a strong hydrogen-bonding network like water's.
Nonpolar / Weakly Polar Dichloromethane (DCM), Toluene, Ethyl Acetate, Tetrahydrofuran (THF)Soluble to Very SolubleThe "like dissolves like" principle suggests strong solubility in solvents that can favorably interact with the large aromatic framework. A structurally related compound is known to be soluble in toluene.

Logical Workflow for Solubility Assessment

A systematic approach is crucial for characterizing a compound's solubility. The process begins with theoretical predictions based on structure, followed by empirical determination using standardized laboratory methods.

G cluster_0 Phase 1: In Silico & Predictive Analysis cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Profile Generation A Analyze Molecular Structure (Hydrophobicity, Polarity, pKa) B Predict Qualitative Solubility in Different Solvent Classes A->B informs C Select Key Solvents (Aqueous buffers, Organic) B->C guides selection D Perform Isothermal Shake-Flask Method (Gold Standard) C->D E Determine pH-Solubility Profile (Potentiometric Titration) C->E F Quantify Concentration (e.g., HPLC-UV, qNMR) D->F E->F G Compile & Analyze Data F->G provides data H Generate Comprehensive Solubility Profile G->H

Caption: Logical workflow for solubility profile determination.

Experimental Protocol: Thermodynamic Solubility Determination

The isothermal shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[4] It provides the most accurate and reliable data for a compound's saturation point in a given solvent at a specific temperature.

Objective

To determine the saturation solubility of this compound in a selected solvent at a constant temperature (e.g., 25°C or 37°C).

Materials & Equipment
  • This compound (high purity solid)

  • Selected solvents (e.g., pH 7.4 phosphate buffer, Dichloromethane, Acetonitrile)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

Experimental Workflow: Shake-Flask Method

G A Step 1: Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B Step 2: Equilibration Place vial in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours. A->B C Step 3: Phase Separation Allow solution to settle. Visually confirm solid excess remains. B->C D Step 4: Sampling & Filtration Withdraw supernatant. Filter immediately through a 0.22 µm syringe filter to remove all solids. C->D E Step 5: Dilution Accurately dilute the filtered saturated solution to fall within the analytical instrument's linear range. D->E F Step 6: Quantification Analyze the diluted sample via a validated HPLC method against a calibration curve. E->F G Step 7: Calculation Calculate original concentration, accounting for the dilution factor. Result = Solubility (e.g., in mg/mL). F->G

Caption: Step-by-step workflow for the shake-flask method.

Detailed Methodology
  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been achieved.[3][4]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Expert Insight: Pre-saturating the filter by discarding the first few drops of filtrate is recommended to prevent drug loss due to adsorption to the filter membrane.

  • Analysis: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Generate a calibration curve using a suitable analytical method (e.g., HPLC-UV).[3] Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration.

  • Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion

While specific, publicly documented solubility data for this compound is scarce, a robust predictive profile can be established based on its molecular structure. It is predicted to have low aqueous solubility, which is likely to be pH-dependent, and good solubility in a range of common polar aprotic and nonpolar organic solvents. This profile underscores its suitability for organic synthesis while highlighting potential challenges for aqueous-based formulations in drug development. For researchers and drug development professionals, the isothermal shake-flask method detailed in this guide provides a definitive, self-validating protocol to empirically determine the precise solubility of this valuable intermediate, ensuring data integrity for downstream applications.

References

  • Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: 4-Fluoroaniline | C6H6FN | CID 9731 Source: PubChem URL: [Link]

  • Title: 4-Benzyloxyaniline | C13H13NO | CID 22860 Source: PubChem URL: [Link]

  • Title: Enhancement of Solubility: A Pharmaceutical Overview Source: Scholars Research Library URL: [Link]

  • Title: 4-FLUOROANILINE FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

  • Title: (PDF) Enhancement of solubility: A pharmaceutical overview Source: ResearchGate URL: [Link]

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An In-Depth Technical Guide to the Safe Handling of 4-(Benzyloxy)-2-fluoroaniline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-(Benzyloxy)-2-fluoroaniline (CAS No. 190060-72-1), a key intermediate in contemporary drug discovery and development. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Compound: A Chemist's Perspective

This compound is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis.[1] Its structure, featuring an aniline core with a benzyloxy group at the para-position and a fluorine atom at the ortho-position, makes it a valuable precursor for complex molecular architectures.[1] The presence of the fluorine atom can significantly alter the physicochemical properties of resulting molecules, often enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound and its derivatives are frequently employed in the synthesis of agrochemicals, pharmaceuticals, and dyes.[1] Notably, structurally similar compounds have been utilized as key intermediates in the synthesis of cholesterol absorption inhibitors.[1]

PropertyValueSource
IUPAC Name This compoundBenchChem[1]
CAS Number 190060-72-1BenchChem[1]
Molecular Formula C13H12FNOBenchChem[1]
Molecular Weight 217.24 g/mol BenchChem[1]
InChI Key SDMVHDKRUHLVKO-UHFFFAOYSA-NBenchChem[1]

Hazard Assessment: A Data-Driven Approach

Based on data from analogous compounds, this compound should be regarded as:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • A Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[2][3][4] Some related compounds are known to cause severe skin burns and eye damage.[5][6]

  • A Respiratory Tract Irritant: May cause respiratory irritation.[2][3][4]

  • A Suspected Carcinogen and Mutagen: Some fluoroanilines are suspected of causing cancer and genetic defects.[5][7]

  • An Organ Toxin: May cause damage to organs through prolonged or repeated exposure.[8]

Inhalation or ingestion may lead to symptoms of cyanosis (a bluish tint to the skin, lips, and nails), headache, drowsiness, and nausea, potentially followed by unconsciousness.[7] The liquid can be absorbed through the skin, causing similar symptoms.[7]

Hazard Identification Summary for Structural Analogues:

Hazard StatementAssociated MoietyReference
H302: Harmful if swallowedFluoroaniline[3][5][6]
H312: Harmful in contact with skinFluoroaniline[2][3]
H314: Causes severe skin burns and eye damageFluoroaniline[5][6]
H315: Causes skin irritationFluoroaniline[2][3][4]
H319: Causes serious eye irritationFluoroaniline[2][3][4]
H332: Harmful if inhaledFluoroaniline[2][3]
H335: May cause respiratory irritationFluoroaniline[2][3][4]
H351: Suspected of causing cancerFluoroaniline[5]
H341: Suspected of causing genetic defectsFluoroaniline[7]
H373: May cause damage to organs through prolonged or repeated exposureFluoroaniline[8]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the significant hazards associated with fluoroanilines, a stringent PPE protocol is mandatory. The following diagram outlines the required PPE for handling this compound.

PPE_Protocol cluster_respiratory Respiratory Protection cluster_body Body Protection cluster_hand Hand Protection cluster_eye Eye Protection resp NIOSH-approved Respirator (if not in a fume hood) lab_coat Chemical-resistant Lab Coat gloves Chemical-resistant Gloves (e.g., Butyl rubber, Neoprene) goggles Chemical Splash Goggles face_shield Face Shield (when splash hazard is high) goggles->face_shield as needed researcher Researcher researcher->resp researcher->lab_coat researcher->gloves researcher->goggles

Caption: Required Personal Protective Equipment for handling this compound.

Laboratory Handling and Storage: A Step-by-Step Guide

Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][9] Ensure that an eyewash station and a safety shower are readily accessible.[9]

Safe Handling Practices
  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[4]

  • Avoid Inhalation: Do not breathe dust, fumes, or vapors.[4][8]

  • Hygienic Practices: Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the work area.[5][8]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[8][9]

Emergency Procedures: Preparedness and Response

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] Seek immediate medical attention.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water.[6][8] Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][8] Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[8] Seek immediate medical attention.[6]

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert dry material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response team.

    • Contain the spill if it can be done without risk.

The following flowchart outlines the general procedure for responding to a chemical spill of this compound.

Spill_Response spill Spill Occurs assess Assess the Spill (Size and Risk) spill->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill contain_spill Contain Spill (if safe) small_spill->contain_spill Yes evacuate_large Evacuate Area Alert Emergency Response large_spill->evacuate_large Yes absorb Absorb with Inert Material contain_spill->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: General spill response workflow for this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container in accordance with local, regional, and national regulations.[5][8] Do not dispose of down the drain.

Synthesis and Reactivity Insights

This compound is typically synthesized through the reduction of the corresponding nitroaromatic precursor, 4-(benzyloxy)-2-fluoro-1-nitrobenzene.[1] The primary aromatic amine group is a versatile functional handle, readily undergoing reactions such as condensation with aldehydes and ketones to form Schiff bases.[1] The nucleophilic nitrogen atom can also participate in various coupling reactions, making it a valuable building block for diverse molecular scaffolds.[1]

References

  • PubChem. 4-Benzyloxyaniline. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • van den Berg, M., et al. (1994). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. PubMed. Retrieved from [Link]

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An In-Depth Technical Guide to 4-(Benzyloxy)-2-fluoroaniline: A Key Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Benzyloxy)-2-fluoroaniline, a pivotal building block in the fields of medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Chemical Identity and Nomenclature

IUPAC Name: 2-Fluoro-4-(phenylmethoxy)aniline[1]

CAS Number: 190060-72-1[1][2]

Synonyms:

  • This compound[1][2]

  • 2-Fluoro-4-(benzyloxy)aniline

  • Benzenamine, 2-fluoro-4-(phenylmethoxy)-

This fluorinated aromatic amine is structurally characterized by an aniline core functionalized with a benzyloxy group at the para-position and a fluorine atom at the ortho-position relative to the amino group. This specific arrangement of substituents imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective and safe use in a research and development setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₂FNO[2]
Molecular Weight 217.24 g/mol [1][2]
Appearance Solid (form may vary)
Melting Point Not explicitly available in searched results.
Boiling Point Not explicitly available in searched results.
Solubility Soluble in common organic solvents.
Storage Keep in a dark place, sealed in a dry environment, typically at 2-8°C.[2]

Safety Profile:

As with any chemical intermediate, proper handling of this compound is paramount. The following safety information is based on available data for this compound and structurally related anilines.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementGHS Pictogram
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. The strategic introduction of the benzyloxy and fluoro groups, followed by the formation of the aniline functionality, is key to obtaining the desired product. Two common synthetic routes are outlined below, both of which are validated by established organic chemistry principles.

Synthetic Route 1: From 2-Fluoro-4-nitrophenol

This route involves a two-step process: the protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by the reduction of the nitro group to an amine.

Synthesis_Route_1 start 2-Fluoro-4-nitrophenol intermediate 4-(Benzyloxy)-2-fluoro-1-nitrobenzene start->intermediate Benzyl halide (e.g., BnBr) Base (e.g., K₂CO₃) Solvent (e.g., DMF) (Williamson Ether Synthesis) product This compound intermediate->product Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) (Nitro Group Reduction)

Diagram 1: Synthesis from 2-Fluoro-4-nitrophenol.

Experimental Protocol: Williamson Ether Synthesis and Nitro Reduction

Step 1: Synthesis of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene

  • To a solution of 2-fluoro-4-nitrophenol in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature to facilitate the formation of the phenoxide.

  • Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(benzyloxy)-2-fluoro-1-nitrobenzene.

Step 2: Synthesis of this compound

  • Dissolve the 4-(benzyloxy)-2-fluoro-1-nitrobenzene from the previous step in a solvent such as ethanol or methanol.

  • For catalytic hydrogenation, add a catalyst, for example, 10% palladium on carbon (Pd/C).[3]

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).[3]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Self-Validating System: The progress of each step can be rigorously monitored by TLC to ensure the complete consumption of starting materials. The purity and identity of the intermediate and final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Synthetic Route 2: From 4-Amino-3-fluorophenol

An alternative approach begins with 4-amino-3-fluorophenol, where the benzyloxy group is introduced first, taking advantage of the higher nucleophilicity of the phenoxide compared to the aniline nitrogen under basic conditions.

Synthesis_Route_2 start 4-Amino-3-fluorophenol product This compound start->product Benzyl halide (e.g., BnCl) Base (e.g., NaH) Solvent (e.g., THF) (O-Alkylation) Kinase_Inhibitor_Synthesis aniline This compound product Anilinoquinazoline-based Kinase Inhibitor aniline->product quinazoline Substituted 4-Chloroquinazoline quinazoline->product

Sources

Executive Summary: The Strategic Value of 2-(Benzyloxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the commercially available and synthetically valuable compound, 2-(Benzyloxy)-4-fluoroaniline. It has been noted that the isomeric form, 4-(benzyloxy)-2-fluoroaniline, is not readily found in commercial catalogs. Therefore, this document focuses on its accessible counterpart, CAS No. 159471-73-5, to best serve researchers, chemists, and professionals in drug development.

2-(Benzyloxy)-4-fluoroaniline is a substituted aromatic amine that incorporates three key functional motifs: a primary aniline group, a fluorine atom, and a benzyloxy ether. This unique combination makes it a highly valuable building block in modern organic synthesis. The aniline moiety serves as a versatile nucleophile and a precursor for diazonium salts, enabling a wide range of transformations. The fluorine atom, a common feature in contemporary pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The bulky, lipophilic benzyloxy group not only offers a site for further chemical modification (via debenzylation to reveal a phenol) but also influences the molecule's solubility and steric profile. This guide details its commercial availability, physicochemical characteristics, a logical synthetic pathway, and its potential applications, particularly in medicinal chemistry and materials science.

Commercial Availability and Procurement

2-(Benzyloxy)-4-fluoroaniline is available from several chemical suppliers, typically on a research scale. Procurement for laboratory use is straightforward, with offerings varying in quantity and purity.

Table 1: Commercial Supplier Information for 2-(Benzyloxy)-4-fluoroaniline

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich (Ambeed) [1]159471-73-597%Custom Quantities
Apollo Scientific (via CymitQuimica) [2]159471-73-598%100mg, 250mg, 1g, 5g
Angene [3]159471-73-595%100mg, 250mg, 1g, 5g
ChemUniverse 159471-73-5CustomQuote upon request[4]

Note: Availability and pricing are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Physicochemical and Safety Profile

A comprehensive understanding of the compound's properties is critical for its effective use in synthesis and for ensuring safe laboratory practices.

Table 2: Physicochemical Properties of 2-(Benzyloxy)-4-fluoroaniline

PropertyValueSource(s)
CAS Number 159471-73-5[1][2][3][5]
Molecular Formula C₁₃H₁₂FNO[1]
Molecular Weight 217.24 g/mol [1]
Appearance Solid[1]
Purity 95-98%[1][2][3]
Storage Temperature Room temperature, in a dark, inert atmosphere[1]
InChI Key CUNIXMCXONNGMG-UHFFFAOYSA-N[1]
Safety and Handling

As a substituted aniline, 2-(Benzyloxy)-4-fluoroaniline requires careful handling. The available safety data indicates the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: [1]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[1]

Core Directive for Handling: Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Synthetic Strategy: A Chemist's Perspective

While specific, peer-reviewed synthetic protocols for 2-(Benzyloxy)-4-fluoroaniline are not abundant in the literature, a logical and robust pathway can be designed based on established organic chemistry principles. The most direct approach involves two key transformations: Williamson ether synthesis followed by the reduction of a nitro group.

Proposed Synthetic Workflow

The synthesis starts from the commercially available and inexpensive precursor, 4-fluoro-2-nitrophenol.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 4-Fluoro-2-nitrophenol C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) A->C B Benzyl Bromide B->C D 1-Benzyloxy-4-fluoro-2-nitrobenzene C->D Reflux E Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C) D->E F 2-(Benzyloxy)-4-fluoroaniline E->F Reduction

Caption: Proposed two-step synthesis of 2-(Benzyloxy)-4-fluoroaniline.

Step-by-Step Methodology & Rationale

Protocol 1: Synthesis of 1-Benzyloxy-4-fluoro-2-nitrobenzene (Etherification)

  • Rationale: The phenolic proton of 4-fluoro-2-nitrophenol is acidic and can be readily deprotonated by a mild base like potassium carbonate to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from benzyl bromide in a classic SN2 reaction (Williamson ether synthesis) to form the desired ether. Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point.

  • Procedure:

    • To a solution of 4-fluoro-2-nitrophenol (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, ~1.5 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-(Benzyloxy)-4-fluoroaniline (Reduction)

  • Rationale: The nitro group is a versatile functional group that is readily reduced to a primary amine. Several methods are effective. Catalytic hydrogenation (H₂ over Palladium on Carbon) is a clean and high-yielding method. Alternatively, chemical reduction using a metal in an acidic medium, such as iron powder with ammonium chloride, is a classic, cost-effective, and robust method for this transformation.[6]

  • Procedure (using Fe/NH₄Cl):

    • Suspend 1-benzyloxy-4-fluoro-2-nitrobenzene (1 equivalent) in a mixture of ethanol and water.

    • Add iron powder (~3-4 equivalents) and ammonium chloride (~1 equivalent) to the suspension.

    • Heat the mixture to reflux (approx. 80-85 °C) for 1-3 hours, monitoring the reaction by TLC.[6]

    • After completion, cool the reaction and filter it through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-(Benzyloxy)-4-fluoroaniline.

Applications in Research and Development

The strategic placement of the fluoro, benzyloxy, and amino groups makes 2-(Benzyloxy)-4-fluoroaniline a valuable precursor for complex molecular targets in drug discovery and materials science.

Applications cluster_0 Drug Discovery cluster_1 Materials Science A 2-(Benzyloxy)-4-fluoroaniline Building Block B Kinase Inhibitors A:f1->B Scaffold for pharmacophore C Antimicrobial Agents A:f1->C Precursor for heterocycles D CNS-Active Compounds A:f1->D E High-Performance Polymers A:f1->E Monomer synthesis F Organic Electronics (OLEDs) A:f1->F

Caption: Potential applications of 2-(Benzyloxy)-4-fluoroaniline.

  • Medicinal Chemistry:

    • Kinase Inhibitors: Substituted anilines are core fragments in many FDA-approved tyrosine kinase inhibitors used in oncology.[6] The 2-(benzyloxy)-4-fluoroaniline scaffold can be used to synthesize novel inhibitors where the aniline nitrogen acts as a key hydrogen bond donor.

    • Antimicrobial and Antiviral Agents: Fluoroanilines are precursors to fluorinated quinolones and various heterocyclic compounds known for their biological activities.[7] For instance, related N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been evaluated for antimycobacterial properties.[8]

    • Cholesterol Absorption Inhibitors: The related imine, 4'-(Benzyloxy)benzylidene-4-fluoroaniline, is a known intermediate in the synthesis of azetidinone-based cholesterol absorption inhibitors like Ezetimibe, highlighting the utility of this substitution pattern in metabolic disease research.[9]

  • Materials Science:

    • High-Performance Polymers: 4-Fluoroaniline is used to synthesize fluorinated polyimides and polyamides, which exhibit enhanced thermal stability and low dielectric constants, making them suitable for aerospace and microelectronics applications.[10] 2-(Benzyloxy)-4-fluoroaniline could serve as a monomer to introduce both fluorine and a bulky benzyloxy side-chain to tune polymer properties.

    • Organic Electronics: Aniline derivatives are foundational to the development of conducting polymers and materials for organic light-emitting diodes (OLEDs). The electronic properties conferred by the fluorine and benzyloxy groups could be exploited to create novel materials with tailored optoelectronic characteristics.[11]

Conclusion

While the initially requested this compound is not a common article of commerce, its isomer, 2-(Benzyloxy)-4-fluoroaniline (CAS: 159471-73-5) , is a readily available and highly promising building block for advanced synthesis. Its trifunctional nature provides a robust platform for creating diverse and complex molecular architectures. The insights and protocols provided in this guide are intended to empower researchers to leverage the unique chemical properties of this compound in the pursuit of novel therapeutics and advanced materials.

References

  • Angene Chemical. 2-(benzyloxy)-4-fluoroaniline. [Link]

  • PrepChem. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. [Link]

  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2530. [Link]

  • ChemUniverse. Request A Quote for 2-(BENZYLOXY)-4-FLUOROANILINE. [Link]

Sources

An In-Depth Technical Guide to 4-(Benzyloxy)-2-fluoroaniline: Physicochemical Properties and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Benzyloxy)-2-fluoroaniline in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorinated motifs and benzyloxy-protected anilines offers a powerful approach to modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This compound (CAS No. 190060-72-1) emerges as a key synthetic intermediate, embodying the convergence of these critical structural features.[1] Its architecture, featuring a fluorinated aniline core shielded by a benzyloxy group, presents a unique combination of functionalities that are highly prized in the synthesis of complex therapeutic agents.

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, with a particular focus on its stability profile. Understanding these core characteristics is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe utilization in multi-step synthetic campaigns, thereby accelerating the journey from bench to bedside.

Physicochemical Characteristics

Precise, experimentally determined physical constants for this compound are not widely reported in publicly available literature. However, by examining its structural analogues and supplier-provided information, we can establish a reliable profile of its key properties.

PropertyValue / Description
IUPAC Name 2-fluoro-4-(phenylmethoxy)aniline
Synonyms This compound
CAS Number 190060-72-1
Molecular Formula C₁₃H₁₂FNO
Molecular Weight 217.24 g/mol [1]
Physical Appearance Based on the physical state of its isomers, such as 2-(benzyloxy)-4-fluoroaniline which is a solid, this compound is also anticipated to be a solid at room temperature. The color of related aniline derivatives can range from white to light yellow or brown, often depending on purity and exposure to air and light.
Melting Point Not specified in available literature. For context, the related imine, 4'-(Benzyloxy)benzylidene-4-fluoroaniline, has a melting point of 134-138 °C.[2][3]
Boiling Point Not specified; likely to decompose upon heating at atmospheric pressure.
Solubility Expected to exhibit limited solubility in water but good solubility in common organic solvents such as ethanol, acetone, and chlorinated solvents, a characteristic feature of substituted anilines.

Core Directive: Stability and Handling of this compound

The stability of this compound is a critical consideration for its practical application in synthesis. The aniline functional group is notoriously susceptible to oxidation, which can be exacerbated by substitution patterns on the aromatic ring. The benzyloxy ether linkage, while a robust protecting group, also has specific cleavage conditions that must be considered.

Thermal Instability

A key indicator of the thermal lability of this compound is the requirement for cold-chain transportation as specified by chemical suppliers.[4] This strongly suggests that this compound is prone to degradation at ambient temperatures.

  • Causality: The aniline moiety can undergo oxidative polymerization, a process often accelerated by heat. Furthermore, the benzyloxy group, while generally stable, can be susceptible to thermal rearrangement or cleavage under certain conditions, although this typically requires higher temperatures or catalytic activation. The primary concern at moderate temperatures is the oxidation of the aniline.

Oxidative and Photochemical Degradation

Anilines are well-documented to be sensitive to both atmospheric oxygen and light. This sensitivity often manifests as a noticeable color change, with the compound darkening over time.

  • Mechanism of Degradation: The lone pair of electrons on the nitrogen atom of the aniline makes it susceptible to oxidation. This can lead to the formation of colored impurities such as nitroso, nitro, and azoxy compounds, as well as polymeric materials. This process is often initiated by light (photochemical oxidation) or the presence of trace metal impurities.

  • Expert Insight: The presence of the electron-donating benzyloxy group at the para-position can increase the electron density of the aniline ring, potentially making it more susceptible to oxidation compared to unsubstituted aniline. Conversely, the ortho-fluoro group, being electron-withdrawing, may offer some degree of electronic stabilization.

Chemical Incompatibilities

To maintain the integrity of this compound, it is crucial to avoid contact with the following classes of reagents:

  • Strong Oxidizing Agents: Reagents such as peroxides, permanganates, and dichromates will readily oxidize the aniline group.

  • Strong Acids: While anilines are basic and form salts with acids, strong acidic conditions, particularly at elevated temperatures, can potentially lead to the cleavage of the benzyloxy ether bond.

  • Aldehydes and Ketones: The primary amine will readily react with aldehydes and ketones to form imines (Schiff bases), which may be an intended reaction but should be avoided during storage.[1]

Experimental Protocols: Best Practices for Storage and Handling

Adherence to a strict storage and handling protocol is a self-validating system for ensuring the quality and reactivity of this compound throughout its use in a research or development setting.

Recommended Storage Protocol
  • Temperature: Store in a freezer at temperatures of -20 °C to -4 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Containers should be flushed with inert gas before sealing.

  • Light: Protect from light by using amber-colored vials or by storing containers in a light-proof secondary container.

  • Container: Use well-sealed, appropriate containers to prevent moisture ingress and contamination.

Workflow for Handling and Dispensing

The following diagram outlines a validated workflow for handling this sensitive reagent in a laboratory setting.

G cluster_0 Preparation cluster_1 Dispensing cluster_2 Storage & Cleanup A Equilibrate Container to Room Temperature B Inert Atmosphere (Glovebox or Schlenk Line) A->B Prevent Moisture Condensation C Weigh Desired Amount Quickly B->C D Use Clean, Dry Spatula and Weighing Vessel C->D E Flush Headspace with Inert Gas C->E F Reseal Tightly E->F G Return to Freezer Promptly F->G G Start Start: Assess Batch of This compound Visual Visual Inspection: Color & Form Start->Visual TLC TLC Analysis: Single Spot? Visual->TLC If Off-color or Inhomogeneous NMR ¹H NMR Spectroscopy: Check for Impurities TLC->NMR Yes Purify Consider Purification (e.g., Recrystallization, Column Chromatography) TLC->Purify No (Multiple Spots) Proceed Proceed with Reaction NMR->Proceed Yes (Clean Spectrum) NMR->Purify No (Impurity Peaks Present) Discard Discard Batch Purify->Discard If Purification Fails

Caption: Decision tree for the quality assessment of this compound before synthetic use.

Conclusion

This compound is a valuable, yet sensitive, building block in the synthesis of advanced pharmaceutical intermediates. Its physical appearance is likely that of a solid, and its stability profile is dominated by a susceptibility to thermal and oxidative degradation. The requirement for cold-chain transportation underscores its inherent instability at ambient conditions. By understanding the causal factors behind its degradation and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this reagent. This proactive approach to managing its stability is essential for achieving reproducible and successful outcomes in complex synthetic endeavors, ultimately supporting the efficient development of novel therapeutics.

References

  • Google Patents. CN103709048A - Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl) aniline synthesis method.
  • Google Patents. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

Sources

Methodological & Application

Synthesis of 4-(Benzyloxy)-2-fluoroaniline from 4-amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Introduction: Strategic Importance of 4-(Benzyloxy)-2-fluoroaniline

This compound is a key structural motif and a versatile synthetic intermediate in the fields of medicinal chemistry and materials science.[1][2] Its architecture, featuring a fluorine atom ortho to a primary amine and a benzyloxy group in the para position, offers a unique combination of electronic properties and steric influences. The fluoroaniline moiety is a well-established pharmacophore found in numerous therapeutic agents, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[3] Consequently, robust and efficient synthetic routes to this compound are of significant interest to researchers in drug development.

This document provides a detailed guide for the synthesis of this compound starting from the commercially available 4-amino-3-fluorophenol. The protocol is based on the Williamson ether synthesis, a classic yet powerful method for forming carbon-oxygen bonds.[1][4] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, discuss critical safety considerations, and offer expert insights into process optimization and troubleshooting.

Chemical Theory and Mechanistic Overview

The conversion of 4-amino-3-fluorophenol to this compound is achieved via a Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

The key steps are:

  • Deprotonation: The phenolic hydroxyl group of 4-amino-3-fluorophenol is acidic and is selectively deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide ion.[1][6] The use of a mild base is critical to prevent the deprotonation and subsequent alkylation of the less acidic aniline nitrogen.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide. This occurs in a concerted fashion, where the nucleophile attacks from the side opposite to the leaving group (backside attack), leading to the formation of the C-O bond and the displacement of the bromide ion.[4][5]

  • Product Formation: The reaction yields the desired aryl benzyl ether, this compound, and a bromide salt as a byproduct.

Primary halides, like benzyl bromide, are ideal for this SN2 reaction as they are unhindered and less prone to competing elimination reactions.[4][5]

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4-Amino-3-fluorophenol reagent K₂CO₃, DMF r1->reagent + r2 Benzyl Bromide r2->reagent p1 This compound reagent->p1 Δ (Heat)

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis on a laboratory scale. All operations involving hazardous chemicals should be performed inside a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Required Purity
4-Amino-3-fluorophenol399-95-1127.11>98%
Benzyl Bromide100-39-0171.03>98%
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, >99%
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous
Deionized Water7732-18-518.02N/A
Silica Gel7631-86-960.08200-400 mesh
Equipment
  • Round-bottom flask with stir bar

  • Reflux condenser and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Quantitative Data for Synthesis
CompoundAmount (g)Moles (mmol)Equivalents
4-Amino-3-fluorophenol5.0039.31.0
Benzyl Bromide7.42 (5.0 mL)43.41.1
Potassium Carbonate8.1559.01.5
N,N-Dimethylformamide80 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-amino-3-fluorophenol (5.00 g, 39.3 mmol) and anhydrous potassium carbonate (8.15 g, 59.0 mmol).[7]

  • Solvent Addition: Add 80 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature for 15 minutes.

  • Reagent Addition: Slowly add benzyl bromide (5.0 mL, 43.4 mmol) to the reaction mixture using a syringe.[8]

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 6-8 hours.[7]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.[7]

    • Combine all organic layers and wash them three times with 100 mL of water, followed by one wash with 100 mL of brine to remove residual DMF.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification:

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing the polarity to 4:1 Hexanes:Ethyl Acetate, to isolate the pure product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Experimental_Workflow A 1. Combine Reactants (4-amino-3-fluorophenol, K₂CO₃) in DMF under N₂ B 2. Add Benzyl Bromide A->B C 3. Heat to 80°C for 6-8h B->C D 4. Monitor by TLC C->D E 5. Cooldown & Quench (Add H₂O and EtOAc) D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer (H₂O and Brine) F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Pure Product I->J

Caption: Step-by-step experimental workflow diagram.

Product Characterization

The identity and purity of the synthesized this compound (M.W. 217.24 g/mol ) should be confirmed using standard analytical techniques.[1]

  • ¹H NMR: The proton NMR spectrum will provide key structural information. Expect to see a characteristic singlet for the benzylic protons (-OCH₂-) around 5.0 ppm, multiplets in the aromatic region (6.5-7.5 ppm) for the protons on both phenyl rings, and a broad singlet for the amine (-NH₂) protons.[1][9]

  • ¹³C and ¹⁹F NMR: These techniques provide further confirmation of the carbon framework and the presence of the fluorine atom.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. An ESI-TOF analysis should show a molecular ion peak [M+H]⁺ at m/z 218.[9]

  • FT-IR Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the primary amine, C-O-C stretch of the ether, and C-F stretch.

Safety and Hazard Management

Trustworthiness in chemical synthesis protocols is built on a foundation of safety. All personnel must be aware of the hazards associated with the reagents and take appropriate precautions.

  • Benzyl Bromide (CAS: 100-39-0): This compound is a potent lachrymator (causes tearing), is corrosive, and can cause severe skin and eye irritation.[10][11] It is also a suspected carcinogen.

    • Handling: Always handle benzyl bromide in a well-ventilated chemical fume hood.[12][13] Wear chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), safety goggles, and a lab coat.[10][12]

    • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from moisture, as it can hydrolyze.[12]

  • Potassium Carbonate (CAS: 584-08-7): Anhydrous K₂CO₃ is a hygroscopic powder that can cause skin and eye irritation.[13] Avoid creating dust.

  • N,N-Dimethylformamide (DMF) (CAS: 68-12-2): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.

  • General Precautions:

    • Ensure emergency eye wash stations and safety showers are accessible.[12][13]

    • Have appropriate spill containment materials ready. For a benzyl bromide spill, use an inert absorbent material and place it in a sealed container for disposal.[10]

Expert Insights and Troubleshooting

  • Why Potassium Carbonate? The choice of base is critical for selectivity. The pKa of the phenolic proton is around 10, while the pKa of the N-H proton of the aniline is much higher (>30). Potassium carbonate is a sufficiently strong base to deprotonate the phenol but not the amine, thus preventing N-alkylation, a common side reaction.[5][6] Stronger bases like sodium hydride (NaH) could lead to a mixture of O- and N-alkylated products.[8][14]

  • Solvent Choice: Anhydrous polar aprotic solvents like DMF or acetone are preferred as they effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively free, accelerating the rate of the SN2 reaction.[6][15]

  • Troubleshooting Low Yields:

    • Incomplete Reaction: If TLC shows significant starting material remaining, the reaction time can be extended, or the temperature can be slightly increased (e.g., to 90 °C). Ensure all reagents, especially K₂CO₃ and the solvent, are anhydrous, as water can hydrolyze the benzyl bromide.

    • Side Products: While minimized, trace amounts of N-alkylation or C-alkylation may occur.[6] Careful chromatography is essential to isolate the desired product.

    • Loss During Work-up: The product has moderate polarity and some water solubility. Ensure thorough extraction from the aqueous phase and avoid overly aggressive washing that could lead to product loss in the aqueous layers.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis - Cambridge University Press. [Link]

  • Benzyl-Bromide - Safety Data Sheet - Ald-A2132. [Link]

  • Supplementary Material - The Royal Society of Chemistry. [Link]

  • Synthesis of 4-benzyloxyaniline - PrepChem.com. [Link]

  • The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Benzylation of hydroxyl groups by Williamson reaction - NCBI Bookshelf. [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]

  • Improved process for the preparation of 4-Amino-3-fluorophenol - Technical Disclosure Commons. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. [Link]

  • De-O-benzylation of Sterically Hindered Benzyl Ethers - ResearchGate. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - MDPI. [Link]

Sources

Application Note: A Practical Guide to the Synthesis of 4-(Benzyloxy)-2-fluoroaniline via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Benzyloxy)-2-fluoroaniline is a key structural motif and versatile intermediate in the fields of medicinal chemistry and materials science, notably serving as a precursor for various bioactive molecules and functional materials.[1] This application note provides a comprehensive, field-tested protocol for the synthesis of this compound from 4-amino-3-fluorophenol and benzyl bromide using the Williamson ether synthesis. We delve into the mechanistic underpinnings, strategic considerations for reactant selection, a detailed step-by-step experimental procedure, and robust methods for product purification and characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology.

Introduction and Strategic Overview

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and broadly applicable methods for preparing both symmetrical and unsymmetrical ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide nucleophile attacks an alkyl halide or other substrate with a suitable leaving group.[3][4]

The synthesis of this compound presents a classic application of this reaction. The target molecule can be disconnected in two primary ways for a Williamson synthesis approach:

  • Route A (Phenoxide Nucleophile): Reaction between the phenoxide of 4-amino-3-fluorophenol and a benzyl halide. This is the more direct route.

  • Route B (Alternative): Benzylation of 2-fluoro-4-nitrophenol followed by the chemical reduction of the nitro group to an aniline.[1]

While Route B is a valid strategy often employed to prevent potential N-alkylation of the aniline, Route A is generally preferred for its atom economy and shorter synthetic sequence. The higher nucleophilicity of the phenoxide compared to the aromatic amine allows for selective O-alkylation under carefully controlled conditions. This application note will focus on the optimized execution of Route A.

Mechanistic Rationale (SN2 Pathway)

The reaction is initiated by the deprotonation of the hydroxyl group of 4-amino-3-fluorophenol using a suitable base, forming a potent phenoxide nucleophile. This phenoxide then performs a backside attack on the electrophilic methylene carbon of benzyl bromide.[2] The reaction occurs in a single, concerted step, leading to the formation of the C-O ether bond and the displacement of the bromide leaving group.[2] For this SN2 reaction to be efficient, a primary alkyl halide like benzyl bromide is ideal, as it is minimally sterically hindered and not prone to competing elimination reactions.[3][5] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is recommended as it effectively solvates the cation of the base without hydrogen bonding to the phenoxide, thus preserving its nucleophilicity.[2][6]

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
4-Amino-3-fluorophenol399-95-1127.125.00 g39.3
Benzyl Bromide100-39-0171.037.41 g (5.15 mL)43.3 (1.1 eq)
Potassium Carbonate (K₂CO₃)584-08-7138.218.15 g59.0 (1.5 eq)
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-
Ethyl Acetate (EtOAc)141-78-688.11~300 mL-
Saturated NaCl Solution (Brine)--~100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Silica Gel (for chromatography)7631-86-9-As needed-
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Critical Safety Precautions
  • 4-Amino-3-fluorophenol: Harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing cancer.[7][8] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a chemical fume hood.

  • Benzyl Bromide: Is a potent lachrymator (causes tearing), is toxic by inhalation, and causes skin and eye irritation.[9][10] All manipulations must be performed in a well-ventilated chemical fume hood. Wear gloves, safety goggles, and a face shield.

  • N,N-Dimethylformamide (DMF): Is a skin and eye irritant. Avoid inhalation and skin contact.

  • Always work in a well-ventilated area and adhere to standard laboratory safety procedures.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-amino-3-fluorophenol (5.00 g, 39.3 mmol) and anhydrous potassium carbonate (8.15 g, 59.0 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (50 mL) to the flask.

  • Initiation: Begin stirring the suspension under a nitrogen atmosphere at room temperature.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (5.15 mL, 43.3 mmol) to the stirring suspension via syringe over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60-65 °C using a heating mantle and maintain for 4-6 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up - Quenching: Once the reaction is complete (disappearance of the starting phenol by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate may form.

  • Work-up - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).

  • Work-up - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by saturated brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. A typical yield is in the range of 75-85%.

Workflow and Characterization

Synthesis Workflow Diagram

The entire experimental process, from setup to final analysis, is outlined below.

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (4-Amino-3-fluorophenol, K₂CO₃, DMF) B 2. Add Benzyl Bromide A->B under N₂ C 3. Heat at 60-65 °C (4-6 hours) B->C Begin heating D 4. Monitor by TLC C->D Periodically E 5. Quench with Water D->E Upon completion F 6. Extract with EtOAc E->F G 7. Wash & Dry F->G H 8. Concentrate Crude Product G->H I 9. Flash Column Chromatography H->I J 10. Characterization (NMR, MS, IR) I->J K Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Expected Product Characterization
  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, CDCl₃): δ ~7.45-7.30 (m, 5H, Ar-H of benzyl), ~6.70-6.50 (m, 3H, Ar-H of aniline), ~5.00 (s, 2H, O-CH₂-Ar), ~3.70 (br s, 2H, -NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): Chemical shifts will confirm the presence of 13 unique carbons, including the characteristic benzylic carbon (~71 ppm) and fluorine-coupled aromatic carbons.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₂FNO [M+H]⁺: 218.09. Found: ~218.1.

  • IR (KBr, cm⁻¹): ~3450, 3350 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1240 (Ar-O-C stretch).

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective base (K₂CO₃ may be hydrated). 2. Insufficient temperature. 3. Deactivated benzyl bromide.1. Use freshly dried, finely ground K₂CO₃. Alternatively, a stronger base like NaH can be used, but requires strictly anhydrous conditions. 2. Ensure the internal reaction temperature reaches 60-65 °C. 3. Use a fresh bottle of benzyl bromide.
Formation of Side Products 1. N-alkylation of the aniline. 2. Dibenylation (N,O-dialkylation).1. Avoid excessive temperatures (>70 °C) and prolonged reaction times. Maintain a slight excess of the phenol starting material if necessary. 2. Use only a slight excess (1.05-1.1 eq.) of benzyl bromide.
Difficult Purification 1. Residual DMF in crude product. 2. Co-elution of product with impurities.1. Ensure thorough washing with water and brine during work-up. A small amount of DMF can often be removed under high vacuum. 2. Optimize the solvent gradient for column chromatography; a shallower gradient may be required for better separation.

Conclusion

The Williamson ether synthesis provides a robust and high-yielding pathway to this compound. By employing 4-amino-3-fluorophenol as the nucleophilic precursor and benzyl bromide as the electrophile under basic, polar aprotic conditions, the target compound can be reliably synthesized. The protocol described herein, including detailed work-up, purification, and safety considerations, serves as a validated method for researchers requiring this important chemical intermediate for further synthetic applications.

References

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from chemistrysteps.com/williamson-ether-synthesis/
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from en.wikipedia.org/wiki/Williamson_ether_synthesis
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from organicchemistrytutor.com/williamson-ether-synthesis/
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from chemtalk.org/williamson-ether-synthesis/
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%.
  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from pw.live/reaction-mechanism-of-williamson-synthesis-chemistry/
  • Sigma-Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Benzyl bromide - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010). Benzyl bromide - SAFETY DATA SHEET.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
  • Benchchem. (n.d.). This compound For Research.
  • ChemicalBook. (2025). 4-Amino-3-fluorophenol - Safety Data Sheet. Retrieved from chemicalbook.com/ProductMSDSDetailCB7853597_EN.htm
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735919, 4-Amino-3-fluorophenol. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-fluorophenol
  • Royal Society of Chemistry. (2016). A review on the advancement of ether synthesis from organic solvent to water. Retrieved from pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17324h

Sources

Application Notes and Protocols for the Reduction of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene to 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the chemical reduction of 4-(benzyloxy)-2-fluoro-1-nitrobenzene to the corresponding aniline, 4-(benzyloxy)-2-fluoroaniline. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and materials science sectors.[1] We present two robust and widely applicable methods: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) with ammonium formate, and a classical metal-mediated reduction using iron powder. This document delves into the underlying reaction mechanisms, offers step-by-step protocols, discusses safety considerations, and provides troubleshooting guidance to aid researchers in achieving high-yield, clean conversions.

Introduction: The Significance of this compound

This compound is a highly versatile synthetic intermediate. Its structure, featuring a primary aromatic amine, a fluorine substituent, and a benzyloxy protecting group, makes it a valuable building block for complex molecular architectures. The primary amine serves as a nucleophilic handle for a multitude of reactions, including amide bond formation and the construction of nitrogen-containing heterocycles, while the fluorine atom can significantly modulate the physicochemical properties of the final molecule, such as metabolic stability and binding affinity.[1]

The most direct route to this aniline is through the reduction of its nitro precursor, 4-(benzyloxy)-2-fluoro-1-nitrobenzene. The choice of reduction methodology is paramount, as it must be efficient and chemoselective, preserving the acid-labile benzyloxy group and avoiding defluorination. This guide explores two field-proven methods that fulfill these criteria.

Scientific Principles and Mechanistic Overview

The conversion of an aromatic nitro group to an amine is a six-electron reduction that proceeds through several intermediates, including nitroso and hydroxylamine species.[2][3] The two methods detailed herein achieve this transformation via distinct mechanistic pathways.

Catalytic Hydrogenation

Catalytic hydrogenation is a heterogeneous process where the reaction occurs on the surface of a metal catalyst.

  • Direct Hydrogenation: This classic method uses high-pressure hydrogen gas (H₂) as the reductant. While effective, it requires specialized and expensive equipment to handle the explosive H₂ gas safely.[4]

  • Catalytic Transfer Hydrogenation (CTH): A significantly safer and more convenient alternative, CTH utilizes a hydrogen donor molecule that decomposes in situ on the catalyst surface to provide the necessary hydrogen.[5] Ammonium formate (NH₄HCO₂) is an excellent and widely used hydrogen donor for this purpose.[6][7] In the presence of a catalyst like Pd/C, it breaks down into hydrogen, ammonia, and carbon dioxide. This method offers the benefits of operating under mild, neutral pH conditions and ambient pressure, making it highly suitable for laboratory-scale synthesis.[5]

The general mechanism involves the adsorption of the nitroarene onto the palladium surface, followed by the sequential transfer of hydrogen atoms, leading to the final amine product, which then desorbs from the catalyst.

Metal-Mediated Reduction

The use of metals in acidic or neutral media is one of the oldest and most reliable methods for nitro group reduction. Iron powder is particularly advantageous due to its low cost, low toxicity, and high chemoselectivity.[8][9] The reaction is typically performed in a protic solvent mixture, such as ethanol/water, with a reagent like ammonium chloride or acetic acid to facilitate the process.

The mechanism involves single electron transfer from the surface of the iron metal to the nitro group. The resulting radical anion is then protonated by the solvent. This process repeats until the fully reduced amine is formed. During the reaction, the zero-valent iron (Fe⁰) is oxidized to iron oxides, such as magnetite (Fe₃O₄).[8][9] This method is often highly selective for the nitro group, leaving other reducible functional groups like esters and ketones untouched.[8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This protocol is prized for its mild conditions and operational simplicity.

Reaction Scheme:

cluster_setup Reaction Setup cluster_workup Work-up & Isolation A Combine Substrate, Ammonium Formate, and Methanol in Flask B Add Pd/C Catalyst A->B C Heat to Reflux B->C D Cool to RT C->D E Filter through Celite (Quench Catalyst with Water) D->E F Concentrate Filtrate E->F G Extractive Work-up (EtOAc, NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J J cluster_setup Reaction Setup cluster_workup Work-up & Isolation A Combine Substrate, Iron Powder, NH₄Cl in EtOH/H₂O B Heat to Reflux with Vigorous Stirring A->B C Cool to RT B->C D Filter through Celite C->D E Concentrate Filtrate D->E F Extractive Work-up (EtOAc, H₂O, Brine) E->F G Dry & Concentrate F->G H Purify G->H I I

Sources

Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)-2-fluoroaniline via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the synthesis of 4-(Benzyloxy)-2-fluoroaniline, a valuable intermediate in pharmaceutical and materials science research, through the catalytic hydrogenation of its nitro precursor, 4-(benzyloxy)-2-fluoro-1-nitrobenzene.[1] The core challenge of this transformation lies in the chemoselective reduction of the aromatic nitro group while preserving the labile O-benzyl ether protecting group. This document provides an in-depth analysis of catalyst selection, the mechanistic rationale behind procedural steps, and a detailed, field-proven protocol to achieve high yields and purity. The application note is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this synthesis.

Introduction: Strategic Importance and Synthetic Challenges

This compound serves as a critical building block in the synthesis of complex organic molecules, including agrochemicals, dyes, and particularly, pharmaceutical agents.[1] Its structure, featuring a nucleophilic primary amine, a fluorine substituent that modulates electronic properties, and a benzyloxy group, makes it a versatile synthetic intermediate.[1] For instance, structurally related compounds are key in the synthesis of cholesterol absorption inhibitors.[1]

The most common synthetic route to this compound involves the reduction of the nitro group of 4-(benzyloxy)-2-fluoro-1-nitrobenzene.[1] While several reduction methods exist, catalytic hydrogenation is often favored for its efficiency and cleaner reaction profiles.[2] However, a significant challenge arises from the potential for concomitant hydrogenolysis of the O-benzyl ether, a common and often undesired side reaction with many standard hydrogenation catalysts like Palladium on carbon (Pd/C).[3][4][5] Therefore, achieving high chemoselectivity is paramount.

This guide will focus on a robust protocol utilizing catalytic hydrogenation, with a critical discussion on catalyst choice and reaction conditions to mitigate unwanted side reactions.

Mechanistic Considerations and Catalyst Selection

The catalytic hydrogenation of a nitroarene to an aniline on a metal surface is a complex process involving multiple steps of hydrogen addition and water elimination. The primary competing reaction in this synthesis is the hydrogenolysis of the benzyl ether, which proceeds via cleavage of the C-O bond at the benzylic position.

The Chemoselectivity Problem

Standard catalysts like Pd/C are highly effective for nitro group reductions but are also notoriously efficient at cleaving benzyl ethers.[2][3][6] The choice of catalyst and conditions must therefore be carefully tuned to favor the reduction of the nitro group over the hydrogenolysis of the benzyl ether.

Catalyst Choice: A Comparative Analysis
CatalystAdvantagesDisadvantagesSuitability for this Synthesis
Palladium on Carbon (Pd/C) Highly active for nitro reduction.[2]Prone to causing benzyl ether hydrogenolysis.[3][4] Can also cause dehalogenation.[2]Use with caution; requires additives to inhibit hydrogenolysis.[4]
Raney Nickel Effective for nitro reduction.[2][7] Generally less prone to causing dehalogenation than Pd/C.[2]Can be pyrophoric. Activity can be variable.A strong candidate for achieving chemoselectivity.
Platinum on Carbon (Pt/C) Highly active catalyst.Often leads to aromatic ring hydrogenation.[6]Generally not recommended due to the risk of over-reduction.

For this specific transformation, Raney Nickel is a preferred catalyst as it generally exhibits lower activity towards benzyl ether cleavage compared to palladium-based catalysts, while still being effective for the nitro group reduction.[2][7]

An alternative strategy involves the use of a "poisoned" or inhibited Pd/C catalyst. Certain additives, such as ammonia, pyridine, or ammonium acetate, can selectively inhibit the hydrogenolysis of benzyl ethers on the Pd/C surface without significantly affecting the rate of nitro group reduction.[4] This is attributed to the competitive adsorption of the inhibitor on the catalyst surface, which hinders the interaction of the benzyl ether with the active sites.[4]

Synthetic Workflow and Protocols

The overall synthesis of this compound starts from 2-fluoro-4-nitrophenol, which is first protected as a benzyl ether before the final reduction step.

Synthetic Workflow A 2-Fluoro-4-nitrophenol B 4-(Benzyloxy)-2-fluoro-1-nitrobenzene A->B Williamson Ether Synthesis (Benzyl Bromide, Base) C This compound B->C Catalytic Hydrogenation (H₂, Catalyst)

Caption: Synthetic route to this compound.

Protocol 1: Chemoselective Reduction using Raney Nickel

This protocol prioritizes the use of Raney Nickel to minimize benzyl ether cleavage.

Materials:

  • 4-(Benzyloxy)-2-fluoro-1-nitrobenzene

  • Raney Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 4-(benzyloxy)-2-fluoro-1-nitrobenzene (1.0 eq).

  • Solvent Addition: Add ethanol or methanol as the solvent (typically 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (approx. 5-10% by weight of the substrate, washed with the reaction solvent).

    • Causality: The amount of catalyst is a critical parameter that may require optimization. A lower catalyst loading can sometimes favor selectivity.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 25-40°C).

    • Causality: Higher temperatures and pressures can increase the rate of both the desired reduction and the undesired hydrogenolysis. Milder conditions are generally preferred for higher selectivity.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet with solvent.

    • Wash the filter cake with additional solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Inhibited Palladium on Carbon Hydrogenation

This protocol uses a standard Pd/C catalyst with an inhibitor to prevent debenzylation.

Materials:

  • 4-(Benzyloxy)-2-fluoro-1-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium acetate

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrogenation vessel

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 4-(benzyloxy)-2-fluoro-1-nitrobenzene (1.0 eq) and ammonium acetate (0.5-1.0 eq).

    • Causality: Ammonium acetate acts as a selective inhibitor for the hydrogenolysis of the benzyl ether.[4]

  • Solvent and Catalyst: Add methanol (10-20 mL per gram of substrate) followed by 10% Pd/C (5-10 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, then with hydrogen. Pressurize with hydrogen (typically to atmospheric pressure using a balloon, or slightly elevated pressure).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring and Work-up: Follow steps 6-8 as described in Protocol 1. The filtration of Pd/C should also be done with care, keeping the catalyst wet.

Data Presentation and Expected Results

The progress of the reaction should be monitored by a suitable chromatographic method (TLC or LC-MS) to observe the disappearance of the starting material and the appearance of the product.

Table of Expected Reaction Parameters and Outcomes:

ParameterProtocol 1 (Raney Ni)Protocol 2 (Inhibited Pd/C)
Catalyst Raney Nickel10% Pd/C with Ammonium Acetate
Pressure 50-100 psi H₂Atmospheric to 50 psi H₂
Temperature 25-40°CRoom Temperature
Solvent Ethanol/MethanolMethanol
Typical Reaction Time 2-8 hours1-6 hours
Expected Yield >85%>90%
Key Byproduct to Monitor 2-Fluoro-4-aminophenol (from debenzylation)2-Fluoro-4-aminophenol (from debenzylation)

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure, or low temperature.Use fresh catalyst, increase hydrogen pressure, or slightly increase the temperature.
Significant Debenzylation Catalyst is too active, reaction temperature/pressure is too high.Lower the temperature and pressure. For Pd/C, ensure the inhibitor is present in sufficient quantity. Consider switching to Raney Nickel.
Dehalogenation Common side reaction with Pd/C.Use Raney Nickel, which is less prone to causing dehalogenation.[2]

Conclusion

The catalytic hydrogenation of 4-(benzyloxy)-2-fluoro-1-nitrobenzene to this compound is a highly effective transformation when chemoselectivity is carefully controlled. By selecting an appropriate catalyst, such as Raney Nickel, or by using an inhibited palladium on carbon system, the reduction of the nitro group can be achieved in high yield with minimal cleavage of the benzyl ether protecting group. The protocols provided in this guide offer reliable and scalable methods for researchers in organic synthesis and drug development.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Gagnon, A., & Fillion, E. (2010).
  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
  • McIntosh, J. A., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1640-1650.
  • ResearchGate. (n.d.). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water. Retrieved from [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

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The Strategic Application of 4-(Benzyloxy)-2-fluoroaniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 4-(Benzyloxy)-2-fluoroaniline in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is an intricate dance of molecular design and synthetic strategy. Central to this endeavor is the selection of versatile building blocks that impart desirable physicochemical and pharmacological properties to the final bioactive molecule. This compound has emerged as a cornerstone scaffold in this regard, particularly in the development of targeted therapies such as kinase inhibitors. Its unique trifecta of a nucleophilic aniline moiety, a bulky, lipophilic benzyloxy group, and an electron-withdrawing fluorine atom provides a powerful toolkit for medicinal chemists to modulate solubility, metabolic stability, and target engagement.

The primary aromatic amine serves as a versatile handle for constructing various heterocyclic cores, most notably quinazolines and pyrido[2,3-d]pyrimidines, which are privileged scaffolds in a multitude of approved kinase inhibitors.[1] The ortho-fluorine substituent is not merely a passive spectator; its high electronegativity can influence the pKa of the aniline, enhance binding affinity through hydrogen bonding or dipole interactions within the kinase hinge region, and improve metabolic stability by blocking potential sites of oxidation.[2] The para-benzyloxy group, on the other hand, offers a means to explore deeper hydrophobic pockets within the ATP-binding site of kinases and can be a key determinant in achieving selectivity and potency. This application note will provide a detailed exploration of the utility of this compound as a building block, focusing on its application in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, complete with detailed experimental protocols and mechanistic insights.

Core Principles of Bioactivity: The Role of the Anilino-Pyrimidine Scaffold

Many potent and selective kinase inhibitors are built upon a core heterocyclic scaffold, such as quinazoline or pyrrolo[2,3-d]pyrimidine, which serves as an ATP mimic. The aniline moiety, in this case, this compound, is typically installed at a key position on the heterocyclic core (e.g., C4 of the quinazoline or pyrrolo[2,3-d]pyrimidine ring) to project into the ATP-binding site of the target kinase. This "anilino-pyrimidine" motif is critical for high-affinity binding, as the nitrogen atom of the aniline and the adjacent nitrogen in the pyrimidine ring often form crucial hydrogen bonds with the "hinge" region of the kinase domain, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme.

The strategic placement of substituents on the aniline ring, as with the benzyloxy and fluoro groups in this compound, allows for the fine-tuning of the inhibitor's properties. The benzyloxy group can occupy a hydrophobic pocket adjacent to the ATP-binding site, often referred to as the "selectivity pocket," thereby enhancing both potency and selectivity for the target kinase over other kinases in the human kinome.

Target in Focus: The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive tumor growth and survival.

Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR, such as those synthesized from this compound, are designed to compete with ATP for binding to the catalytic kinase domain of the receptor. By occupying the ATP-binding site, these inhibitors prevent the autophosphorylation of EGFR and block the downstream signaling cascades that promote cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 P3 P EGFR->P3 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Anilino-pyrimidine Inhibitor Inhibitor->EGFR ATP Competition

Caption: EGFR Signaling Pathway and Inhibition.

Application Protocol: Synthesis of a Bioactive Pyrido[2,3-d]pyrimidine EGFR Inhibitor

This protocol details the synthesis of a potent EGFR inhibitor based on the pyrido[2,3-d]pyrimidine scaffold, utilizing this compound as a key building block. The synthetic strategy involves a nucleophilic aromatic substitution (SNA_r) reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
This compound190060-72-1217.24Commercially Available
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1153.57Commercially Available
Isopropanol (IPA)67-63-060.10Anhydrous Grade
Hydrochloric Acid (HCl), concentrated7647-01-036.46Reagent Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated Solution
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Reagent Grade
Experimental Procedure

Step 1: Synthesis of N-(4-(benzyloxy)-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol) and this compound (1.56 g, 7.16 mmol, 1.1 equivalents).

  • Add 30 mL of isopropanol to the flask, followed by the dropwise addition of 3-4 drops of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Upon completion of the reaction (disappearance of the starting materials), cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water (3 x 20 mL) and then with cold isopropanol (2 x 10 mL).

  • Dry the solid under vacuum at 50 °C to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield the pure N-(4-(benzyloxy)-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow reagents This compound + 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reaction Nucleophilic Aromatic Substitution (Isopropanol, HCl (cat.), Reflux) reagents->reaction workup Neutralization (NaHCO₃) Filtration & Washing reaction->workup purification Column Chromatography (Silica Gel, EtOAc/Hexanes) workup->purification product N-(4-(benzyloxy)-2-fluorophenyl)- 7H-pyrrolo[2,3-d]pyrimidin-4-amine purification->product

Caption: Synthetic workflow for the target compound.

Expected Results and Data Presentation

The synthesized N-(4-(benzyloxy)-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is expected to be a potent inhibitor of EGFR kinase. The biological activity of structurally similar compounds has been reported, and the data can be used as a benchmark for the newly synthesized molecule.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDR Group on Anilino MoietyEGFR IC₅₀ (nM)Aurora A IC₅₀ (µM)Reference
Target Compound (Predicted) 4-Benzyloxy-2-fluoroPotent (nM range)-This work
Analog 1 3-Ethynyl-4-fluoro5.2>10[3]
Analog 2 4-Methoxy15.86.3[3]
Gefitinib (Reference) 3-Chloro-4-fluoro3.7 - 33>100[1]

Note: The predicted activity of the target compound is based on structure-activity relationships of similar compounds.

Trustworthiness and Self-Validation

The protocol described above is based on established and peer-reviewed synthetic methodologies for the preparation of anilino-substituted heterocyclic kinase inhibitors.[3] The reliability of this protocol is underscored by the following self-validating principles:

  • Robust Chemistry: The nucleophilic aromatic substitution reaction is a well-understood and widely employed transformation in medicinal chemistry for the synthesis of this class of compounds.

  • Clear Reaction Monitoring: The progress of the reaction can be easily monitored by TLC, providing a clear endpoint for the reaction.

  • Standard Purification Techniques: The use of standard workup and purification procedures, such as precipitation and column chromatography, ensures the isolation of a high-purity final product.

  • Comprehensive Characterization: The identity and purity of the synthesized compound must be rigorously confirmed by standard analytical techniques (NMR, MS), ensuring the integrity of the biological data obtained.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its unique structural features provide a versatile platform for the synthesis of highly potent and selective bioactive molecules, particularly kinase inhibitors. The detailed protocol provided herein for the synthesis of a pyrido[2,3-d]pyrimidine-based EGFR inhibitor serves as a practical guide for researchers in the field. The principles and methodologies outlined can be readily adapted for the synthesis of a diverse library of analogues, enabling further exploration of structure-activity relationships and the development of next-generation targeted therapies. The continued exploration of this and other privileged building blocks will undoubtedly fuel the engine of innovation in the ongoing quest for more effective and safer medicines.

References

  • Kurup, S., et al. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 74-84. [Link]

  • Cohen, M. S., & Mukherji, D. (2012). The anilinoquinazolines: a new class of inhibitors of the epidermal growth factor receptor. Current opinion in investigational drugs (London, England : 2000), 13(12), 1303–1315. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]

  • ResearchGate. Signaling pathways and effects of EGFR. [Link]

  • Kurup, S., et al. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 74–84. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Lagain, D., et al. (2000). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. Chemical research in toxicology, 13(9), 923–932. [Link]

Sources

Application Notes & Protocols: Condensation Reaction of 4-(Benzyloxy)-2-fluoroaniline with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of Schiff bases (imines) via the condensation reaction between 4-(benzyloxy)-2-fluoroaniline and various aldehydes. Schiff bases are pivotal intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1][2] This guide details the underlying reaction mechanism, offers a robust and validated experimental protocol, presents a troubleshooting guide for common challenges, and discusses the significance of the resulting products in drug discovery.

Introduction: Scientific & Industrial Context

The formation of the imine or azomethine (–C=N–) group through the condensation of a primary amine with a carbonyl compound is a cornerstone reaction in synthetic chemistry, first reported by Hugo Schiff in 1864.[2][3] The resulting Schiff bases are not merely synthetic curiosities; they are precursors to a vast number of biologically active molecules and serve as versatile ligands in coordination chemistry.[1][4][5] Their applications span from catalysts and pigments to key scaffolds in antimicrobial, anti-inflammatory, and anticancer drug candidates.[2][4][5]

The specific reactant, this compound, is a valuable building block in medicinal chemistry.[6] Its structure incorporates three key features that influence its reactivity and the properties of its derivatives:

  • A Nucleophilic Primary Amine: The -NH₂ group is the reactive center for the condensation reaction.

  • An Ortho-Fluoro Substituent: The highly electronegative fluorine atom modulates the electronic properties of the aromatic ring, influencing the aniline's basicity and the resulting imine's stability and biological activity.[6]

  • A Para-Benzyloxy Group: This bulky, electron-donating group provides a site for further chemical modification and can influence molecular interactions in biological systems.

This guide is designed for researchers in organic synthesis and drug development, providing the necessary theoretical foundation and practical protocols to successfully synthesize and utilize Schiff bases derived from this important aniline.

Reaction Mechanism: A Stepwise Perspective

The condensation reaction proceeds via a two-stage nucleophilic addition-elimination mechanism. The reaction is typically reversible and often catalyzed by a weak acid.[7][8]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of this compound at the electrophilic carbonyl carbon of the aldehyde. Acid catalysis enhances this step by protonating the carbonyl oxygen, rendering the carbon even more electrophilic.

  • Formation of a Hemiaminal (Carbinolamine) Intermediate: This attack forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[9] This species is generally unstable and exists in equilibrium with the starting materials.[9]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, converting the hydroxyl group into a better leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (an iminium ion).

  • Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product and regenerate the acid catalyst.

The entire process is an equilibrium. To drive the reaction to completion, it is often necessary to remove the water byproduct as it forms, typically by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene) or by using a dehydrating agent like molecular sieves.[10][11]

Reaction_Mechanism cluster_dehydration cluster_deprotonation reactants This compound + Aldehyde (R-CHO) H_plus + H⁺ (Catalyst) activated_aldehyde Protonated Aldehyde (Enhanced Electrophilicity) reactants->activated_aldehyde 1. nucleophilic_attack Nucleophilic Attack (Aniline on Carbonyl C) hemiaminal Hemiaminal Intermediate (Tetrahedral Adduct) nucleophilic_attack->hemiaminal 2. dehydration Proton Transfer & Elimination of H₂O H2O_out - H₂O dehydration->H2O_out iminium_ion Iminium Ion dehydration->iminium_ion 3. deprotonation Deprotonation H_plus_out - H⁺ (Catalyst Regen.) deprotonation->H_plus_out product Schiff Base (Imine) Product deprotonation->product 4.

Caption: General mechanism for acid-catalyzed Schiff base formation.

Experimental Protocol: General Procedure

This protocol provides a robust method for the condensation reaction. It is optimized for a 5 mmol scale but can be adjusted as needed.

Materials & Reagents
  • Aniline: this compound (1.09 g, 5.0 mmol, 1.0 eq.)

  • Aldehyde: Aromatic or aliphatic aldehyde (5.0 mmol, 1.0 eq.)

  • Solvent: Ethanol (20 mL) or Toluene (20 mL for azeotropic removal of water)

  • Catalyst (Optional): Glacial Acetic Acid (2-3 drops)

  • Dehydrating Agent (Optional): 4Å Molecular Sieves (2 g, activated)

  • TLC Supplies: Silica gel plates, appropriate eluent (e.g., Hexane:Ethyl Acetate mixture)

Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Dean-Stark apparatus (if using toluene)

  • Standard laboratory glassware for workup and filtration (Büchner funnel, filter flask)

  • Rotary evaporator

Step-by-Step Methodology
  • Reactant Setup: To a 50 mL round-bottom flask, add this compound (1.09 g, 5.0 mmol) and the selected aldehyde (5.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 20 mL of ethanol).[12] Add a magnetic stir bar.

  • Catalyst/Dehydrating Agent (Optional but Recommended):

    • Method A (Ethanol): Add 2-3 drops of glacial acetic acid to catalyze the reaction.[3] For reactions that are sluggish or where the equilibrium is unfavorable, add ~2g of activated 4Å molecular sieves to the flask to sequester the water byproduct.[11][13]

    • Method B (Toluene): If using toluene, assemble the flask with a Dean-Stark apparatus and a reflux condenser. The apparatus will physically separate water as it forms.

  • Reaction: Heat the mixture to reflux (for ethanol, approx. 80°C; for toluene, approx. 110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a 4:1 mixture of hexane and ethyl acetate. The formation of the less polar imine product should be visible as a new spot with a higher Rf value than the starting aniline. The reaction is typically complete within 2-6 hours.[14]

  • Isolation & Workup:

    • Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.

    • If the product crystallizes upon cooling, collect the solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.[10]

    • If no solid forms, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified.

  • Purification:

    • Recrystallization: This is the preferred method for purifying solid Schiff bases.[14][15] Ethanol is often a suitable solvent. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to induce crystallization.

    • Column Chromatography: Caution is advised. Schiff bases can be susceptible to hydrolysis on acidic silica gel.[7][16] If chromatography is necessary, either use neutral alumina or deactivate the silica gel by using an eluent containing a small amount of a tertiary amine (e.g., 0.5-1% triethylamine).[7][17]

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR: Look for the characteristic singlet for the imine proton (-CH=N-) typically appearing between 8.0-9.0 ppm.[12]

  • FT-IR: Confirm the formation of the C=N bond with a characteristic stretching frequency around 1600-1650 cm⁻¹. The disappearance of the C=O stretch from the aldehyde and the N-H stretches from the aniline is also indicative of a complete reaction.

  • Mass Spectrometry: Verify the molecular weight of the synthesized Schiff base.

Caption: A typical experimental workflow for Schiff base synthesis.

Substrate Scope & Expected Results

The described protocol is effective for a range of aldehydes. The electronic nature of the substituent on the aldehyde can influence reaction times and yields.

Aldehyde SubstrateTypical CatalystTypical SolventExpected Reaction TimeNotes
BenzaldehydeAcetic AcidEthanol2-4 hoursForms a stable, crystalline product. Good model reaction.
4-NitrobenzaldehydeAcetic AcidEthanol1-3 hoursThe electron-withdrawing nitro group makes the carbonyl carbon more electrophilic, often leading to faster reactions.
4-MethoxybenzaldehydeAcetic Acid / p-TsOHToluene4-8 hoursThe electron-donating methoxy group can slow the reaction by making the carbonyl carbon less electrophilic. Azeotropic water removal is recommended.
CyclohexanecarboxaldehydeAcetic AcidEthanol + Mol. Sieves3-6 hoursAliphatic aldehydes are generally reactive. The resulting imines may be less stable or non-crystalline, potentially requiring chromatographic purification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive aldehyde. 2. Equilibrium favors starting materials. 3. Impure reagents.1. Switch to a more forcing solvent like toluene and use a Dean-Stark trap to remove water.[11] 2. Add a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH). 3. Add activated molecular sieves to the reaction mixture.[11] 4. Ensure reagents are pure and the aniline has not oxidized (which often appears as discoloration).[18]
Product Decomposes during Workup/Purification 1. Hydrolysis of the imine bond by residual acid or water. 2. Decomposition on acidic silica gel during chromatography.1. Perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the catalyst before solvent evaporation. 2. Dry the organic extracts thoroughly (e.g., with Na₂SO₄ or MgSO₄) before concentrating. 3. For chromatography, use neutral alumina or add 0.5-1% triethylamine to the eluent to neutralize the silica gel.[7][17]
Difficulty Isolating the Product 1. Product is an oil or is highly soluble in the reaction solvent. 2. Incomplete reaction leaving starting materials.1. If the product is an oil, purify by column chromatography (see above). 2. Attempt to form a solid salt (e.g., hydrochloride salt) for purification, then regenerate the free base if needed.[10] 3. Drive the reaction to completion to simplify purification.[10]
Aldehyde peak in NMR of final product 1. Incomplete reaction. 2. Hydrolysis of the imine on the NMR timescale or in non-anhydrous NMR solvent.1. Re-purify the product. 2. Ensure the reaction has gone to completion via TLC before workup. 3. Use anhydrous NMR solvents (e.g., CDCl₃ from a sealed ampoule) to acquire spectra.[16]

References

  • Malik, M. A., et al. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Current Inorganic Chemistry.
  • Kumar, S., & Sharma, P. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. Retrieved from [Link]

  • Jose, J., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Vasilev, A. A., et al. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. National Institutes of Health (NIH). Retrieved from [Link]

  • Recent Applications of Schiff Bases in Biomedical Sciences. (2024). ResearchGate. Retrieved from [Link]

  • News of the week: Aniline catalyzes imine formation. (2006). ResearchGate. Retrieved from [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). Jetir.Org. Retrieved from [Link]

  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2024). au.edu.krd. Retrieved from [Link]

  • ANILINE CATALYZES IMINE FORMATION. (2006). ACS Publications. Retrieved from [Link]

  • schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Synthesis of Benzaldehyde and Aniline Schiff Bases. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of Schiff's Bases With Simple Synthetic Approach. (2015). ResearchGate. Retrieved from [Link]

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (2019). MDPI. Retrieved from [Link]

  • Synthesis and characterization of novel Schiff base ligands. (2018). International Journal of Chemical Studies. Retrieved from [Link]

  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. (2021). RSC Publishing. Retrieved from [Link]

  • Synthesis of Schiff base. (2022). Reddit. Retrieved from [Link]

  • Is there an effective way of purifying schiff bases? (2014). ResearchGate. Retrieved from [Link]

  • How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? (2015). ResearchGate. Retrieved from [Link]

  • How to synthesis schiff base? (2015). ResearchGate. Retrieved from [Link]

  • How to purify Schiff base? (2023). ResearchGate. Retrieved from [Link]

  • Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (2022). HMU CPD. Retrieved from [Link]

  • synthesis of an imine or Schiff base - laboratory experiment. (2022). YouTube. Retrieved from [Link]

  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2023). Nature. Retrieved from [Link]

  • Facile imine synthesis under green conditions using Amberlyst® 15. (2016). PeerJ. Retrieved from [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine. (2012). Google Patents.
  • Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution. (2007). ResearchGate. Retrieved from [Link]

  • Imine formation-Typical procedures. (2023). OperaChem. Retrieved from [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2018). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for Amidation Reactions Involving 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Benzyloxy)-2-fluoroaniline in Medicinal Chemistry

This compound is a key structural motif and a valuable building block in the synthesis of contemporary pharmaceuticals. Its utility stems from the unique interplay of its constituent functional groups: the nucleophilic aniline nitrogen, the ortho-fluoro substituent, and the para-benzyloxy group. The fluorine atom can enhance metabolic stability and modulate the pKa of the aniline, while the benzyloxy group offers a site for further chemical modification and can influence solubility and receptor-binding interactions. Consequently, amides derived from this aniline are prevalent in a range of biologically active molecules, including kinase inhibitors and other targeted therapies.

This guide provides a detailed exploration of amidation reactions involving this compound, offering both the theoretical underpinnings and practical, field-tested protocols for researchers, scientists, and professionals in drug development.

Core Principles of Amidation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the reaction necessitates the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1][2] This is typically achieved using coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[2][3] This intermediate is then readily attacked by the amine to form the desired amide, regenerating the coupling reagent's byproduct.

Amidation_Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (Active Ester) RCOOH->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate + Amine Amine This compound AmideProduct Amide Product TetrahedralIntermediate->AmideProduct Collapse Byproduct Byproduct (e.g., DCU, HOBt) TetrahedralIntermediate->Byproduct Elimination

Caption: General mechanism of amide bond formation.

Key Coupling Reagents for the Amidation of this compound

The choice of coupling reagent is critical for a successful amidation reaction, particularly with an aniline that is both electron-rich and potentially sterically hindered. Two of the most reliable and commonly employed classes of coupling reagents are carbodiimides, often used with additives, and aminium/uronium salts.

Carbodiimides with Additives: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[1][3] However, this intermediate can be prone to racemization if the carboxylic acid has a chiral center and can also rearrange to an unreactive N-acylurea.[3] To mitigate these side reactions and improve reaction efficiency, additives such as 1-hydroxybenzotriazole (HOBt) are frequently used.[4][5] HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization, while still being sufficiently reactive towards the amine.[6]

Aminium/Uronium Salts: The HATU System

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[4][7] It reacts with carboxylic acids in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester.[8][9] HATU is often favored for challenging couplings, including those involving sterically hindered or electron-deficient amines, due to its high reactivity and fast reaction times.[4][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amidation of this compound with a model carboxylic acid, 4-fluorobenzoic acid. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Experimental_Workflow Start Start ReagentPrep Reagent Preparation and Weighing Start->ReagentPrep ReactionSetup Reaction Setup under Inert Atmosphere ReagentPrep->ReactionSetup ReactionMonitoring Reaction Monitoring (TLC/LC-MS) ReactionSetup->ReactionMonitoring Workup Aqueous Workup and Extraction ReactionMonitoring->Workup Reaction Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Sources

The Strategic Role of Fluorinated Benzyl-Aniline Scaffolds in the Synthesis of Cholesterol Absorption Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the pivotal role of specific aniline derivatives in the synthesis of potent cholesterol absorption inhibitors, with a primary focus on the widely recognized drug, Ezetimibe. We will dissect the strategic importance of the fluorinated and benzyloxy-protected aniline precursors in constructing the characteristic 2-azetidinone (β-lactam) core of these inhibitors. This document furnishes detailed synthetic protocols, explains the causality behind experimental choices, and offers field-proven insights to guide researchers in this domain. While the core synthesis predominantly utilizes a 4-fluoroaniline scaffold, this guide will also address the potential role of isomers such as 4-(benzyloxy)-2-fluoroaniline, providing a comprehensive perspective for medicinal chemists and process development scientists.

Introduction: Targeting Cholesterol Absorption

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for cardiovascular diseases.[1] While statins, which inhibit endogenous cholesterol synthesis, are a cornerstone of therapy, a complementary and effective strategy is to block the absorption of dietary and biliary cholesterol in the small intestine.[2][3] This is the mechanism of action for a class of drugs known as cholesterol absorption inhibitors.[4]

The primary molecular target for these inhibitors is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[5][6] Located on the brush border of enterocytes in the small intestine, NPC1L1 is crucial for the uptake of cholesterol.[7] By inhibiting NPC1L1, drugs like Ezetimibe effectively reduce the amount of cholesterol absorbed into the bloodstream, leading to a decrease in plasma LDL-C levels.[7][8] Ezetimibe can be used as a monotherapy or in combination with statins for a synergistic effect.[1]

The chemical architecture of Ezetimibe is centered around a 2-azetidinone ring, and the strategic synthesis of this core structure with the correct stereochemistry is paramount to its therapeutic activity.[9] This is where the careful selection of starting materials, such as this compound and its isomers, becomes critically important.

The Keystone Intermediate: N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline

The synthesis of Ezetimibe and related cholesterol absorption inhibitors heavily relies on the formation of a key imine intermediate. The most commonly cited precursor in the literature is N-(4-(benzyloxy)benzylidene)-4-fluoroaniline .[10] This imine is typically formed through the condensation of 4-fluoroaniline and 4-(benzyloxy)benzaldehyde.

The structural features of this intermediate are strategically significant:

  • The 4-Fluorophenyl Group: The fluorine atom enhances the metabolic stability and bioavailability of the final drug molecule.[11] It plays a crucial role in the molecule's interaction with its biological target.

  • The Benzyloxy Protecting Group: The phenolic hydroxyl group on what will become the 4-(4-hydroxyphenyl) moiety of Ezetimibe is protected as a benzyl ether. This prevents unwanted side reactions during the synthesis and can be selectively removed in a later step to yield the active pharmaceutical ingredient (API).[1][12]

While the primary synthetic routes for Ezetimibe utilize 4-fluoroaniline, the compound This compound represents a structural isomer. A synthetic pathway commencing with this aniline would result in a different arrangement of substituents on the final azetidinone ring. Although less common in the context of Ezetimibe synthesis, its utility in creating structural analogs for structure-activity relationship (SAR) studies is a valuable consideration for medicinal chemists. For the purpose of this guide, we will focus on the established synthesis of Ezetimibe using the more prevalent 4-fluoroaniline.

Synthetic Pathways to the Azetidinone Core

The construction of the 2-azetidinone ring in Ezetimibe is a critical step that establishes the core structure of the molecule. The most prominent method for this is the Staudinger [2+2] ketene-imine cycloaddition .[5][13] In this reaction, a ketene (or a ketene equivalent) reacts with an imine to form the four-membered β-lactam ring.

The general workflow for the synthesis of the protected Ezetimibe precursor can be visualized as follows:

G cluster_0 Imine Formation cluster_1 Azetidinone Ring Formation cluster_2 Final Steps A 4-Fluoroaniline C N-(4-(Benzyloxy)benzylidene) -4-fluoroaniline (Imine) A->C B 4-(Benzyloxy)benzaldehyde B->C E Protected Azetidinone Precursor C->E [2+2] Cycloaddition (Staudinger Reaction) D Chiral Acylating Agent (e.g., from (S)-4-phenyloxazolidin-2-one) D->E F Deprotection (Debenzylation) E->F G Ezetimibe (Final Product) F->G

Caption: Synthetic workflow for Ezetimibe.

Detailed Experimental Protocols

The following protocols are synthesized from established literature and patents, providing a comprehensive guide for laboratory synthesis.

Protocol 1: Synthesis of N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline

This protocol details the formation of the key imine intermediate.

Materials:

  • 4-Benzyloxybenzaldehyde

  • 4-Fluoroaniline

  • Isopropanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, combine 4-benzyloxybenzaldehyde (1 equivalent) and 4-fluoroaniline (1.1 equivalents).

  • Add isopropanol as the solvent (approximately 10 volumes relative to the 4-fluoroaniline).[8]

  • With mechanical stirring, heat the mixture to 40 °C. A light yellow crystalline solid should begin to precipitate.[8]

  • Continue stirring at this temperature and monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, discontinue heating and allow the mixture to cool to room temperature while continuing to stir.

  • Collect the precipitated product by vacuum filtration.

  • Wash the filter cake with cold isopropanol.

  • Dry the product to obtain N-(4-(benzyloxy)benzylidene)-4-fluoroaniline as a light yellow crystalline solid.

Expected Yield and Purity:

  • Yield: ~95%[8]

  • Purity: >99% (by GC)[8]

Causality and Insights:

  • The use of a slight excess of 4-fluoroaniline helps to drive the reaction to completion.

  • Isopropanol is an effective solvent for this condensation reaction, allowing for the precipitation of the product upon formation, which simplifies purification.

  • Gentle heating is sufficient to promote the reaction without causing significant side product formation.

Protocol 2: Synthesis of the Protected Azetidinone Intermediate via Enolate-Imine Condensation

This protocol describes the formation of the β-lactam ring.

Materials:

  • (S)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (Chiral auxiliary fragment)

  • N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline (from Protocol 1)

  • Titanium tetrachloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Tetrabutylammonium fluoride (TBAF)

  • Bis(trimethylsilyl)acetamide (BSA)

  • Dichloromethane (CH₂Cl₂)

  • Reaction vessel suitable for low-temperature reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral auxiliary fragment and N-(4-(benzyloxy)benzylidene)-4-fluoroaniline (1.2 equivalents) in anhydrous dichloromethane.[12]

  • Cool the solution to -20 °C to -30 °C.

  • Slowly add diisopropylethylamine (DIPEA) (1.5 equivalents).[12]

  • After stirring for a short period, add titanium tetrachloride (TiCl₄) (1.2 equivalents) dropwise, maintaining the low temperature.[12] The reaction mixture will typically turn a reddish-brown color.

  • Stir the reaction at -20 °C to -30 °C for several hours, monitoring for completion by TLC.

  • Upon completion, quench the reaction with acetic acid.

  • For cyclization, the intermediate amide is treated with bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of tetrabutylammonium fluoride (TBAF) in a suitable solvent like dichloromethane and refluxed.[1][12]

  • After the cyclization is complete, the reaction is worked up through aqueous washes and the organic phase is concentrated.

  • The crude product is then purified, often by recrystallization, to yield the protected azetidinone.

Causality and Insights:

  • The use of a chiral auxiliary (the oxazolidinone) is crucial for controlling the stereochemistry of the final product.

  • Titanium tetrachloride acts as a Lewis acid to activate the imine for nucleophilic attack by the enolate of the chiral auxiliary.

  • DIPEA is a non-nucleophilic base used to facilitate the formation of the enolate.

  • The cyclization step is a key transformation where the β-lactam ring is formed. BSA and TBAF are effective reagents for promoting this intramolecular reaction.

Protocol 3: Deprotection to Yield Ezetimibe

This final step involves the removal of the benzyl protecting group.

Materials:

  • Protected Azetidinone Intermediate (from Protocol 2)

  • Palladium on carbon (Pd/C) catalyst (5-10%)

  • Ethanol or similar solvent

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected azetidinone in ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Stir the suspension under a hydrogen atmosphere (e.g., H₂ balloon) at room temperature.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Upon completion, carefully filter the catalyst through a pad of Celite.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ezetimibe.

  • The final product can be purified by recrystallization.

Causality and Insights:

  • Catalytic hydrogenation is a clean and efficient method for debenzylation. The benzyl group is cleaved, leaving the desired hydroxyl group.

  • Pd/C is a standard and effective catalyst for this transformation.

  • It is important to handle the Pd/C catalyst with care, as it can be pyrophoric when dry.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Melting Point (°C)
N-(4-(Benzyloxy)benzylidene)-4-fluoroanilineC₂₀H₁₆FNO305.35~95%134-138
EzetimibeC₂₄H₂₁F₂NO₃409.43High~163

Conclusion

The synthesis of Ezetimibe and other cholesterol absorption inhibitors is a testament to the power of strategic organic synthesis. The use of a fluorinated aniline, in concert with a benzyloxy-protected benzaldehyde, allows for the efficient construction of a key imine intermediate. This intermediate then undergoes a stereocontrolled cyclization to form the crucial 2-azetidinone ring. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully synthesize these important therapeutic agents and to explore novel analogs for future drug discovery efforts.

References

  • Google Patents. WO2007030721A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s).
  • Banik, B. K. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Future Medicinal Chemistry, 6(12), 1359-1396. Available from: [Link]

  • Furman, B., et al. (2013). A formal synthesis of ezetimibe via cycloaddition/rearrangement cascade reaction. The Journal of Organic Chemistry, 78(14), 7048-7057. Available from: [Link]

  • Meanwell, N. A. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. In The Practice of Medicinal Chemistry (pp. 45-78). Academic Press. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline CAS 70627-52-0: Synthesis, Properties, and Applications in Fine Chemicals. Available from: [Link]

  • Patsnap. Synthesis process of ezetimibe intermediate. Available from: [Link]

  • Google Patents. WO2008032338A2 - Improved process for the preparation of ezetimibe and its intermediates.
  • ResearchGate. A Formal Synthesis of Ezetimibe via Cycloaddition/Rearrangement Cascade Reaction. Available from: [Link]

  • Google Patents. US20070049748A1 - Preparation of ezetimibe.
  • ACS Publications. A Formal Synthesis of Ezetimibe via Cycloaddition/Rearrangement Cascade Reaction. Available from: [Link]

  • Google Patents. CN106397292A - Ezetimibe intermediate, synthesis method of intermediate and synthesis method of ezetimibe.
  • PubMed. Total synthesis of ezetimibe, a cholesterol absorption inhibitor. Available from: [Link]

  • ResearchGate. Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2. Available from: [Link]

  • Google Patents. WO2010012775A1 - Process for the synthesis of ezetimibe and intermediates useful therefor.
  • Wikipedia. Staudinger synthesis. Available from: [Link]

  • New Drug Approvals. EZETIMIBE POSTER. Available from: [Link]

  • ResearchGate. Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor. Available from: [Link]

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Application Notes & Protocols: The Strategic Application of 4-(Benzyloxy)-2-fluoroaniline in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic utilization of 4-(Benzyloxy)-2-fluoroaniline. This versatile building block is a key intermediate in the synthesis of advanced fungicides, herbicides, and insecticides. We will explore the underlying scientific principles that make this molecule a valuable precursor, detail robust synthetic protocols for its incorporation into complex agrochemical scaffolds, and discuss methods for characterization and biological assessment. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical applicability.

Introduction: The Value Proposition of this compound in Agrochemical Design

The development of novel agrochemicals is a continuous effort to enhance crop protection while addressing challenges such as pest resistance and environmental safety. The design of active ingredients often relies on incorporating specific structural motifs that confer desirable physicochemical and biological properties. This compound has emerged as a significant synthetic intermediate due to the synergistic contributions of its three key structural components: the aniline core, the ortho-fluoro substituent, and the para-benzyloxy group.

  • Fluoroaniline Core : The presence of a fluorine atom on the aniline ring is a powerful tool for performance tuning in modern chemistry.[1] Fluorine substitution can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This often leads to greater biological potency and environmental persistence, allowing for lower application rates of the final agrochemical product.[2] Fluoroanilines are established precursors in the synthesis of a wide range of herbicides, fungicides, and insecticides.[1][3]

  • Benzyloxy Group : The benzyloxy moiety serves a dual purpose. It can act as a stable protecting group for a phenolic hydroxyl, which can be deprotected in a later synthetic step to reveal a key pharmacophore.[4] Alternatively, the entire benzyloxy group can be an integral part of the final molecular structure, contributing to the molecule's overall size, conformation, and interaction with the target site.[5]

  • Aniline Functionality : The primary aromatic amine (-NH₂) is a versatile functional handle. It readily participates in a wide array of chemical transformations, including acylation, amidation, diazotization, and the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.[6][7]

The strategic placement of these groups in this compound makes it a highly valuable starting material for creating complex and effective agrochemicals.[7]

cluster_0 Structural Features of this compound cluster_1 Chemical & Biological Contributions cluster_2 Resulting Agrochemical Properties Molecule This compound Aniline Aniline Core (-NH2) Molecule->Aniline Versatile Reactivity Fluorine Ortho-Fluoro (-F) Molecule->Fluorine Electronic Effects Benzyloxy Para-Benzyloxy (-OBn) Molecule->Benzyloxy Steric & Protective Role Properties Enhanced Potency Improved Metabolic Stability Versatile Synthesis Handle Targeted Activity Aniline->Properties Enables Heterocycle Formation Fluorine->Properties Increases Lipophilicity & Stability Benzyloxy->Properties Modulates Target Binding

Caption: Key structural contributions of this compound.

Synthesis of a Hypothetical Agrochemical: A Pyrazole Carboxamide Fungicide

To illustrate the practical application of this compound, this section details a multi-step synthesis of a hypothetical pyrazole carboxamide fungicide. This class of fungicides, which includes commercial products like Benzovindiflupyr, often functions as Succinate Dehydrogenase Inhibitors (SDHIs).[8] The aniline moiety is crucial for forming the final amide linkage.

Physicochemical Data of Key Compounds
CompoundIUPAC NameFormulaMol. Weight ( g/mol )Role
1 This compoundC₁₃H₁₂FNO217.24Starting Material
2 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideC₆H₅ClF₂N₂O210.57Acylating Agent
3 N-(4-(benzyloxy)-2-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideC₁₉H₁₆F₃N₃O₂391.35Intermediate
4 N-(2-fluoro-4-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideC₁₂H₁₀F₃N₃O₂293.22Final Product (Hypothetical Active Ingredient)
Experimental Protocols

The overall synthetic workflow is designed to be robust and scalable, employing common laboratory transformations.

compound1 This compound (1) step1 Step 1: Amide Coupling compound1->step1 compound2 Pyrazole Acid Chloride (2) compound2->step1 compound3 Intermediate (3) step1->compound3 step2 Step 2: Debenzylation compound3->step2 compound4 Final Product (4) (SDHI Fungicide) step2->compound4

Caption: Synthetic workflow for a hypothetical fungicide.

Protocol 2.2.1: Step 1 - Synthesis of N-(4-(benzyloxy)-2-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (3)

This protocol describes the nucleophilic acyl substitution reaction between the aniline starting material and a pyrazole acid chloride to form the critical amide bond.

  • Rationale : The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[7] A non-nucleophilic base like triethylamine is used to quench the HCl byproduct generated during the reaction, preventing protonation of the starting aniline and driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants.

  • Materials :

    • This compound (1) (1.0 eq)

    • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (2) (1.05 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure :

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) to the stirred solution.

    • In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide intermediate 3 .

Protocol 2.2.2: Step 2 - Synthesis of N-(2-fluoro-4-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (4)

This protocol details the deprotection of the benzyloxy group via catalytic hydrogenation to yield the final, active phenolic compound.

  • Rationale : Catalytic hydrogenation is a standard and efficient method for cleaving benzyl ethers.[9] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[9][10] Hydrogen gas reduces the benzyl group to toluene, leaving the desired phenol. Methanol is a common solvent for hydrogenations. This step is critical as the free hydroxyl group may be essential for binding to the target enzyme.

  • Materials :

    • Amide intermediate 3 (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Procedure :

    • In a reaction vessel suitable for hydrogenation, dissolve the amide intermediate 3 (1.0 eq) in methanol.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., H₂ balloon) at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).

    • Upon completion, carefully purge the vessel with an inert gas (N₂ or Ar) to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude final product 4 .

    • If necessary, purify the product by recrystallization or column chromatography.

Post-Synthesis Analysis and Characterization

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS) : To verify the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify key functional groups (e.g., N-H stretch, C=O stretch).

  • Melting Point : To assess the purity of solid compounds.

Biological Activity and Mode of Action

The hypothetical final product, N-(2-fluoro-4-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (4 ), is designed as an SDHI fungicide.

  • Mechanism of Action : SDHI fungicides disrupt the fungal respiratory chain. They act by binding to the succinate dehydrogenase (SDH) enzyme complex (also known as Complex II), blocking the oxidation of succinate to fumarate. This inhibition halts the tricarboxylic acid (TCA) cycle and, crucially, stops cellular respiration, depriving the fungal cells of ATP and leading to their death. The N-phenylpyrazole scaffold is a well-established pharmacophore for targeting the ubiquinone-binding site of the SDH enzyme.

cluster_0 Fungal Respiration (Normal) cluster_1 Inhibition by Fungicide Succinate Succinate SDH SDH Enzyme (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain Fumarate->ETC ATP ATP Production (Energy) ETC->ATP Fungicide SDHI Fungicide (4) Blocked_SDH SDH Enzyme (BLOCKED) Fungicide->Blocked_SDH Binds to Enzyme No_ATP NO ATP! (Cell Death) Blocked_SDH->No_ATP Inhibits Respiration

Caption: Simplified mode of action for an SDHI fungicide.

Conclusion

This compound is a strategically designed intermediate that provides a robust starting point for the synthesis of advanced agrochemicals. The protocols and rationale presented herein demonstrate its utility in constructing a potent pyrazole carboxamide fungicide scaffold. The fluorine and benzyloxy/hydroxyl moieties contribute critically to the potential efficacy and metabolic profile of the final active ingredient. By understanding the chemical principles behind each synthetic step, researchers can effectively leverage this and similar building blocks to develop the next generation of crop protection solutions.

References

  • Sparrow Chemical. (2025-12-29).
  • Sparrow Chemical. (n.d.). Fluoroaniline Series.
  • Chemical Bull Pvt Ltd. (n.d.). Benzyloxy Compounds.
  • OChem Inc. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Fluorobenzophenone in the Synthesis of Agrochemicals.
  • BenchChem. (n.d.). Comparative Biological Activity of 4-(Benzyloxy)
  • PubChem. (2026-01-03). 4-Fluoroaniline.
  • MDPI. (n.d.).
  • ChemicalBook. (n.d.). N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline synthesis.
  • BenchChem. (n.d.). This compound For Research.
  • ResearchGate. (2024-01-16). Recent developments in fluorine-containing pesticides.
  • ACS Publications. (2026-01-12).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 4-(3-Chloro-4-fluorophenyl)aniline in Agrochemical Synthesis.
  • PMC. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
  • ChemicalBook. (n.d.). 4-Fluoroaniline synthesis.
  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-4-fluoroaniline.
  • MDPI. (n.d.). Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine.
  • PMC. (n.d.). The continuing significance of chiral agrochemicals.
  • ResearchGate. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4'-(Benzyloxy)benzylidene-4-fluoroaniline.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US9695117B2 - Fluorosurfactants in pesticides.
  • Beilstein Journals. (2013-10-30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • PMC. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
  • Google Patents. (n.d.). WO2021234531A1 - A stabilization system for an agrochemical composition.
  • MDPI. (n.d.). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Benzyloxy)-2-fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this valuable intermediate. My objective is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges encountered during this two-step synthesis. We will address specific issues in a direct question-and-answer format, ensuring you can quickly find solutions to problems encountered at the bench.

Overview of the Synthetic Strategy

The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from 3,4-difluoronitrobenzene.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Selective displacement of the C4-fluorine of 3,4-difluoronitrobenzene with benzyl alcohol in the presence of a base to form the key intermediate, 4-(benzyloxy)-2-fluoro-1-nitrobenzene.

  • Step 2: Chemoselective Nitro Reduction : Reduction of the nitro group on the intermediate to the corresponding aniline, while critically preserving the benzyl ether linkage.

This guide is structured to troubleshoot each of these steps independently.

G cluster_0 Overall Synthetic Workflow Start 3,4-Difluoronitrobenzene Step1 Step 1: S_N_Ar Reaction (O-Benzylation) Start->Step1 Benzyl Alcohol, Base (e.g., K2CO3) Intermediate 4-(Benzyloxy)-2-fluoro-1-nitrobenzene Step1->Intermediate Step2 Step 2: Nitro Reduction Intermediate->Step2 Reducing Agent (e.g., Fe/NH4Cl) Product This compound Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: High-level workflow for the synthesis of this compound.

Part 1: SNAr O-Benzylation of 3,4-Difluoronitrobenzene

This step is a regioselective Williamson ether synthesis performed under SNAr conditions. The electron-withdrawing nitro group strongly activates the para-position (C4) towards nucleophilic attack, making the displacement of the C4-fluorine significantly more favorable than the C3-fluorine.

Mechanism: Why is the Reaction Regioselective?

The selectivity is dictated by the stability of the intermediate Meisenheimer complex. Attack at the C4 position allows the negative charge to be delocalized onto the oxygen atoms of the nitro group, a highly stabilizing interaction. Attack at C3 does not permit this resonance stabilization, making that pathway energetically unfavorable.[1]

G cluster_pathA Favorable Path: Attack at C4 (para to NO2) cluster_pathB Unfavorable Path: Attack at C3 (meta to NO2) A1 3,4-difluoronitrobenzene + BnO- A2 Meisenheimer Complex (Charge on NO2) A1->A2 Attack at C4 A3 4-(Benzyloxy)-2-fluoro-1-nitrobenzene A2->A3 Eliminate F- B2 Meisenheimer Complex (No NO2 stabilization) B1 3,4-difluoronitrobenzene + BnO- B1->B2 Attack at C3 B3 3-(Benzyloxy)-4-fluoro-1-nitrobenzene (Minor/No Product) B2->B3

Caption: Regioselectivity in the SNAr reaction is governed by Meisenheimer complex stability.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is very slow or has stalled. What are the likely causes?

A1: This is a common issue often traced back to three factors: the base, the solvent, or the temperature.

  • Base Ineffectiveness: The base (e.g., potassium carbonate, sodium hydride) must be strong enough to deprotonate benzyl alcohol, generating the active benzyloxide nucleophile. Ensure your base is anhydrous and of high purity. For K₂CO₃, using a finely ground powder increases surface area and reaction rate.

  • Solvent Purity: The reaction is typically run in a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents are hygroscopic. Water contamination will protonate the benzyloxide nucleophile, quenching the reaction. Always use anhydrous solvents.[2]

  • Insufficient Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 60-80 °C) is often required to achieve a reasonable rate.[3] Monitor the reaction by TLC; if it stalls, consider increasing the temperature in 10 °C increments.

Q2: I am seeing multiple spots on my TLC plate, including a major byproduct. What could it be?

A2: The most likely byproduct is 2-benzyl-4-nitrophenol, arising from C-alkylation instead of O-alkylation.[2] This occurs when the phenoxide of any contaminating 2-fluoro-4-nitrophenol (formed from hydrolysis of the starting material) undergoes electrophilic substitution with benzyl chloride.

  • Mitigation: The primary solution is to ensure strictly anhydrous conditions to prevent the formation of any phenolic intermediates. Additionally, using a strong, non-nucleophilic base like NaH favors O-alkylation by rapidly and irreversibly forming the benzyloxide.

Q3: Is it better to use benzyl chloride or benzyl bromide?

A3: Benzyl bromide is a more reactive alkylating agent than benzyl chloride due to bromide being a better leaving group. This can lead to faster reaction times. However, benzyl chloride is often cheaper and sufficiently reactive for this transformation, making it a common choice in large-scale syntheses.[4] If your reaction with benzyl chloride is sluggish, switching to benzyl bromide is a logical optimization step.

Protocol 1: Synthesis of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene
  • Materials:

    • 3,4-Difluoronitrobenzene (1.0 equiv)

    • Benzyl alcohol (1.2 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.

    • Add benzyl alcohol and stir.

    • Carefully add potassium carbonate to the solution.

    • Add 3,4-difluoronitrobenzene dropwise to the stirring suspension.

    • Heat the reaction mixture to 80-90 °C.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • A solid precipitate of the product should form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and then with a cold, non-polar solvent like hexane to remove any unreacted benzyl alcohol.

    • Dry the solid under vacuum to yield the crude 4-(benzyloxy)-2-fluoro-1-nitrobenzene, which is often of sufficient purity for the next step. If required, recrystallization from ethanol can be performed.

Part 2: Chemoselective Reduction of the Nitro Group

This is the most critical step of the synthesis. The goal is to reduce the nitro group to an amine without cleaving the benzyl ether (debenzylation). Standard catalytic hydrogenation with Pd/C is not recommended as it is highly prone to causing hydrogenolysis of the C-O bond of the benzyl ether.[5][6]

Comparison of Reduction Methods

The choice of reducing agent is paramount for success. Metal-acid systems or transfer hydrogenation methods are strongly preferred.

Reagent SystemProsConsChemoselectivityReference
Fe / NH₄Cl in EtOH/H₂O Inexpensive, robust, high yield, excellent selectivity.[7]Heterogeneous (requires filtration), can require heat.Excellent[7]
SnCl₂·2H₂O in EtOH or EtOAc Mild, homogeneous, good for sensitive substrates.Stoichiometric tin waste, acidic workup needed.Excellent[6]
Zn / AcOH or HCl Effective and relatively mild.Can be exothermic, requires careful control of acid addition.Good to Excellent[6][8]
H₂ / Pd/C High efficiency, clean workup.High risk of debenzylation . Not recommended.Poor [5][6]
Trichlorosilane (HSiCl₃) Extremely chemoselective.[9]Reagent is corrosive and moisture-sensitive.Excellent[9]
Frequently Asked Questions & Troubleshooting Guide

Q1: My main product is 2-fluoro-4-aminophenol. What happened?

A1: You have experienced debenzylation. This is the most common failure mode in this step. It occurs when the reducing conditions cleave the benzyl C-O bond.

  • Cause: The most likely cause is the use of catalytic hydrogenation with catalysts like Palladium or Platinum.[5] These catalysts are highly effective at hydrogenolysis of benzylic C-O, C-N, and C-X bonds.

  • Solution: Immediately switch to a non-hydrogenolysis-prone reducing system. Iron powder with ammonium chloride in an ethanol/water mixture is the most reliable and cost-effective method.[7] Tin(II) chloride is another excellent alternative.[6]

Q2: The reduction is incomplete, and I still have starting material present.

A2: Incomplete reduction is usually due to insufficient reagent or deactivation.

  • For Fe/NH₄Cl: Ensure you are using a fine-grade iron powder (e.g., <325 mesh) to maximize surface area. The reaction is often run at reflux, so ensure you have reached and maintained the correct temperature (approx. 80-85 °C).[7] You may also need to increase the equivalents of iron powder.

  • For SnCl₂: Ensure you are using at least 3-4 equivalents of SnCl₂·2H₂O relative to your nitro compound. The reaction can sometimes be sluggish at room temperature and may require gentle heating.

Q3: My final product is a dark oil or solid. How can I improve the color?

A3: Anilines, particularly electron-rich anilines like this product, are highly susceptible to air oxidation, which forms colored impurities.

  • During Workup: After the reaction, during the basic workup to remove metal salts, keep exposure to air minimal. Sparging solutions with nitrogen or argon can help.

  • Purification: The crude product should be purified promptly. Column chromatography on silica gel is effective. It is often beneficial to add a small amount of triethylamine (~0.5-1%) to the eluent to prevent the basic aniline from streaking on the acidic silica gel.[10]

  • Storage: Store the final, purified product under an inert atmosphere (N₂ or Ar) in a freezer to prevent degradation and discoloration.[10]

G Start Nitro Reduction Complete? CheckTLC Analyze TLC/LC-MS Start->CheckTLC Yes Yes CheckTLC->Yes Single Product Spot No No CheckTLC->No Multiple Spots Workup Proceed to Workup & Purification Yes->Workup Debenzylation Debenzylation Observed? (New polar spot) No->Debenzylation Incomplete Incomplete Reaction? (Starting material remains) Debenzylation->Incomplete No ChangeReagent STOP. Switch to non-hydrogenolysis reagent (Fe/NH4Cl or SnCl2). Debenzylation->ChangeReagent Yes IncreaseReagents Increase equivalents of metal. Increase reaction time/temp. Incomplete->IncreaseReagents Yes

Caption: Troubleshooting decision tree for the chemoselective nitro reduction step.

Protocol 2: Chemoselective Nitro Reduction using Iron/Ammonium Chloride
  • Materials:

    • 4-(Benzyloxy)-2-fluoro-1-nitrobenzene (1.0 equiv)

    • Iron powder, fine grade (3.0 - 4.0 equiv)

    • Ammonium chloride (NH₄Cl) (4.0 - 5.0 equiv)

    • Ethanol

    • Water

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate solution

  • Procedure:

    • In a round-bottom flask, suspend the 4-(benzyloxy)-2-fluoro-1-nitrobenzene in a 4:1 mixture of ethanol and water.

    • Add the iron powder and ammonium chloride to the suspension.[7]

    • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

    • Monitor the reaction by TLC until all the starting material is consumed (typically 1-3 hours). The disappearance of the yellow color of the nitro compound is a good visual indicator.

    • Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • To the remaining aqueous residue, add ethyl acetate and saturated sodium bicarbonate solution to neutralize any remaining acid and precipitate iron hydroxides.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Google Patents. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
  • Google Patents. US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • PrepChem.com . Synthesis of 4-benzyloxyaniline. Available from: [Link]

  • Wikipedia . Reduction of nitro compounds. Available from: [Link]

  • Organic Chemistry Portal . Benzyl Ethers - Protecting Groups. Available from: [Link]

  • Organic Chemistry Data . Nitro Reduction - Common Conditions. Available from: [Link]

  • ResearchGate . Optimization of reaction conditions for O-benzylation of chromone alkaloid a. Available from: [Link]

  • Master Organic Chemistry . Reduction of Nitro Groups. Available from: [Link]

  • ResearchGate . New Selective O-Debenzylation of Phenol with Mg/MeOH. Available from: [Link]

  • Google Patents. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • PrepChem.com . Synthesis of 3,4-difluoronitrobenzene. Available from: [Link]

  • CORE . Reaction Chemistry & Engineering. Available from: [Link]

  • International Journal of Scientific and Research Publications . Alkylation of p-nitrophenol with benzyl chloride. Available from: [Link]

  • PubMed . Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Available from: [Link]

  • MDPI . Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

  • Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • Google Patents . United States Patent 5,763,689. Available from: [Link]

  • ResearchGate . Optimization of the reaction conditions for the O-benzylation of 1a and 2a. Available from: [Link]

  • ResearchGate . Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with.... Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(Benzyloxy)-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in scientific principles and field-proven insights.

I. Overview of the Synthetic Pathway & Common Impurity Hotspots

The most prevalent synthetic route to this compound involves a two-step process: a Williamson ether synthesis to install the benzyl protecting group, followed by the reduction of a nitro group to the desired aniline. Each of these steps presents a unique set of challenges and potential impurities that can impact the quality and yield of the final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities in this compound typically originate from the two main synthetic steps. It is crucial to analyze the crude product for a range of potential contaminants.

Table 1: Common Impurities in this compound Synthesis

Impurity Origin Reason for Formation
Unreacted 2-fluoro-4-nitrophenolWilliamson Ether SynthesisIncomplete reaction due to insufficient base, alkylating agent, or reaction time.
Benzyl AlcoholWilliamson Ether SynthesisHydrolysis of the benzyl halide starting material.
Dibenzyl EtherWilliamson Ether SynthesisSelf-condensation of the benzyl halide, especially at elevated temperatures.
4-(Benzyloxy)-2-fluoro-1-nitrobenzeneNitro Group ReductionIncomplete reduction of the nitro intermediate.
4-Hydroxy-2-fluoroanilineNitro Group Reduction / DegradationDebenzylation during catalytic hydrogenation or acidic workup.[1]
Azoxy/Azo CompoundsNitro Group ReductionCondensation of nitroso and hydroxylamine intermediates, particularly with metal/acid reductions like SnCl2/HCl.[2]
Positional IsomersStarting MaterialsImpurities present in the initial 2-fluoro-4-nitrophenol.
Oxidized Aniline SpeciesProduct Handling/StorageExposure of the final product to air and light can lead to colored impurities.[3]

Q2: My Williamson ether synthesis step is low-yielding. What are the likely causes and how can I improve it?

A2: Low yields in this SN2 reaction are a common issue. The primary factors to consider are the base, solvent, and reaction conditions.

  • Causality: The Williamson ether synthesis relies on the generation of a phenoxide from 2-fluoro-4-nitrophenol, which then acts as a nucleophile to displace the halide from benzyl chloride or bromide.[4] For this to occur efficiently, the base must be strong enough to deprotonate the phenol, and the solvent must be appropriate for an SN2 reaction.

  • Troubleshooting:

    • Base Selection: Ensure you are using a suitable base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if needed. The base must be anhydrous, as water can hydrolyze the benzyl halide.

    • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[5]

    • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to the formation of by-products like dibenzyl ether. A moderate temperature of 60-80 °C is a good starting point.

    • Alkyl Halide Quality: Use a fresh, high-purity benzyl halide. Benzyl halides can degrade over time to form benzyl alcohol.

Q3: I am seeing by-products from my nitro reduction step. How can I minimize these?

A3: The choice of reducing agent is critical in determining the impurity profile of the final product.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): This is generally a clean method but carries the risk of debenzylation, where the benzyl ether is cleaved to yield 4-hydroxy-2-fluoroaniline.[1]

    • Mitigation: Use a milder catalyst, lower the hydrogen pressure, or carefully monitor the reaction and stop it once the starting material is consumed. Adding a catalyst poison can sometimes selectively prevent debenzylation.

  • Metal/Acid Reduction (e.g., SnCl₂/HCl): This method avoids debenzylation but is prone to forming condensation products.[2]

    • Mechanism: The reduction of a nitro group with a metal in acid proceeds through nitroso and hydroxylamine intermediates.[2] If these intermediates are present in significant concentrations, they can react with each other to form azoxy and azo compounds.

    • Mitigation: Ensure a sufficient excess of the reducing agent and maintain strongly acidic conditions throughout the reaction to promote complete reduction to the aniline. Slow, controlled addition of the nitro compound to the reducing agent mixture can also help.

III. Troubleshooting Guides

Issue 1: Crude product is a dark oil or solid, indicating significant oxidation.
  • Root Cause Analysis: Anilines, particularly electron-rich anilines, are susceptible to air oxidation, which forms highly colored polymeric impurities. This is often exacerbated by exposure to light and residual metal catalysts.

  • Preventative Measures:

    • Inert Atmosphere: Handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Storage: Store the final product in an amber vial or a container protected from light, in a cool, dark place.

  • Remediation Protocol: Purification via Hydrochloride Salt Formation

    • Dissolve the impure aniline in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The this compound hydrochloride will precipitate as a solid.

    • Collect the solid by filtration and wash it with cold solvent to remove colored, non-basic impurities.

    • The purified salt can then be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[3]

    • To regenerate the free aniline, dissolve the purified salt in water and basify the solution with a base like NaOH or NaHCO₃. Extract the pure aniline with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Issue 2: Presence of unreacted 4-(benzyloxy)-2-fluoro-1-nitrobenzene after reduction.
  • Root Cause Analysis: This indicates an incomplete reaction, which can be due to deactivated catalyst, insufficient reducing agent, or non-optimal reaction conditions.

  • Troubleshooting Workflow:

G start Incomplete Reduction Detected (Residual Nitro Compound) catalyst_check Using H2/Pd/C? start->catalyst_check metal_check Using SnCl2/HCl? catalyst_check->metal_check No catalyst_activity Check Catalyst Activity: - Is it old or discolored? - Was it exposed to air for long? catalyst_check->catalyst_activity Yes sncl2_amount Increase Equivalents of SnCl2 metal_check->sncl2_amount Yes hydrogen_pressure Increase H2 Pressure (e.g., from balloon to 50 psi) catalyst_activity->hydrogen_pressure reaction_time Increase Reaction Time hydrogen_pressure->reaction_time re_run Re-run Reaction with Optimized Conditions reaction_time->re_run acid_conc Ensure Sufficiently Acidic Conditions sncl2_amount->acid_conc acid_conc->reaction_time

Caption: Troubleshooting workflow for incomplete nitro group reduction.

IV. Analytical & Purification Protocols

Protocol 1: HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.[5][6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve ~1 mg of the crude sample in 1 mL of acetonitrile.

Note: This is a general method and may require optimization based on the specific impurity profile observed.

Protocol 2: Purification by Column Chromatography

For small-scale purification to obtain a highly pure sample, flash column chromatography is effective.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity can be adjusted based on TLC analysis.

  • Procedure:

    • Prepare a column with silica gel slurried in hexanes.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Carefully add the dried sample to the top of the column.

    • Begin elution with the starting mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Causality of Elution Order: Less polar impurities (e.g., dibenzyl ether) will elute first, followed by the product, this compound. More polar impurities (e.g., 2-fluoro-4-nitrophenol, 4-hydroxy-2-fluoroaniline) will be more strongly retained on the silica and elute later.

V. Visualization of Impurity Formation

The following diagram illustrates the key synthetic steps and the points at which major impurities can be introduced.

G A 2-Fluoro-4-nitrophenol R1 Williamson Ether Synthesis A->R1 B Benzyl Halide B->R1 C Reducing Agent (e.g., H2/Pd/C or SnCl2) R2 Nitro Group Reduction C->R2 D 4-(Benzyloxy)-2-fluoro-1-nitrobenzene D->R2 E This compound (Desired Product) I1 Unreacted 2-Fluoro-4-nitrophenol I2 Dibenzyl Ether / Benzyl Alcohol I3 Unreacted Nitro Intermediate I4 4-Hydroxy-2-fluoroaniline (Debenzylation) I5 Azo/Azoxy Impurities R1->D R1->I1 Incomplete Reaction R1->I2 Side Reactions R2->E R2->I3 Incomplete Reduction R2->I4 Side Reaction (H2/Pd/C) R2->I5 Side Reaction (SnCl2)

Caption: Synthetic workflow and impurity formation pathways.

VI. References

  • BenchChem. (2025). Efficacy of different purification methods for substituted anilines. Retrieved from BenchChem Technical Support.

  • ResearchGate. (2024). Catalytic mechanism for the hydrogenation of nitrobenzene Primary.... Retrieved from ResearchGate.

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from askIITians.

  • Organic Chemistry Reactions. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from organic-chemistry-reactions.com.

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. Retrieved from BenchChem Technical Support.

  • LookChem. (n.d.). Purification of Aniline - Chempedia. Retrieved from LookChem.

  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from ResearchGate.

  • Google Patents. (n.d.). EP2229351B1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree. Retrieved from patents.google.com.

  • CORE. (n.d.). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Retrieved from core.ac.uk.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from acs.org.

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. Retrieved from Scribd.

  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Retrieved from sigmaaldrich.com.

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from chemistry.stackexchange.com.

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from Reddit.

  • BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Retrieved from BenchChem Technical Support.

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from organic-chemistry.org.

  • Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from pubs.acs.org.

  • SpringerLink. (2025). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Retrieved from link.springer.com.

  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. Retrieved from BenchChem Technical Support.

  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from YouTube.

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... Retrieved from ResearchGate.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com.

  • ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters. Retrieved from pubs.acs.org.

  • RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Retrieved from pubs.rsc.org.

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from organicchemistrytutor.com.

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from amsbiopharma.com.

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from chemistrysteps.com.

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from pubmed.ncbi.nlm.nih.gov.

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from amsbiopharma.com.

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from en.wikipedia.org.

  • Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines. Retrieved from patents.google.com.

  • PMC - NIH. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved from ncbi.nlm.nih.gov.

  • Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline. Retrieved from patents.google.com.

  • Google Patents. (n.d.). US4443631A - Selective halogenation of 2-fluoroaniline. Retrieved from patents.google.com.

  • Google Patents. (n.d.). EP2940002A1 - Halogenated aniline and method for producing same. Retrieved from patents.google.com.

Sources

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. We will explore the causality behind these issues and offer field-proven solutions to optimize your synthetic outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science, often used in the synthesis of bioactive molecules like cholesterol absorption inhibitors.[1] Its synthesis is typically approached via a two-step sequence:

  • O-Alkylation: A Williamson ether synthesis to install the benzyl protecting group onto a phenolic precursor.

  • Nitro Reduction: Conversion of a nitro group to the target aniline.

While conceptually straightforward, each step presents opportunities for side reactions that can complicate purification and significantly reduce yields. This guide provides a systematic approach to identifying, understanding, and mitigating these challenges.

Visualizing the Synthetic Pathway & Potential Pitfalls

A clear understanding of the reaction landscape is the first step in troubleshooting. The following diagrams illustrate the intended synthetic route and the points where side reactions typically emerge.

Diagram 1: Overall Synthetic Route

G start 2-Fluoro-4-nitrophenol step1 Williamson Ether Synthesis (O-Alkylation) start->step1 intermediate 4-(Benzyloxy)-2-fluoro-1-nitrobenzene step1->intermediate step2 Nitro Group Reduction intermediate->step2 product This compound step2->product

Caption: High-level overview of the two-stage synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Stage 1: O-Alkylation via Williamson Ether Synthesis

This step involves the reaction of a phenoxide with a benzyl halide. The most logical precursor is 2-fluoro-4-nitrophenol, as the electron-withdrawing nitro group increases the acidity of the phenol, facilitating deprotonation.

FAQ 1: What are the standard starting conditions for the O-benzylation of 2-fluoro-4-nitrophenol?

Answer: A typical procedure involves reacting 2-fluoro-4-nitrophenol with benzyl bromide or benzyl chloride in a polar aprotic solvent like DMF or acetonitrile. A mild base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenol, forming the nucleophilic phenoxide.[2] The reaction is generally heated to ensure a reasonable rate.

Troubleshooting Q1: My reaction is sluggish, and I'm recovering a lot of unreacted 2-fluoro-4-nitrophenol. What's going wrong?

Answer: This issue typically points to incomplete deprotonation of the phenol or impurities that quench the nucleophile.

  • Causality: The Williamson ether synthesis is an SN2 reaction that depends on a potent nucleophile.[3] If the base is too weak or if protic impurities (like water) are present, the concentration of the reactive phenoxide will be low.

  • Solutions:

    • Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. The presence of water will consume the base and protonate the phenoxide, halting the reaction.[3]

    • Increase Base Strength: While K₂CO₃ is often sufficient, a stronger base like sodium hydride (NaH) can be used to irreversibly deprotonate the phenol.[3] This is particularly effective if your starting material is of lower purity.

    • Optimize Temperature: Gently increasing the reaction temperature (e.g., from 60°C to 80°C) can increase the reaction rate. Monitor by TLC to avoid decomposition.

Troubleshooting Q2: I'm observing unexpected side products. My mass spectrometry data suggests C-alkylation or di-alkylation. How can I prevent this?

Answer: While O-alkylation is kinetically and thermodynamically favored, side reactions can occur under certain conditions.

  • Causality: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (at the ortho and para positions). While rare, C-alkylation can occur, leading to benzylation of the ring.[3] Di-alkylation is unlikely at this stage but becomes a major concern if an amino group is present (see Diagram 2).

  • Solutions:

    • Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

    • Controlled Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzyl bromide. A large excess can promote side reactions.

    • Temperature Control: Avoid excessively high temperatures, which can sometimes lead to less selective reactions.

Diagram 2: Competing Reactions in Alkylation

G cluster_0 If Starting Material Contains -NH2 and -OH Start_NH2_OH 4-Amino-3-fluorophenol + Benzyl Bromide O_Alk Desired O-Alkylation (Major Product) Start_NH2_OH->O_Alk Base (K2CO3) Favored N_Alk Side Reaction: N-Alkylation (Impurity) Start_NH2_OH->N_Alk Competing Nucleophile Di_Alk Side Reaction: N,O-Di-Alkylation (Impurity) O_Alk->Di_Alk Excess BnBr

Caption: O- vs. N-alkylation with an amino-phenol precursor.

Stage 2: Nitro Group Reduction

This is the final and most critical step, where the intermediate 4-(Benzyloxy)-2-fluoro-1-nitrobenzene is converted to the target aniline. The choice of reducing agent is paramount to avoid unwanted cleavage of the benzyl ether.

FAQ 2: What are the most common methods for reducing the nitro group, and which is recommended?

Answer: The two most common methods are catalytic hydrogenation and chemical reduction with metals in acidic media.[4][5]

  • Catalytic Hydrogenation: Uses H₂ gas with a metal catalyst, typically Palladium on carbon (Pd/C). While very efficient for nitro reduction, it is NOT recommended for this synthesis due to a severe side reaction.

  • Metal/Acid Reduction: Uses metals like Tin (Sn) or Iron (Fe) in the presence of an acid like HCl. A milder and highly effective variation uses Tin(II) chloride (SnCl₂) in a solvent like ethanol.[1] This method is highly recommended as it is chemoselective and preserves the benzyl ether.

Troubleshooting Q3: I performed a catalytic hydrogenation with Pd/C and my main product is 2-fluoro-4-aminophenol. The benzyl group is gone. Why?

Answer: You have encountered hydrogenolysis, a classic side reaction with benzyl ethers.

  • Causality: Palladium and platinum catalysts are highly effective not only for hydrogenation but also for cleaving C-O bonds adjacent to a phenyl ring (benzylic positions).[6] The benzyl ether is cleaved by hydrogen to yield toluene and the corresponding phenol.

  • Solution: Avoid catalytic hydrogenation. The most reliable method to prevent this is to switch to a chemical reducing agent. The reduction of a related compound, 4-benzyloxy-3-chloronitrobenzene, proceeds in excellent yield using tin(II) chloride dihydrate in ethanol without cleavage of the benzyl group.[1] This protocol is directly applicable.

Troubleshooting Q4: My final product appears to have lost its fluorine atom according to mass spectrometry. What could cause this hydrodefluorination?

Answer: The C-F bond is generally strong, but it can be cleaved under harsh reductive conditions, a process known as hydrodefluorination.

  • Causality: This is most commonly observed during catalytic hydrogenation, where prolonged reaction times, high catalyst loading, or high pressure can lead to the cleavage of aryl-halide bonds. While less common with chemical reductions like SnCl₂, it is still a possibility if conditions are too forcing.

  • Solutions:

    • Switch Reducing Agent: If using hydrogenation, this is another strong reason to switch to SnCl₂ or Fe/HCl.

    • Monitor Reaction Closely: Use TLC to monitor the disappearance of the starting material. Stop the reaction as soon as the nitro group is consumed to prevent over-reduction.

    • Milder Conditions: If you must use hydrogenation, reduce the catalyst loading, pressure, and temperature.

Diagram 3: Side Reactions in Nitro Group Reduction

G Start 4-(Benzyloxy)-2-fluoro-1-nitrobenzene Desired_Path SnCl2 / EtOH Start->Desired_Path Undesired_Path H2 / Pd/C Start->Undesired_Path Product Desired Product: This compound Desired_Path->Product Undesired_Path->Product (Minor Pathway) Debenzyl_Product Side Product: 2-Fluoro-4-aminophenol (Debenzylation) Undesired_Path->Debenzyl_Product (Major Side Reaction) Defluoro_Product Side Product: 4-(Benzyloxy)aniline (Hydrodefluorination) Undesired_Path->Defluoro_Product (Possible Over-reduction)

Caption: Choice of reducing agent dictates the reaction outcome.

Data Summary & Recommended Conditions

The table below summarizes the common problems and the recommended solutions for a successful synthesis.

Problem Stage Primary Cause Recommended Solution Source(s)
Low ConversionO-AlkylationIncomplete deprotonation; wet reagentsUse a stronger base (e.g., NaH); ensure anhydrous conditions.[3]
DebenzylationNitro ReductionHydrogenolysis via H₂/Pd/CUse Tin(II) chloride (SnCl₂) or Fe/HCl as the reducing agent.[1][6]
HydrodefluorinationNitro ReductionOver-reduction, typically with H₂/Pd/CAvoid catalytic hydrogenation; monitor reaction closely by TLC.[7]
N-AlkylationO-AlkylationAmino group as competing nucleophileUse a precursor without a free amine (e.g., 2-fluoro-4-nitrophenol).[8][9]

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene
  • Materials: 2-fluoro-4-nitrophenol, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-fluoro-4-nitrophenol (1.0 eq).

    • Add anhydrous DMF (approx. 0.2 M concentration).

    • Add anhydrous powdered K₂CO₃ (1.5 eq) and stir the suspension.

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 70-80°C.

    • Monitor the reaction progress by TLC (stain with KMnO₄). The reaction is typically complete in 3-6 hours.

    • After completion, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride (Chemoselective Method)
  • Materials: 4-(Benzyloxy)-2-fluoro-1-nitrobenzene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (EtOH).

  • Procedure:

    • In a round-bottom flask, dissolve 4-(Benzyloxy)-2-fluoro-1-nitrobenzene (1.0 eq) in ethanol (approx. 0.1 M concentration).

    • Add Tin(II) chloride dihydrate (4-5 eq) to the solution in portions. The reaction is exothermic.

    • Heat the mixture to reflux (approx. 78°C).

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the final product by column chromatography on silica gel.[10]

Troubleshooting Workflow

Use this decision tree to diagnose issues based on analytical data.

Diagram 4: General Troubleshooting Workflow

G Start Analyze Crude Product by TLC/LC-MS Q1 Is the main spot the starting material? Start->Q1 Q2 Is the main impurity a lower MW product? Q1->Q2 No Sol1 Problem: Low Conversion Solution: Check base, solvent purity, temp. Q1->Sol1 Yes Q3 Does MS show loss of Benzyl group (C7H7)? Q2->Q3 Yes Q5 Are there multiple higher MW impurities? Q2->Q5 No Q4 Does MS show loss of Fluorine? Q3->Q4 No Sol2 Problem: Debenzylation Solution: Avoid H2/Pd-C. Use SnCl2. Q3->Sol2 Yes Q4->Q5 No Sol3 Problem: Hydrodefluorination Solution: Use milder conditions. Avoid H2/Pd-C. Q4->Sol3 Yes Sol4 Problem: Di-alkylation or N-Alkylation Solution: Check starting material. Use correct stoichiometry. Q5->Sol4 Yes

Caption: A decision tree for rapid problem diagnosis.

References

  • (Reserved for future reference)
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Finger, G. C., & Oesterling, R. E. (1956). Aromatic Fluorine Compounds. VI. Displacement of Aryl Fluorine in Diazonium Salts. Journal of the American Chemical Society.
  • BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
  • BenchChem. (n.d.). This compound For Research.
  • Idoux, J. P., et al. (n.d.). Aromatic fluoroalkoxylation via direct displacement of a nitro or fluoro group. The Journal of Organic Chemistry.
  • Chapman, N. B., & Parker, R. E. (1951). Nucleophilic displacement of fluorine from organic compounds. Part I. Kinetics of the reactions of 1-fluoro-2 : 4-dinitrobenzene with primary aromatic amines. Journal of the Chemical Society (Resumed).
  • Finger, G. C., & Oesterling, R. E. (1956). Aromatic Fluorine Compounds. VI. Displacement of Aryl Fluorine in Diazonium Salts. Journal of the American Chemical Society.
  • Walser, A., Flynn, T., & Fryer, R. I. (1974). Nucleophilic displacement of aromatic fluorine, part I, synthesis of benzisoxazoles. Journal of Heterocyclic Chemistry.
  • (Reserved for future reference)
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
  • (Reserved for future reference)
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
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  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis.
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  • BenchChem. (2025).
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  • BenchChem. (n.d.). 5-(Benzyloxy)-2-fluoroaniline.
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  • Rew, Y., & Goodman, M. (2002).
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  • BenchChem. (2025).

Sources

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-2-fluoroaniline. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic pathways.[1] As a key building block, particularly for bioactive molecules, ensuring a high-yield, reproducible synthesis is paramount.[1]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during this synthesis. We will explore the causality behind experimental choices, troubleshoot common yield-limiting steps, and provide robust, self-validating methodologies.

Synthetic Overview: Common Routes

The synthesis of this compound is typically approached via a two-step sequence starting from either 2-fluoro-4-nitrophenol or 4-amino-3-fluorophenol. The most prevalent and often most practical route begins with 2-fluoro-4-nitrophenol, which involves an etherification followed by a nitro group reduction.

Troubleshooting_Nitro_Reduction start Low yield or debenzylation in nitro reduction? method Which reduction method was used? start->method pd_c Catalytic Hydrogenation (H2, Pd/C) method->pd_c H2, Pd/C sncl2 Metal Reduction (SnCl2) method->sncl2 SnCl2 pd_c_sol High risk of debenzylation is inherent. Solutions: 1. Switch to SnCl2 reduction (Recommended). 2. Optimize: Use lower H2 pressure (1 atm),    room temp, and monitor carefully. 3. Try catalytic transfer hydrogenation. pd_c->pd_c_sol sncl2_sol Debenzylation is unlikely. Low yield may be due to: 1. Insufficient SnCl2 (use >3 eq). 2. Incomplete reaction (ensure acidic pH, allow time). 3. Workup issues (ensure pH > 10 to free the amine). sncl2->sncl2_sol

Sources

Technical Support Center: Catalytic Hydrogenation of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 4-(benzyloxy)-2-fluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your synthesis. Our approach is rooted in explaining the "why" behind the "how," offering a self-validating system of protocols and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of hydrogenating 4-(benzyloxy)-2-fluoro-1-nitrobenzene?

The primary objective is the selective reduction of the nitro group to an amine, yielding 4-(benzyloxy)-2-fluoroaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The challenge lies in achieving this reduction with high chemoselectivity, preserving the benzyl ether and the carbon-fluorine bond.

Q2: Which catalyst is most suitable for this transformation?

Palladium on carbon (Pd/C) is often the catalyst of choice for the hydrogenation of nitroarenes due to its high efficiency and selectivity.[1] However, the presence of a benzyl ether protecting group introduces the risk of hydrogenolysis (debenzylation). Platinum(IV) oxide (PtO₂) and Raney Nickel are also viable options, with Raney Nickel being particularly useful for substrates containing halides where dehalogenation is a concern with Pd/C.[1]

CatalystTypical Loading (w/w)Pressure (psi)Temperature (°C)SolventKey Considerations
10% Pd/C5-10%50-6025-50Methanol, Ethanol, Ethyl AcetateProne to causing debenzylation and hydrodefluorination.
Platinum(IV) Oxide (PtO₂)1-5%50-6025Ethanol, Acetic AcidHighly active, may require optimization to maintain selectivity.
Raney Nickel10-20%50-10025-70EthanolLess prone to dehalogenation, but can be pyrophoric.

Q3: What are the most common side reactions I should be aware of?

The main side reactions of concern are:

  • Debenzylation: Cleavage of the benzyl ether to yield 4-hydroxy-2-fluoroaniline.

  • Hydrodefluorination: Removal of the fluorine atom to yield 4-(benzyloxy)aniline.

  • Incomplete reduction: Formation of intermediate species like nitroso and hydroxylamine compounds.[1][2]

These side reactions can be minimized by careful selection of the catalyst and optimization of reaction conditions.

Troubleshooting Guide

Issue 1: Incomplete or Stalled Reaction

Symptoms: TLC or LC-MS analysis shows significant amounts of starting material remaining even after prolonged reaction times. The hydrogen uptake may have prematurely ceased.

Potential Causes & Solutions:

  • Catalyst Inactivity: The catalyst may be old, improperly stored, or poisoned.[3]

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. Handle catalysts under an inert atmosphere, especially pyrophoric ones like Raney Nickel.[4]

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or from glassware can poison the catalyst.[4][5] Common poisons for palladium catalysts include sulfur compounds and heavy metal ions.[4]

    • Solution: Ensure all glassware is meticulously cleaned. Use high-purity, degassed solvents. If poisoning is suspected, the reaction mixture can be filtered to remove the poisoned catalyst, and a fresh charge of catalyst can be added.[6]

  • Insufficient Hydrogen Pressure or Poor Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), and inefficient mixing can limit the reaction rate.[4]

    • Solution: Increase the hydrogen pressure using a Parr hydrogenator.[4] Ensure vigorous stirring to maximize the gas-liquid-solid interface.[3][4]

  • Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction will be slow.

    • Solution: Choose a solvent in which the starting material is highly soluble. Common choices include methanol, ethanol, and ethyl acetate.[3][4]

Issue 2: Significant Debenzylation Observed

Symptoms: The primary impurity detected is 4-hydroxy-2-fluoroaniline.

Potential Causes & Solutions:

  • Overly Active Catalyst: Standard Pd/C can be aggressive, leading to the cleavage of the O-benzyl group.[7]

    • Solution 1: Catalyst Poisoning/Modification: The addition of a catalyst poison can selectively inhibit hydrogenolysis.[7][8][9] For instance, using a nitrogen-containing base like pyridine or ethylenediamine can form a complex with the Pd/C catalyst, reducing its activity towards debenzylation.[7][8]

    • Solution 2: Alternative Catalyst: Consider using a less active catalyst system. Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer better selectivity.[6]

  • Reaction Conditions Too Harsh: Elevated temperature and pressure can promote debenzylation.

    • Solution: Conduct the reaction at room temperature and lower hydrogen pressure (e.g., balloon pressure) initially, and only increase if the reaction is too slow.

Issue 3: Hydrodefluorination as a Major Side Product

Symptoms: The formation of 4-(benzyloxy)aniline is observed.

Potential Causes & Solutions:

  • Catalyst Choice: Palladium catalysts are known to catalyze hydrodehalogenation reactions.[10]

    • Solution 1: Alternative Catalyst: Raney Nickel is generally less prone to causing dehalogenation and can be a good alternative.[1]

    • Solution 2: Additives: The addition of a base, such as a strong alkaline solution, can sometimes suppress hydrodehalogenation by neutralizing any generated HCl (in the case of hydrodechlorination) which can poison the catalyst and alter selectivity.[11] While HF is a weaker acid, a similar principle of maintaining a neutral to slightly basic environment may be beneficial.

  • Reaction Environment: The presence of acidic impurities can promote hydrodefluorination.

    • Solution: Ensure the reaction medium is neutral. The addition of a non-nucleophilic base may be beneficial.

Experimental Protocols

Protocol 1: Standard Hydrogenation using 10% Pd/C
  • Vessel Preparation: To a scrupulously clean hydrogenation vessel, add 4-(benzyloxy)-2-fluoro-1-nitrobenzene (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., methanol or ethyl acetate, ~10-20 mL per gram of substrate). Carefully add 10% Pd/C (5-10 mol% of the substrate) under a stream of nitrogen.[4]

  • System Purge: Seal the vessel, then evacuate and backfill with nitrogen three times. Subsequently, evacuate and backfill with hydrogen gas three times.[4]

  • Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.[4] Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully vent the excess hydrogen and purge the system with nitrogen.[4]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with the solvent at all times to prevent ignition of the catalyst in air.[12] Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be purified further if necessary.

Protocol 2: Selective Hydrogenation with a Poisoned Catalyst
  • Follow steps 1 and 2 from Protocol 1.

  • Poison Addition: Add a catalyst poison, such as pyridine (0.5-1.0 eq relative to Pd), to the reaction mixture.

  • Proceed with steps 3-8 from Protocol 1. The reaction may require a longer time or slightly elevated temperature (e.g., 40-50 °C) to achieve full conversion.

Visualizing the Process

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues.

Reaction Pathway and Potential Side Reactions

ReactionPathway Start 4-(Benzyloxy)-2-fluoro-1-nitrobenzene Intermediate1 Nitroso Intermediate Start->Intermediate1 +H2, Pd/C Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +H2, Pd/C Product This compound (Desired Product) Intermediate2->Product +H2, Pd/C SideProduct1 4-Hydroxy-2-fluoroaniline (Debenzylation) Product->SideProduct1 Excess H2 / Harsh Conditions SideProduct2 4-(Benzyloxy)aniline (Hydrodefluorination) Product->SideProduct2 Harsh Conditions

Caption: The desired reaction pathway and potential side products.

References

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). Google Scholar.
  • Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA) | Environmental Science & Technology. (n.d.). ACS Publications.
  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. (n.d.). Benchchem.
  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. (n.d.). Benchchem.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Google Scholar.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (n.d.). Google Scholar.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. (2021, March 23). ACS Publications.
  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Environmental Science & Technology. (n.d.). ACS Publications.
  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Request PDF. (2025, August 9). ResearchGate.
  • [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. (n.d.). PubMed.
  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers | Journal of the American Chemical Society. (2021, August 6). ACS Publications.
  • Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety | ACS Catalysis. (2016, June 30). ACS Publications.
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry. (2015, July 2). Reddit.
  • Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. (2025, August 6). ResearchGate.
  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow.
  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Semantic Scholar. (n.d.). Semantic Scholar.
  • Hydrogenation reaction tips and tricks : r/Chempros. (2022, January 21). Reddit.
  • Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. (2021, April 23). MDPI.
  • Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. (n.d.). SciSpace.

Sources

Challenges in the Williamson ether synthesis of 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 4-(benzyloxy)-2-fluoroaniline. This valuable intermediate is frequently utilized in the development of pharmaceuticals and other advanced materials.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis via the Williamson ether synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed and logical route involves a two-step process starting from 2-fluoro-4-nitrophenol.[1] The first step is a Williamson ether synthesis, where the hydroxyl group of 2-fluoro-4-nitrophenol is O-alkylated using benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base to form 4-(benzyloxy)-2-fluoro-1-nitrobenzene.[1] The subsequent and final step is the reduction of the nitro group to an amine, yielding the target molecule, this compound.[1] This reduction is commonly achieved through methods like catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or metal-mediated reductions (e.g., using iron powder in acidic medium).[1][2][3]

Q2: Why is the Williamson ether synthesis the preferred method for the etherification step?

A2: The Williamson ether synthesis is a robust and versatile method for forming ethers, particularly unsymmetrical ethers.[4][5] It proceeds via an S\N2 (bimolecular nucleophilic substitution) mechanism, where a deprotonated alcohol (alkoxide or, in this case, a phenoxide) acts as a nucleophile and attacks an alkyl halide.[6][7][8] For the synthesis of 4-(benzyloxy)-2-fluoro-1-nitrobenzene, this method is ideal because it allows for the straightforward coupling of the 2-fluoro-4-nitrophenoxide with a primary alkyl halide like benzyl bromide. Primary halides are excellent substrates for S\N2 reactions, minimizing competing side reactions.[9][10]

Q3: What are the critical parameters to control during the Williamson ether synthesis of 4-(benzyloxy)-2-fluoro-1-nitrobenzene?

A3: Several parameters are crucial for a successful synthesis:

  • Choice of Base: For phenols, which are more acidic than aliphatic alcohols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient to form the nucleophilic phenoxide.[8][9] The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[6][9] These solvents effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and, therefore, more nucleophilic and reactive.[11] Protic solvents should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[6]

  • Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[6][12] However, excessively high temperatures can promote side reactions.[12]

  • Reaction Time: Reaction times can vary from 1 to 8 hours.[6][12] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound, along with their causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene 1. Incomplete Deprotonation: The base used may be too weak or not used in sufficient quantity to fully deprotonate the 2-fluoro-4-nitrophenol. 2. Poor Nucleophilicity: The phenoxide, once formed, might be poorly solvated, reducing its reactivity. 3. Inactive Alkylating Agent: The benzyl halide may have degraded.1. Optimize Base: Consider using a slightly stronger base or ensure anhydrous conditions. For phenols, K₂CO₃ is generally effective.[8] 2. Solvent Choice: Ensure a dry, polar aprotic solvent like DMF or DMSO is used.[6][9] 3. Reagent Quality: Use a fresh or properly stored bottle of benzyl halide.
Formation of N-Alkylated Byproduct Competitive N-Alkylation: The aniline nitrogen is also a nucleophile and can compete with the desired O-alkylation of the hydroxyl group. This is a significant challenge when starting from 4-amino-3-fluorophenol directly.Protecting Group Strategy: To ensure selective O-alkylation, the amino group of the starting aminophenol can be protected.[13] A common strategy is to form an imine (Schiff base) by reacting the aminophenol with an aldehyde (e.g., benzaldehyde).[13][14][15] After O-alkylation, the imine can be hydrolyzed to restore the free amine.[13][15]
Presence of Unreacted 2-Fluoro-4-nitrophenol 1. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.[9] 2. Stoichiometry: An insufficient amount of benzyl halide was used.1. Monitor and Adjust: Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or temperature moderately.[12] 2. Check Equivalents: Ensure at least a stoichiometric amount, or a slight excess, of benzyl halide is used.
Significant Alkene Byproduct Formation (from Benzyl Halide) Elimination (E2) Side Reaction: The phenoxide is a base and can promote the E2 elimination of the alkyl halide, although this is less common with primary halides like benzyl bromide.[7][9]Temperature Control: Lowering the reaction temperature generally favors the S\N2 substitution over elimination, as elimination reactions often have a higher activation energy.[9][12]
C-Alkylation of the Aromatic Ring Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the aromatic ring). Alkylation can sometimes occur at the ortho or para positions of the ring.[6][8]Solvent and Cation Effects: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Difficulties in Product Isolation/Purification Emulsion during Workup: The presence of both polar and non-polar functional groups can lead to emulsion formation during aqueous workup. Similar Polarity of Products and Byproducts: Makes separation by chromatography challenging.Workup Optimization: Use brine washes to help break emulsions. Purification Strategy: If column chromatography is difficult, consider recrystallization as an alternative purification method.

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene via Williamson Ether Synthesis

Materials:

  • 2-Fluoro-4-nitrophenol

  • Benzyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 2-fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will often precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • If the product is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Reduction of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene to this compound

Materials:

  • 4-(Benzyloxy)-2-fluoro-1-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation-suitable reaction vessel, dissolve 4-(benzyloxy)-2-fluoro-1-nitrobenzene in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for lab scale) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.[2]

Visualizing the Process

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction Start 2-Fluoro-4-nitrophenol Reagents1 Benzyl Bromide, K₂CO₃, DMF Start->Reagents1 O-Alkylation Intermediate 4-(Benzyloxy)-2-fluoro-1-nitrobenzene Reagents1->Intermediate Reagents2 H₂, Pd/C, Methanol Intermediate->Reagents2 Reduction Final_Product This compound Reagents2->Final_Product

Caption: A two-step synthetic route to this compound.

Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Low Yield in Step 1? Check_Base Is Base Anhydrous & Sufficient? Start->Check_Base Yes Side_Reaction Side Product Observed? Start->Side_Reaction No Check_Solvent Is Solvent Polar Aprotic & Dry? Check_Base->Check_Solvent Yes Success Yield Improved Check_Base->Success No (Fix) Check_Temp Are Temp/Time Sufficient? Check_Solvent->Check_Temp Yes Check_Solvent->Success No (Fix) Check_Temp->Success Yes Check_Temp->Success No (Fix) N_Alkylation N-Alkylation? Side_Reaction->N_Alkylation Yes Side_Reaction->Success No C_Alkylation C-Alkylation? N_Alkylation->C_Alkylation No Solution_Protect Use Amine Protecting Group N_Alkylation->Solution_Protect Yes Elimination Elimination Product? C_Alkylation->Elimination No Solution_Solvent Optimize Solvent/Counter-ion C_Alkylation->Solution_Solvent Yes Solution_Temp Lower Reaction Temperature Elimination->Solution_Temp Yes Elimination->Success No

Caption: A flowchart for troubleshooting low yields in the Williamson ether synthesis step.

References

  • Vertex AI Search. (2024-02-13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
  • Google Books. Williamson Ether Synthesis.
  • Benchchem. This compound For Research.
  • Wikipedia. (2023-11-25). Williamson ether synthesis.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • University of Colorado Boulder. The Williamson Ether Synthesis.
  • Chemistry Steps. The Williamson Ether Synthesis.
  • Benchchem. Common side reactions in the Williamson synthesis of ethers.
  • ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table.
  • ChemicalBook. N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline synthesis.
  • Benchchem. Identifying and minimizing side reactions in Williamson ether synthesis.
  • Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis.
  • Semantic Scholar. (1975-12-23).
  • ResearchGate. (2010-09-02). (PDF)
  • Organic Chemistry Portal. Protective Groups.
  • University of Michigan.
  • ChemTalk. Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025-03-22). Williamson Ether Synthesis.
  • Globe Thesis. (2019-05-15).
  • Quora. (2014-10-12). Why can't the Williamson synthesis be used to prepare diphenyl ether?
  • CRDEEP Journals.
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • Benchchem.
  • Benchchem.
  • Benchchem. Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.
  • Wikipedia. (2023-12-21). Protecting group.
  • IIT Bombay. (2020-10-26). Protecting Groups.
  • Benchchem.
  • Francis Academic Press. (2023).
  • Benchchem. Application Notes and Protocols: 4-Fluoroaniline as a Versatile Building Block for Heterocyclic Compounds.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • Reddit. (2015-06-26). Williamson ether synthesis trouble, 2.0.
  • Reddit. (2025-02-05).
  • Taylor & Francis. Williamson ether synthesis – Knowledge and References.
  • UT Southwestern. Protecting Groups in Organix Synthesis.
  • Francis Academic Press. (2023).
  • YouTube. (2018-05-02). Williamson Ether Synthesis Reaction Mechanism.
  • Google Patents.

Sources

Stability issues of 4-(Benzyloxy)-2-fluoroaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(Benzyloxy)-2-fluoroaniline. This document is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Our goal is to provide practical, field-proven insights and troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the ideal storage conditions for this compound?

To ensure maximum stability and shelf-life, this compound should be stored under controlled conditions. The primary factors to control are atmosphere, light, and temperature. The consensus from supplier data sheets is to store the compound at room temperature, in a dark place, and under an inert atmosphere (e.g., nitrogen or argon).[1][2]

The rationale behind these conditions is to mitigate oxidative and light-induced degradation, which are common pathways for aniline derivatives.[3][4] Keeping the container tightly sealed is crucial to prevent exposure to air and moisture.[5][6]

Storage Conditions Summary Table

ParameterRecommendationRationale
Temperature Room TemperaturePrevents potential degradation from heat or freeze-thaw cycles.[1]
Atmosphere Inert Gas (Nitrogen, Argon)Minimizes oxidation of the aniline functional group.[1][6]
Light Keep in a dark place (Amber Vial)Protects against light-catalyzed degradation.[1][7]
Container Tightly sealed, appropriate for chemical storagePrevents contamination from air and moisture.[5][8][9]
Compatibility Store away from strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[3][9][10]Prevents chemical reactions that could degrade the compound.

Q2: My vial of this compound has arrived as a solid. Is this normal?

Yes, this is the expected physical form. This compound is a solid at room temperature.[1][2]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

As with any aniline derivative, proper PPE is mandatory. This includes:

  • Gloves: Wear chemical-resistant gloves (e.g., butyl, neoprene). Nitrile gloves may not be sufficient for prolonged contact.[3]

  • Eye Protection: Chemical splash goggles are required.[8][11]

  • Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.[9]

  • Ventilation: All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][7][11]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter, their probable causes, and actionable solutions.

Problem 1: The material, which was initially a white or off-white solid, has developed a yellow or brown color.

  • Probable Cause: Color change is a classic indicator of degradation for aniline compounds.[6] This is most likely due to oxidation of the aniline nitrogen, which forms highly colored impurities. Exposure to air and/or light accelerates this process.

  • Solution:

    • Assess Purity: Do not use the discolored material directly in your experiments. The first step is to determine the purity of the material using an appropriate analytical method, such as HPLC or GC-MS.[12]

    • Purification: If the impurity level is low, you may be able to repurify the compound, for example, by recrystallization or column chromatography. However, this may not be practical for small quantities.

    • Disposal: If the material is significantly degraded or if purification is not feasible, it should be disposed of as hazardous waste according to your institution's guidelines.[3]

    • Prevention: For future storage, ensure the vial is properly sealed and the headspace is purged with an inert gas before storing in a dark location.[1][6]

Problem 2: I am observing inconsistent results or lower-than-expected yields in my reaction.

  • Probable Cause: If you have ruled out other experimental variables, the issue may be the purity of the this compound starting material.[6] Degradation products can act as inhibitors or participate in side reactions, leading to poor outcomes.

  • Solution:

    • Qualify a New Batch: Before using any new bottle or lot of the reagent, it is best practice to run a quality control check to confirm its identity and purity.[6]

    • Standardize Storage: Ensure that all batches of the compound are stored consistently under the recommended inert and dark conditions.

    • Analytical Verification: Use one of the analytical protocols detailed below to verify the purity of the material currently in use. Compare the results to the Certificate of Analysis (CoA) provided by the supplier.

Troubleshooting Workflow Diagram

G cluster_observe Observation cluster_assess Assessment cluster_action Action observe Observe Issue: - Color Change - Inconsistent Yields assess_purity Assess Purity (HPLC / GC-MS) observe->assess_purity purity_check Purity > 98%? assess_purity->purity_check proceed Proceed with Experiment (Use with caution) purity_check->proceed Yes repurify Attempt Repurification (Recrystallization / Chromatography) purity_check->repurify No reassess Re-assess Purity repurify->reassess reassess->proceed Success dispose Dispose as Hazardous Waste reassess->dispose Failure G node_start This compound node_ox Oxidized Aniline Products (Colored Impurities) node_start->node_ox  O₂ / Light node_clv Ether Cleavage Products (e.g., 2-Fluoro-4-hydroxyaniline) node_start->node_clv  Acid / Oxidants

Caption: Hypothesized degradation pathways for the compound.

Protocols for Quality Assessment

To quantitatively assess the purity of your this compound, HPLC and GC-MS are the recommended methods. [12][13]

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is ideal for routine purity analysis and quantifying non-volatile degradation products. [12][13]

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile and water, and an acid modifier like formic or phosphoric acid.

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase, for example, a 60:40 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. [13] 2. Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection. [12] 3. Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min [13] * Column Temperature: 30°C [13] * Injection Volume: 10 µL [13] * Detection Wavelength: 240-254 nm [13] 4. Data Analysis: Integrate the area of all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and provides structural information, making it excellent for identifying volatile impurities or degradation products. [12][13]

  • Instrumentation: GC-MS system with a capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

  • Reagents: High-purity volatile solvent (e.g., methylene chloride or methanol).

  • Methodology:

    • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methylene chloride. [12] 2. GC Conditions:

      • Carrier Gas: Helium at a constant flow of 1 mL/min. [13] * Injector Temperature: 250°C

      • Oven Program: Start at 80°C (hold 1 min), ramp to 280°C at 10°C/min, and hold for 5 minutes. [13] 3. MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. [14] * Ion Source Temperature: 230°C [14] * Scan Range: m/z 40-450

    • Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of any minor peaks to identify potential impurities by comparing them to spectral libraries.

Comparison of Analytical Methods

MethodAdvantagesLimitationsBest For
HPLC-UV Robust, versatile for non-volatile compounds, excellent for quantification. [12]Does not provide structural confirmation of unknown impurities.Routine purity checks and quality control. [13]
GC-MS High sensitivity, provides structural information for impurity identification. [12]Only suitable for volatile and thermally stable compounds.Identifying unknown volatile impurities and degradation products. [12]
References
  • Aniline Standard Operating Procedure . Washington State University. [Link]

  • 4-FLUOROANILINE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

  • Aniline Standard Operating Procedure . University of Washington. [Link]

  • ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

  • Analytical Methods . Environmental Monitoring and Governance in the Asian Coastal Region. [Link]

  • Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3 . ResearchGate. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics . MDPI. [Link]

  • Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process . DESWATER. [Link]

  • 4-Fluoroaniline PubChem CID 9731 . PubChem, National Center for Biotechnology Information. [Link]

Sources

Removal of unreacted starting materials from 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted starting materials from 4-(benzyloxy)-2-fluoroaniline. Leveraging extensive experience in synthetic and medicinal chemistry, this guide explains the causality behind experimental choices to ensure robust and reproducible purification outcomes.

Introduction to Purification Challenges

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its preparation commonly involves a two-step sequence: a Williamson ether synthesis to introduce the benzyloxy group, followed by the reduction of a nitro aromatic precursor. This synthetic route can introduce a variety of impurities that must be removed to ensure the quality and integrity of subsequent reactions. The primary challenges in purifying this aniline derivative stem from its basic nature, potential for oxidation, and the physicochemical similarities between the product and certain byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials and byproducts I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the specific synthetic route. However, common impurities include:

  • From Williamson Ether Synthesis: Unreacted 2-fluoro-4-nitrophenol, excess benzyl bromide or benzyl chloride, and potentially C-alkylated phenol byproducts.

  • From Nitro Group Reduction: Unreacted 4-(benzyloxy)-2-fluoro-1-nitrobenzene, and intermediates such as the corresponding nitroso and hydroxylamine compounds. In some cases, de-benzylation might occur, leading to 4-amino-3-fluorophenol.

Q2: My crude product is a dark oil. What causes this, and how can I prevent it?

A2: Anilines are susceptible to oxidation, which often results in the formation of colored impurities. Exposure to air and light can accelerate this process. To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible and to store the purified product in a dark, cool place.

Q3: I am observing significant tailing of my product spot on the TLC plate during chromatographic analysis. What is the reason for this?

A3: The basic nature of the aniline's amino group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel TLC plate. This can cause streaking or tailing of the spot. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

Q4: Can I use distillation to purify this compound?

A4: While vacuum distillation can be effective for separating compounds with significantly different boiling points, it may not be the ideal method for removing closely related impurities from this compound. Additionally, anilines can be sensitive to high temperatures, potentially leading to degradation. If non-volatile impurities are the primary concern, vacuum distillation could be a viable option.

Troubleshooting and In-Depth Purification Protocols

This section provides a structured approach to purifying this compound, addressing common issues and offering detailed experimental protocols. The choice of method will depend on the impurity profile of your crude material.

Decision Workflow for Purification Strategy

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is not merely a regulatory formality but the bedrock of drug safety and efficacy. 4-(Benzyloxy)-2-fluoroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of the primary analytical methods for its characterization, grounded in the principles of scientific integrity and field-proven experience. We will move beyond rote protocols to explore the causality behind methodological choices, empowering researchers to select and implement the most appropriate techniques for their specific analytical challenges.

The Analytical Imperative: Why a Multi-Modal Approach is Essential

Characterizing a pharmaceutical intermediate like this compound requires a holistic view that no single analytical technique can provide.[1][2] Purity is not an absolute value but a profile, encompassing potential isomers, unreacted starting materials, by-products, and degradation products.[3][4] Therefore, our strategy employs a synergistic combination of chromatographic and spectroscopic methods.

  • Chromatographic Techniques (HPLC, GC-MS): These methods are the workhorses for purity assessment, separating the analyte from impurities to provide a quantitative measure of its prevalence.[1][3][5]

  • Spectroscopic Techniques (NMR, FT-IR): These provide unambiguous structural confirmation, ensuring the molecular identity of the compound is correct and identifying the nature of its functional groups.[1][6]

This guide will dissect each of these core techniques, presenting them as self-validating systems designed for robustness and reproducibility, in alignment with international regulatory standards such as the ICH guidelines.[7][8][9]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

HPLC is the premier technique for assessing the purity and potency of non-volatile or thermally sensitive compounds like this compound.[10][11] Its versatility and precision make it indispensable for routine quality control and stability testing.[5]

Causality of Method Design

The chosen reversed-phase HPLC (RP-HPLC) method leverages a non-polar stationary phase (C18) and a polar mobile phase. This is the logical choice for this compound, a molecule of intermediate polarity. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is a critical decision; it protonates the aniline nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.[1][11]

Experimental Protocol: HPLC-UV for Purity Determination

This protocol is designed to meet the validation requirements for specificity, linearity, accuracy, and precision as outlined by ICH Q2(R2).[8][9][12]

  • Preparation of Solutions:

    • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% Formic Acid. The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes).

    • Diluent: Use the mobile phase as the diluent to ensure sample compatibility.

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask to obtain a concentration of ~100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same target concentration (~100 µg/mL) using the diluent. Filter through a 0.45 µm syringe filter prior to injection.[1]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector, pump, autosampler, and column oven.[13]

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A photodiode array (PDA) detector can be used to assess peak purity across a range of wavelengths.

    • Injection Volume: 10 µL.

  • Data Analysis & System Suitability:

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.

    • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor. For higher accuracy, a relative response factor for known impurities should be determined.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C Filter Sample B->C D Equilibrate HPLC System C->D E Inject for System Suitability D->E F Inject Samples E->F G Integrate Chromatogram F->G H Calculate Purity & Impurities G->H I Generate Report H->I

Fig 1: HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Signatures

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[2][14] The coupling with a mass spectrometer provides definitive structural information about separated components, making it invaluable for impurity profiling.[10]

Causality of Method Design

The primary consideration for GC analysis of anilines is their polarity and potential for thermal degradation. A mid-polarity column (e.g., DB-5ms or equivalent) is chosen to provide good separation of a range of potential impurities. A programmed temperature ramp is essential to first elute highly volatile compounds at a lower temperature before increasing the temperature to elute the main analyte and any less volatile impurities. The choice of Electron Ionization (EI) at 70 eV is standard as it produces reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

Experimental Protocol: GC-MS for Impurity Profiling
  • Preparation of Solutions:

    • Solvent: Use a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Sample Solution: Prepare a solution of this compound at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.

  • Instrumental Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: Phenyl-arylene polymer equivalent to DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading with the main component.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 15°C/min.

      • Hold at 280°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.[15]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze smaller peaks in the chromatogram. Compare their mass spectra with reference libraries (e.g., NIST) to tentatively identify impurities.

    • Quantify impurities using area percent, or for greater accuracy, by creating a calibration curve with synthesized standards of the identified impurities.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Transfer to GC Vial A->B C Inject into GC-MS B->C D Separate via GC C->D E Detect & Fragment via MS D->E F Analyze Total Ion Chromatogram (TIC) E->F G Identify Impurities via Mass Spectra Library F->G H Quantify & Report G->H

Fig 2: GC-MS Experimental Workflow

Spectroscopic Characterization: The Definitive Structural Proof

While chromatography excels at separation and quantification, spectroscopy provides the definitive proof of molecular structure.[6] For this compound, NMR and FT-IR are complementary and essential techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[1][5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected ¹H NMR Signals (in CDCl₃, predicted):

    • ~7.3-7.5 ppm: Multiplet, 5H (protons of the benzyl ring).

    • ~6.6-7.0 ppm: Multiplet, 3H (protons of the fluoroaniline ring).

    • ~5.1 ppm: Singlet, 2H (benzylic -O-CH₂- protons).

    • ~3.9 ppm: Broad singlet, 2H (-NH₂ protons). The chemical shift and appearance of this peak can vary significantly with concentration and solvent.

  • Data Analysis: Confirm the structure by analyzing chemical shifts, integration values (proton count), and splitting patterns (J-coupling).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method used to identify the presence of key functional groups within the molecule.[6] It serves as an excellent identity check.

Experimental Protocol: FT-IR (KBr Pellet)

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.[16]

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Key Vibrational Assignments (Predicted):

    • 3400-3300 cm⁻¹: Two medium bands (N-H stretching of the primary amine).

    • 3100-3000 cm⁻¹: Medium-weak bands (Aromatic C-H stretching).

    • 2950-2850 cm⁻¹: Weak bands (Aliphatic C-H stretching from the -CH₂- group).

    • 1620-1580 cm⁻¹: Strong bands (Aromatic C=C ring stretching).

    • ~1250 cm⁻¹: Strong band (Asymmetric Aryl-O-C stretching of the ether).

    • ~1100 cm⁻¹: Strong band (C-F stretching).

Comparative Performance of Analytical Methods

The choice of analytical method is dictated by the objective, whether it is routine quality control, stability testing, impurity identification, or initial structural confirmation. The following table provides a comparative overview of the performance of these key techniques for the analysis of this compound.

Parameter HPLC-UV GC-MS NMR Spectroscopy FT-IR Spectroscopy
Primary Use Purity, Assay, QuantificationImpurity ID, Volatiles AnalysisStructural Elucidation, IDFunctional Group ID
Specificity High (Separation-based)Very High (Separation + Mass)Very High (Structural)Moderate (Functional Groups)
Linearity (Range) Excellent (e.g., 1-200 µg/mL)Good (e.g., 0.1-50 µg/mL)Quantitative (qNMR)Not for quantification
Accuracy (% Recovery) 98-102%90-110%~98-102% (qNMR)N/A
Precision (%RSD) < 2%< 15%< 2% (qNMR)N/A
Limit of Detection Low (ng level)Very Low (pg-ng level)High (mg level)High (mg level)
Key Advantage Robustness, PrecisionDefinitive ID of unknownsUnambiguous structure proofSpeed, Simplicity
Key Limitation Non-volatile impurities onlyRequires analyte volatilityLow sensitivityLow specificity

Data presented are typical performance characteristics and should be established for each specific method validation as per ICH guidelines.[7]

Conclusion: An Integrated Strategy for Comprehensive Characterization

The robust characterization of this compound is not achieved by a single "best" method but by the intelligent application of an integrated analytical strategy.

  • For routine batch release and quality control , a validated HPLC-UV method is the cornerstone, providing precise and accurate data on purity and potency.

  • For impurity profiling and investigation of out-of-specification results , GC-MS is essential to identify and quantify volatile or unexpected impurities.

  • For initial structural confirmation of a newly synthesized batch or reference standard qualification , NMR spectroscopy is non-negotiable, providing definitive structural proof.

  • For a quick identity check , FT-IR offers a rapid and cost-effective confirmation of the material's functional group identity.

By understanding the strengths and limitations of each technique and the scientific rationale behind their application, researchers and drug development professionals can build a comprehensive analytical portfolio that ensures the quality and integrity of their materials, paving the way for the development of safe and effective medicines.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. (2025).
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • ChemCon GmbH. Identity determination and purity testing.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • BenchChem. Application Note: GC-MS Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (2025).
  • BenchChem. A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. (2025).
  • BenchChem. Application Notes and Protocols for the Quantification of 4-Fluoroaniline. (2025).
  • BenchChem. An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (2025).
  • BenchChem. A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. (2025).
  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.

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A Comparative Guide to the Identification of 4-(Benzyloxy)-2-fluoroaniline: A GC-MS First Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of synthetic intermediates is a cornerstone of quality control and regulatory compliance. 4-(Benzyloxy)-2-fluoroaniline, a key building block in pharmaceutical synthesis, presents a unique analytical challenge due to its polarity and potential for thermal degradation.[1] This guide provides an in-depth, technically-grounded protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), juxtaposed with alternative analytical strategies. We will dissect the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reliable characterization.

The Analytical Imperative: Why GC-MS for this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile and semi-volatile compounds, offering unparalleled separation efficiency and definitive structural elucidation.[2][3] For a molecule like this compound, GC-MS provides a dual-confirmation system: the retention time (t_R) from the gas chromatograph offers chromatographic identification, while the mass spectrometer provides a unique fragmentation "fingerprint" for unequivocal confirmation.

However, the primary amine (-NH₂) group in anilines imparts polarity, which can lead to poor chromatographic performance, including peak tailing and potential interaction with active sites in the GC system.[4] This guide will therefore explore two pathways: a direct injection method and a more robust method involving derivatization to enhance volatility and improve peak shape.[5][6]

The GC-MS Protocol: A Step-by-Step Methodology

This protocol is designed as a robust starting point, adaptable to various GC-MS systems. Method validation according to ICH Q2(R1) guidelines is essential for implementation in a regulated environment.[7]

Sample Preparation: The Critical First Step

Proper sample preparation is paramount for reproducible results. The goal is to dissolve the analyte in a suitable volatile solvent at a concentration appropriate for the instrument's sensitivity.

Protocol 1: Direct Analysis

  • Standard Preparation : Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to create a 1 mg/mL stock solution.[8]

  • Working Solution : Perform serial dilutions to prepare a working solution of approximately 1-10 µg/mL.

  • Filtration : Filter the final solution through a 0.22 µm syringe filter into a 2 mL GC vial. This removes any particulate matter that could interfere with the analysis.

Protocol 2: Analysis via Acylation (Derivatization) Derivatization is often necessary to improve the chromatographic behavior of polar anilines.[5] Acylation with an agent like Trifluoroacetic Anhydride (TFAA) replaces the active hydrogen on the amine group, reducing polarity and improving thermal stability.[4]

  • Sample Aliquot : Transfer 100 µL of a 1 mg/mL stock solution (prepared in ethyl acetate) into a micro-reaction vial.

  • Derivatization : Add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial tightly and heat at 60°C for 20 minutes.

  • Evaporation : Cool the vial to room temperature. Evaporate the excess solvent and TFAA reagent under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried derivative in 1 mL of ethyl acetate. The sample is now ready for GC-MS analysis.[4]

Expert Insight: The choice between direct and derivatized analysis depends on the observed peak shape. If direct injection results in significant peak tailing or low response, derivatization is the logical next step. The resulting trifluoroacetylated derivative is more volatile and less prone to adsorption, leading to sharper, more symmetrical peaks and improved quantification.[4]

Instrumentation & Analytical Conditions

The following parameters are a validated starting point for a standard single quadrupole GC-MS system.

Parameter Condition Rationale
GC System Gas chromatograph coupled to a mass spectrometerStandard for volatile/semi-volatile compound analysis.[9]
Column Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)Provides excellent separation for a wide range of aromatic compounds.[10]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert gas providing good chromatographic efficiency.[4]
Injector Temp. 250°CEnsures complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)For concentrated samples to avoid column overloading. Splitless mode can be used for trace analysis.[8]
Injection Vol. 1 µLStandard volume for capillary columns.
Oven Program Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 minA temperature ramp is crucial for separating the analyte from solvent and any potential impurities.[10]
MS Source Temp. 230°CStandard temperature to maintain analyte integrity in the ion source.[4]
Ionization Mode Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces reproducible fragmentation patterns for library matching.[4]
Mass Scan Range m/z 40-350A range that covers the expected mass of the parent molecule and its key fragments.
Data Interpretation: Decoding the Results

Expected Retention Time: this compound (M.Wt. 217.24 g/mol ) is expected to elute at a moderate to high temperature given its molecular weight and benzyloxy group. The exact retention time must be confirmed experimentally with a reference standard.

Predicted Mass Spectrum & Fragmentation: Electron Ionization (EI) will lead to characteristic fragmentation. The molecular ion (M⁺˙) at m/z 217 should be visible. The primary fragmentation pathway involves the cleavage of the benzylic ether bond, which is a common and energetically favorable process.

  • Molecular Ion [M]⁺˙ : m/z 217

  • Base Peak : m/z 91 ([C₇H₇]⁺) - This peak corresponds to the stable tropylium cation, formed from the benzyl group. Its high abundance is a hallmark of benzyl-containing compounds.

  • Key Fragments :

    • m/z 77 ([C₆H₅]⁺) - Phenyl cation, often seen from the loss of CH₂ from the benzyl group.[11]

    • m/z 126 ([M - C₇H₇O]⁺˙) - Loss of the benzyloxy radical.

    • m/z 109 - Fragment corresponding to the fluorinated aniline portion.

The presence of the molecular ion at m/z 217 and the characteristic base peak at m/z 91 provides very strong evidence for the identification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Analyte Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Deriv Optional: Derivatization (TFAA) Dissolve->Deriv If needed Filter Filter (0.22 µm) Dissolve->Filter Deriv->Filter Vial Transfer to GC Vial Filter->Vial Injector GC Injector (250°C) Vial->Injector Column GC Column (Temp Program) Injector->Column IonSource MS Ion Source (EI, 70 eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram MassSpec Mass Spectrum (m/z Fragments) Detector->MassSpec Identify Compound Identification Chromatogram->Identify MassSpec->Identify

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Key Fragments parent This compound [M]+• m/z 217 frag1 Tropylium Cation [C₇H₇]⁺ m/z 91 (Base Peak) parent->frag1 - •OC₆H₄FNH₂ frag2 [M - C₇H₇O]⁺• m/z 126 parent->frag2 - C₇H₇O• frag3 Phenyl Cation [C₆H₅]⁺ m/z 77 frag1->frag3 - CH₂

Caption: Predicted EI-MS fragmentation pathway for this compound.

Comparative Analysis: Alternative & Complementary Techniques

While GC-MS is a powerful tool, no single technique is a panacea. A comprehensive analytical strategy often involves orthogonal methods for confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust alternative, particularly well-suited for polar, non-volatile, or thermally sensitive compounds.[9]

  • Principle : Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (typically a C18 column for reversed-phase HPLC).[9]

  • Advantages :

    • No Derivatization Needed : The analysis is performed at or near room temperature, avoiding thermal degradation and often eliminating the need for derivatization.

    • Versatility : Easily handles a wide range of compounds, including potential non-volatile impurities that would be missed by GC.

  • Disadvantages :

    • Lower Resolution : Capillary GC columns generally offer higher separation efficiency than standard HPLC columns.

    • Less Definitive Identification (with UV) : A UV detector provides a retention time and UV spectrum, which is less specific than a mass spectrum. Coupling HPLC to a mass spectrometer (LC-MS) overcomes this limitation but increases instrument complexity and cost.[12][13]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field.

  • Advantages : Offers extremely high separation efficiency and requires minimal sample and solvent, making it an environmentally friendly technique.[14]

  • Disadvantages : Lower concentration sensitivity compared to GC-MS and HPLC, and can be more complex to operate robustly.[14] It is less common in standard pharmaceutical quality control labs compared to HPLC and GC.

Performance Comparison at a Glance

The following table summarizes the typical performance characteristics of each technique for the analysis of aniline-type compounds. The values are representative and must be determined for the specific analyte and matrix during method validation.[7][15]

Parameter GC-MS HPLC-UV LC-MS
Specificity Very High (t_R + Mass Spectrum)Moderate (t_R + UV Spectrum)Very High (t_R + Mass Spectrum)
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)Very High (ng/mL to pg/mL)[12][16]
Sample Throughput ModerateHighModerate
Thermal Stability Req. YesNoNo
Derivatization Often Recommended[5]Not RequiredNot Required
Primary Application Volatile/Semi-Volatile ImpuritiesPurity, Assay, Non-Volatile ImpuritiesTrace-level Impurities, Metabolites[13]

Conclusion and Recommendations

For the definitive identification of this compound, GC-MS offers a superior combination of high-resolution separation and specific mass spectral identification. The protocol outlined in this guide, particularly when employing derivatization, provides a robust and reliable method for its characterization. The predictable fragmentation pattern, highlighted by the tropylium cation at m/z 91, serves as a powerful diagnostic tool.

HPLC-UV serves as an excellent orthogonal technique for purity assessment and quantification, especially in a routine quality control setting. For trace-level analysis or the characterization of complex mixtures containing both volatile and non-volatile components, an LC-MS method would be the most comprehensive approach. The selection of the optimal method ultimately depends on the specific analytical goal, whether it is definitive identification, routine purity testing, or trace impurity profiling.

References

  • Jain, G., & Das, S. (2002). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 26(2), 83-88. Retrieved from [Link]

  • Das, S., & Jain, G. (2002). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Chromatography B, 772(2), 247-254. Retrieved from [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • Saini, D., & Reddy, G. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5031-5040. Retrieved from [Link]

  • Li, Y., et al. (2014). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 52(8), 838-842. Retrieved from [Link]

  • Sree, K. N., & Kumar, T. R. (2018). A Review on GC-MS and Method Development and Validation. Impact Factor, 6(5). Retrieved from [Link]

  • DP Education - A/L සිංහල මාධ්‍යය. (2023, May 11). Practical NO 29 - Tests for aniline | AL Chemistry in English. Retrieved from [Link]

  • Allen. (n.d.). Amines Identification: Tests for Primary, Secondary & Tertiary Amines. Retrieved from [Link]

  • Duc, T. (2017, June 14). Detect aninline. ResearchGate. Retrieved from [Link]

  • Oxford Academic. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • Wang, T., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Molecules, 17(12), 14660-14671. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • TutorChase. (n.d.). Why might an organic compound show a peak at m/z 77 in mass spectrometry?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • SpringerLink. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

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A Comprehensive Guide to the Structural Confirmation of 4-(Benzyloxy)-2-fluoroaniline using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, unambiguous structural verification is paramount. This guide provides an in-depth analysis of 4-(benzyloxy)-2-fluoroaniline, a key building block in medicinal chemistry, utilizing a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple presentation of data, offering a rationale for experimental choices and a detailed interpretation of the spectral features that collectively confirm the molecule's constitution and substitution pattern. This guide is intended to serve as a practical resource for researchers seeking to apply similar methodologies for the structural elucidation of complex organic molecules.

Introduction

This compound is a substituted aniline derivative incorporating a benzyloxy group and a fluorine atom on the aromatic ring. The precise arrangement of these substituents is critical for its intended reactivity and biological activity in downstream applications. While several isomers are possible, a multi-dimensional NMR approach provides the definitive evidence required for structural confirmation, leaving no room for ambiguity. This guide will systematically explore the application of 1H NMR, 13C NMR, DEPT-135, COSY, HSQC, and HMBC experiments to unequivocally assign every proton and carbon atom in the molecule.

Experimental Design and Rationale

The choice of NMR experiments is guided by the need to establish connectivity between atoms within the molecule. A logical workflow ensures that the maximum amount of structural information is obtained efficiently.

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments 1H_NMR ¹H NMR (Proton Environment & Multiplicity) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY 13C_NMR ¹³C NMR (Carbon Environment) DEPT_135 DEPT-135 (Carbon Type: CH, CH₂, CH₃) 13C_NMR->DEPT_135 HSQC HSQC (¹H-¹³C One-Bond Correlations) DEPT_135->HSQC COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Structural_Elucidation Complete Structural Assignment HMBC->Structural_Elucidation

Caption: Workflow for NMR-based structural elucidation.

A standard sample preparation involves dissolving 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[1] The choice of solvent can influence the chemical shifts of labile protons, like those of the amine group.[2][3][4][5] Tetramethylsilane (TMS) is typically used as an internal standard.

Detailed Spectral Analysis

¹H NMR Spectroscopy: The Initial Blueprint

The ¹H NMR spectrum provides the first overview of the proton environments in the molecule. Aromatic protons typically resonate between 6.0 and 8.5 ppm, while benzylic protons are found in the 2.2-3.0 ppm range.[6][7] The amino group protons can appear over a broad range and may be broadened due to exchange.

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
H-3~6.7-6.9dd1H
H-5~6.6-6.8dd1H
H-6~6.9-7.1t1H
-NH₂~3.5-4.5br s2H
-CH₂-~5.0s2H
Phenyl-H (x5)~7.2-7.5m5H

Note: 'dd' denotes a doublet of doublets, 't' a triplet, 's' a singlet, 'm' a multiplet, and 'br s' a broad singlet.

The splitting patterns of the aromatic protons on the fluoroaniline ring are key to determining the substitution pattern. Ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller at 2-3 Hz, and para coupling (⁵J) is often unresolved (0-1 Hz).[8]

¹³C NMR and DEPT-135 Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Aromatic carbons typically appear in the 110-160 ppm region.[9] The DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[10][11][12] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent in DEPT spectra.

Expected ¹³C NMR and DEPT-135 Data for this compound:

Carbon AssignmentExpected Chemical Shift (ppm)DEPT-135 Signal
C-1~140-145 (d, JC-F)Quaternary (absent)
C-2~150-155 (d, ¹JC-F)Quaternary (absent)
C-3~115-120 (d, JC-F)CH (positive)
C-4~150-155Quaternary (absent)
C-5~110-115 (d, JC-F)CH (positive)
C-6~120-125CH (positive)
-CH₂-~70CH₂ (negative)
Phenyl-C (ipso)~137Quaternary (absent)
Phenyl-C (ortho, meta, para)~127-129CH (positive)

Note: 'd' denotes a doublet due to C-F coupling.

The large one-bond C-F coupling constant (¹JC-F) for C-2 and smaller two- and three-bond couplings for adjacent carbons are characteristic features.

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously connecting the atoms and confirming the proposed structure.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[13][14][15] This is particularly useful for tracing the connectivity within the aromatic spin systems.

COSY_Connectivity cluster_fluoroaniline Fluoroaniline Ring cluster_benzyloxy Benzyloxy Group H3 H-3 H6 H-6 H3->H6 ⁴J (weak) H5 H-5 H5->H6 ³J CH2 -CH₂- Phenyl_H Phenyl-H

Caption: Expected COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton with the carbon to which it is directly attached.[16][17] This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connectivity

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[16][17] This is the key experiment for identifying quaternary carbons and piecing together the molecular fragments. For instance, the benzylic protons (-CH₂-) will show a correlation to the ipso-carbon of the phenyl ring and to C-4 of the fluoroaniline ring, confirming the ether linkage. The protons on the fluoroaniline ring will show correlations to neighboring carbons, further solidifying their assignments.

Comparison with Alternative Structures

To demonstrate the power of this analytical approach, let's consider a potential isomer, 2-(Benzyloxy)-4-fluoroaniline. The ¹H NMR spectrum of this isomer would exhibit a different splitting pattern for the aromatic protons. Furthermore, the HMBC correlations would be distinct. For example, the benzylic protons in 2-(benzyloxy)-4-fluoroaniline would show a correlation to C-2 of the fluoroaniline ring, not C-4. These subtle but significant differences in the NMR data allow for the confident differentiation between isomers.

Conclusion

The structural confirmation of this compound is definitively achieved through a systematic application of 1D and 2D NMR techniques. The combination of ¹H and ¹³C NMR provides the fundamental chemical shift and multiplicity data, while DEPT-135 clarifies the nature of the carbon atoms. The connectivity established through COSY, HSQC, and HMBC experiments provides an irrefutable map of the molecular structure, allowing for the unambiguous assignment of all proton and carbon signals and distinguishing it from other potential isomers. This comprehensive approach exemplifies the rigorous standards required in modern chemical research and development.

References

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics - Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Chart. Retrieved from [Link]

  • Schaefer, T., & Schneider, W. G. (1962). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Chemical Physics, 37(1), 176-176. Retrieved from [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. Retrieved from [Link]

  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 18). Characteristic ¹³C NMR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • Magritek. (2015, January 13). Observing Spin Systems using COSY. Retrieved from [Link]

  • University of Ottawa, Department of Chemistry. COSY. Retrieved from [Link]

  • University of California, Davis. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • OpenStax. (2023). Organic Chemistry: A Tenth Edition. 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Defense Technical Information Center. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • NC State University Libraries. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • J-Stage. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). HMBC and HSQC data for compounds 2 and 3. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

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Comparing the reactivity of 4-(Benzyloxy)-2-fluoroaniline with other anilines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, substituted anilines are foundational building blocks. Their reactivity, governed by the delicate interplay of electronic and steric effects, dictates their utility in the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 4-(Benzyloxy)-2-fluoroaniline against other common anilines, offering insights for researchers, scientists, and drug development professionals. We will dissect the influence of its unique substitution pattern on its nucleophilicity and performance in key chemical transformations, supported by established chemical principles and available experimental data.

Understanding the Substituent Effects in this compound

The reactivity of an aniline is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom. In this compound, two substituents modulate this electron density: a benzyloxy group at the para-position and a fluorine atom at the ortho-position.

  • The Para-Benzyloxy Group: This group exhibits a dual electronic effect. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, more significantly, the oxygen's lone pairs can be delocalized into the aromatic ring through resonance, a potent electron-donating mesomeric effect (+M). In the para position, this resonance effect strongly enhances the electron density of the aniline ring, including the nitrogen atom, thereby increasing its basicity and nucleophilicity compared to unsubstituted aniline.

  • The Ortho-Fluoro Group: Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I), which deactivates the ring and decreases the nitrogen's basicity.[1][2] Additionally, its position ortho to the amino group introduces steric considerations and potential for intramolecular hydrogen bonding, which can modulate the reactivity of the amino group, a phenomenon often referred to as the "ortho effect".[3][4][5]

The net reactivity of this compound is a result of the competition between the powerful electron-donating resonance of the para-benzyloxy group and the strong electron-withdrawing induction of the ortho-fluoro group.

Comparative Basicity and Nucleophilicity

The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a reliable indicator of its nucleophilicity. A higher pKa value corresponds to a stronger base and generally a more potent nucleophile.

Aniline DerivativeKey Substituent(s)Electronic Effect(s)Experimental pKaEstimated pKaRelative Basicity/Nucleophilicity
AnilineNoneReference4.60-Reference
4-Fluoroanilinep-Fluoro-I > +M4.65-Slightly higher than aniline
2-Fluoroanilineo-FluoroStrong -I, Ortho effect3.20-Significantly lower than aniline
4-Benzyloxyanilinep-Benzyloxy+M >> -I~5.3 (est. from p-anisidine)-Significantly higher than aniline
This compound p-Benzyloxy, o-Fluoro(+M from OBn) vs (-I from F)-~3.5 - 4.0Lower than aniline

Analysis:

  • Aniline serves as our baseline with a pKa of 4.60.

  • 4-Fluoroaniline is slightly more basic than aniline. While fluorine is electron-withdrawing, its para-position allows for a weak resonance donation that slightly counteracts the inductive effect.

  • 2-Fluoroaniline is significantly less basic due to the strong inductive withdrawal of the ortho-fluorine and the "ortho effect," which can involve steric hindrance to protonation and solvation of the resulting anilinium ion.[3][4]

  • 4-Benzyloxyaniline (estimated from the closely related 4-methoxyaniline, p-anisidine) is considerably more basic than aniline. The powerful +M effect of the para-alkoxy group dominates, enriching the electron density on the nitrogen.

  • This compound is predicted to be a weaker base than aniline. The strong electron-withdrawing inductive effect of the ortho-fluorine atom is expected to outweigh the electron-donating resonance effect of the para-benzyloxy group. This significantly reduces the availability of the nitrogen's lone pair for protonation or nucleophilic attack.

Comparative Reactivity in Key Transformations

The differences in basicity and nucleophilicity translate directly to reactivity in common synthetic operations.

Acylation

Acylation of anilines, typically with acyl chlorides or anhydrides, is a nucleophilic acyl substitution where the aniline's nitrogen atom attacks the carbonyl carbon. The rate of this reaction is directly proportional to the nucleophilicity of the aniline.

Expected Reactivity Order (Fastest to Slowest): 4-Benzyloxyaniline > 4-Fluoroaniline ≈ Aniline > This compound > 2-Fluoroaniline

Experimental Protocol: Competitive Acylation

To empirically determine the relative reactivity, a competitive acylation experiment can be performed.

  • Equimolar amounts of this compound and a reference aniline (e.g., aniline) are dissolved in a suitable aprotic solvent (e.g., dichloromethane).

  • A substoichiometric amount (e.g., 0.5 equivalents) of an acylating agent (e.g., acetic anhydride) is added.

  • The reaction is stirred at room temperature until the acylating agent is fully consumed.

  • The reaction mixture is analyzed by a quantitative method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the acylated products.

Workflow for Competitive Acylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Dissolve Equimolar Aniline Mixture in DCM B Add 0.5 eq. Acetic Anhydride A->B Initiate Reaction C Stir at Room Temperature B->C D Quench Reaction C->D Consumption of Limiting Reagent E Inject into GC/HPLC D->E F Determine Product Ratio E->F Quantify Products

Caption: Workflow for competitive acylation experiment.

Diazotization

Diazotization involves the reaction of an aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. The rate-determining step is often the attack of the aniline's nitrogen on the nitrosating species (e.g., the nitrosonium ion, NO⁺). Therefore, more nucleophilic anilines generally react faster.

Expected Reactivity Order (Fastest to Slowest): 4-Benzyloxyaniline > 4-Fluoroaniline ≈ Aniline > This compound > 2-Fluoroaniline

However, the reaction is complicated by the fact that it is carried out in strong acid, which protonates the aniline to form the non-nucleophilic anilinium ion. The reaction proceeds through the small equilibrium concentration of the free aniline. Therefore, the basicity of the aniline plays a crucial role; a more basic aniline will be more extensively protonated, reducing the concentration of the reactive free amine. This can sometimes invert the expected reactivity order based on nucleophilicity alone. For this compound, its reduced basicity means a higher proportion will exist as the free amine in acidic solution compared to more basic anilines, which could potentially enhance its relative rate of diazotization under certain conditions.

Experimental Protocol: Monitoring Diazotization via UV-Vis Spectroscopy

  • Prepare solutions of the aniline and sodium nitrite in a strong acid (e.g., 1 M HCl).

  • Cool the solutions in an ice bath.

  • Initiate the reaction by mixing the solutions in a cuvette placed in a temperature-controlled UV-Vis spectrophotometer.

  • Monitor the disappearance of the aniline's absorbance or the appearance of the diazonium salt's absorbance over time to determine the reaction rate.

Logical Flow of Substituent Effects on Reactivity

G cluster_effects Electronic & Steric Effects substituent Substituents (p-OBn, o-F) inductive Inductive Effect (-I) (OBn, F) substituent->inductive resonance Resonance Effect (+M) (OBn) substituent->resonance steric Ortho Effect (F) substituent->steric electron_density Electron Density on Nitrogen inductive->electron_density Decreases resonance->electron_density Increases nucleophilicity Nucleophilicity & Basicity steric->nucleophilicity Modulates electron_density->nucleophilicity Determines reactivity Overall Reactivity (e.g., Acylation, Diazotization) nucleophilicity->reactivity Governs

Caption: Influence of substituents on aniline reactivity.

Conclusion

The reactivity of this compound is a nuanced outcome of competing electronic and steric effects. The potent electron-donating resonance from the para-benzyloxy group is significantly counteracted by the strong inductive withdrawal of the ortho-fluoro group. This leads to a predicted overall nucleophilicity that is lower than that of unsubstituted aniline.

For synthetic chemists, this means that this compound will likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) in reactions that depend on the nucleophilicity of the amino group, such as acylation, alkylation, and certain coupling reactions, when compared to aniline or 4-benzyloxyaniline. However, its unique electronic properties and substitution pattern make it a valuable and specific building block for accessing complex target molecules where this modulated reactivity is desirable. Understanding these fundamental principles allows for the rational design of synthetic routes and the optimization of reaction conditions, ultimately accelerating the drug discovery and development process.

References

  • Mayr, H., et al. (2021). Nucleophilicity parameters for para-substituted aniline radical cations in acetonitrile. ResearchGate. [Link]

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  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry. [Link]

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  • Fizer, O., et al. (2018). INFLUENCE OF SUBSTITUTES ON THE RATE OF THE REACTION OF ORTHOSUBSTITUTED BENZOIC ACIDS WTH ANILINE, CATALYZED BY POLYBUTOXYTITANATES. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hammett equation. In Wikipedia. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. University of Calgary. [Link]

  • Allen. (n.d.). A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. Allen. [Link]

  • Radhakrishnamurti, P. S., & Sarangi, J. (n.d.).
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  • Lee, I., & Sung, D. D. (2007). Anilines as Nucleophiles. Patai's Chemistry of Functional Groups. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). Hammett and Modified Swain-Lupton Constants. Chemical Reviews, 91(2), 165-195.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 4-Fluoroaniline as a Versatile Organic Synthesis Building Block. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

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  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. ResearchGate. [Link]

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  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. OWL. [Link]

  • Zolton, L. (n.d.). DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES.
  • Google Patents. (n.d.). WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • ResearchGate. (2014). Removal of amino in anilines through diazonium salt-based reactions. Organic & Biomolecular Chemistry, 12(36). [Link]

  • Author(s). (Year). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Journal.
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  • Sun, Y., et al. (2019). Oxidation Kinetics of Anilines by Aqueous Permanganate and Effects of Manganese Products: Comparison to Phenols. Chemosphere, 235, 633-641. [Link]

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A Comparative Guide to the Biological Activity of 4-(Benzyloxy)-2-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of small molecules. The 4-(benzyloxy)-2-fluoroaniline scaffold has emerged as a privileged starting point for the design of novel therapeutic agents, particularly in oncology and infectious diseases. The presence of the benzyloxy group offers a handle for modulating lipophilicity and establishing key interactions within biological targets, while the ortho-fluorine atom can enhance binding affinity and metabolic stability through electronic effects and by blocking potential sites of metabolism.

This guide provides a comparative analysis of the biological activities of various derivatives built upon the this compound core. We will delve into their potential as kinase inhibitors in cancer therapy and their efficacy as antimicrobial agents. By examining structure-activity relationships (SAR) and presenting key experimental data, this document aims to equip researchers with the insights needed to navigate the chemical space of these promising compounds.

The this compound Scaffold: A Building Block for Bioactive Molecules

The this compound structure is a versatile intermediate in organic synthesis. The primary aromatic amine serves as a nucleophile in a variety of reactions, including condensations with aldehydes and ketones to form Schiff bases, and amide bond formation.[1] The synthesis of the core structure itself can be achieved through several routes, most commonly involving the etherification of a substituted phenol followed by the reduction of a nitro group.[1]

A general synthetic approach is outlined below:

cluster_0 Williamson Ether Synthesis cluster_1 Nitro Group Reduction A 4-Amino-3-fluorophenol D This compound A->D 1. B Benzyl Halide (e.g., Benzyl Bromide) B->D C Base (e.g., K₂CO₃) in DMF C->D E Alternative Route: 4-(Benzyloxy)-2-fluoro-1-nitrobenzene E->D 2. F Reduction (e.g., Catalytic Hydrogenation) F->D

Caption: General synthetic routes to this compound.

Anticancer Activity: Targeting Key Signaling Pathways

A significant area of investigation for this compound derivatives has been their potential as anticancer agents, particularly as inhibitors of protein kinases. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[2]

Kinase Inhibition: A Focus on PI3K/mTOR and EGFR

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in cancer, making it a prime target for drug development.[3][4] Derivatives of the closely related 4-(benzyloxy)-2-bromo-1-fluorobenzene scaffold have been synthesized and evaluated as PI3Kα and mTOR inhibitors.[3] The strategic inclusion of the benzyloxy and fluoro groups is intended to enhance metabolic stability and target engagement.[3]

Comparative in vitro Inhibitory Activity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Derivatives [3]

Compound IDStructurePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
Derivative 1 2-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-5-methyl-1,3,4-oxadiazole>10000>10000
Derivative 2 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)morpholine8901800
Derivative 3 N-(4-(benzyloxy)-2-bromo-1-fluorophenyl)acetamide>10000>10000
Derivative 4 1-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-3-phenylurea12002500
Derivative 5 2-(4-(benzyloxy)-2-bromo-1-fluorophenyl)isoindoline-1,3-dione>10000>10000
Derivative 6 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)thiomorpholine 1,1-dioxide450980

Data extracted from studies on novel anticancer agents.[3]

The data reveals that the nature of the substituent at the aniline nitrogen significantly impacts the inhibitory activity. The thiomorpholine dioxide derivative (Derivative 6 ) exhibited the most potent activity against both PI3Kα and mTOR. This suggests that the sulfone group may be involved in crucial interactions within the kinase active site.

Furthermore, the 3-chloro-4-(3-fluorobenzyloxy)aniline moiety is a key component of several potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[2] This highlights the importance of the substituted benzyloxy and fluoroaniline core in designing effective kinase inhibitors.

PI3K_mTOR PI3K/mTOR Pathway Proliferation Cell Proliferation PI3K_mTOR->Proliferation Promotes Survival Cell Survival PI3K_mTOR->Survival Promotes Derivative This compound Derivative Derivative->PI3K_mTOR Inhibition

Caption: Inhibition of the PI3K/mTOR pathway by derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

The inhibitory activity of compounds against PI3Kα and mTOR can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]

Materials:

  • Recombinant human PI3Kα and mTOR enzymes

  • ATP and the appropriate substrate (e.g., PIP2 for PI3Kα)

  • Europium-labeled antibody specific for the phosphorylated product

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer and plates

  • Test compounds dissolved in DMSO

Procedure:

  • Add the assay buffer, substrate, and ATP to the wells of a microplate.

  • Add the test compounds at various concentrations (typically a serial dilution).

  • Initiate the kinase reaction by adding the enzyme (PI3Kα or mTOR).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the europium-labeled antibody and incubate to allow for binding to the phosphorylated product.

  • Add the APC-labeled streptavidin and incubate.

  • Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

  • Calculate the ratio of the acceptor to donor signals and determine the IC₅₀ values by plotting the percent inhibition against the compound concentration.

Antimicrobial Activity of Fluoroaniline Derivatives

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic resistance.[5] Fluoroaniline derivatives have shown promise in this area. For instance, novel aurone derivatives incorporating a 3'-benzyloxy substitution have demonstrated broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µM.[6]

In a study of novel quinoline derivatives, compounds with a substituted benzyloxy group showed excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some derivatives being more potent than the reference drug isoniazid.[5][7]

Comparative Antimicrobial Activity of Novel Quinolone Derivatives [7]

Compound IDKey Structural FeatureM. tuberculosis H37Rv MIC (µM)
9a Unsubstituted benzyloxy57.73
9b 4-Bromobenzyloxy12.23
9c 4-Chlorobenzyloxy6.68
9d 4-Methylbenzyloxy3.41
Isoniazid (Reference Drug)7.29
Pyrazinamide (Reference Drug)24.37

Data highlights the impact of substitution on the benzyloxy ring.[7]

The structure-activity relationship suggests that electron-donating or halogen substituents on the benzyloxy ring can enhance antimycobacterial potency.

Derivative This compound Derivative Target Bacterial Target (e.g., ATP synthase) Derivative->Target Inhibition Bacteria Bacterial Growth Target->Bacteria Essential for

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.[6]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, M. tuberculosis)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., gemifloxacin, isoniazid)

  • Negative control (medium with solvent)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the 96-well plates.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive and negative controls on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • After incubation, visually inspect the plates for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The this compound scaffold is a valuable platform for the development of novel bioactive compounds. The evidence presented in this guide demonstrates its utility in designing potent kinase inhibitors for cancer therapy and effective antimicrobial agents. The modular nature of this scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the diversity of substituents on both the aniline and benzyloxy moieties to further probe structure-activity relationships.

  • Investigating the mechanisms of action in more detail, including identifying specific kinase targets and understanding the basis for antimicrobial activity.

  • Optimizing the pharmacokinetic profiles of lead compounds to improve their drug-like properties, including metabolic stability and oral bioavailability.

By leveraging the insights from comparative studies and employing robust experimental protocols, the full therapeutic potential of this compound derivatives can be realized.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health (NIH). [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). National Institutes of Health (NIH). [Link]

  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][2][3][8]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. (2011). PubMed. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020). PubMed. [Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). PubMed. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI. [Link]

  • Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. (2019). Semantic Scholar. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (n.d.). PubMed. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). PubMed Central. [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2015). ResearchGate. [Link]

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (n.d.). PubMed. [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (n.d.). MDPI. [Link]

  • Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. (2023). MDPI. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-(Benzyloxy)-2-fluoroaniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 4-(benzyloxy)-2-fluoroaniline scaffold represents a privileged starting point for the design of potent enzyme inhibitors, particularly targeting the kinase family. Its structural components—the aniline core, the benzyloxy "eastern" fragment, and the strategically placed fluorine atom—each play a crucial role in dictating binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this class of compounds, drawing upon experimental data from key studies to illuminate the principles guiding the optimization of these molecules into clinical candidates.

The Core Scaffold: Understanding the Roles of Individual Moieties

The this compound core is more than just a rigid backbone; it is a carefully orchestrated assembly of functional groups that synergistically contribute to biological activity. The aniline nitrogen typically serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The benzyloxy group occupies a hydrophobic pocket, and the fluorine atom fine-tunes the electronic properties and conformation of the molecule.

The rationale for the selection of this scaffold in kinase inhibitor design is rooted in its proven success. For instance, it forms a central part of potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2, both of which are critical targets in oncology.

The Influence of the 2-Fluoro Substituent: More Than Just an Electronic Effect

The introduction of a fluorine atom at the 2-position of the aniline ring is a deliberate design choice with multifaceted consequences. While fluorine is a highly electronegative atom, its small size allows it to act as a bioisostere of hydrogen. Its primary roles in this scaffold include:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom lowers the pKa of the aniline nitrogen. This can be crucial for optimizing the hydrogen bonding interactions with the kinase hinge region.

  • Conformational Control: The ortho-fluoro substituent can induce a conformational bias in the molecule, favoring a specific torsional angle between the aniline ring and the rest of the inhibitor. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

  • Metabolic Blocking: The C-F bond is exceptionally strong, making the 2-position less susceptible to oxidative metabolism, which can improve the pharmacokinetic profile of the compound.

  • Enhanced Binding Interactions: In some cases, the fluorine atom can participate in favorable non-covalent interactions, such as halogen bonds or interactions with backbone carbonyls, further anchoring the inhibitor in the active site.

Experimental evidence underscores the importance of this substitution. In a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives designed as dual EGFR/ErbB-2 inhibitors, the presence of the fluorine on the benzyloxy ring contributes to the overall potency.

Exploring the "Eastern" Region: The Benzyloxy Moiety and Its Analogs

The benzyloxy group extends into a hydrophobic region of the kinase active site. Modifications to this part of the molecule can have a profound impact on potency and selectivity.

Substitutions on the Benzyl Ring

The benzyl ring of the benzyloxy group provides a versatile platform for introducing further substituents to probe for additional interactions within the hydrophobic pocket.

Compound IDR Group on Phenoxy RingEGFR IC50 (nM)ErbB-2 IC50 (nM)
6 3-acrylamido3729
9 3-cyanoacetamido4838
11 3-[6-(4-amino)pyrimidinyl]amino6142
14 3-phenoxyacetamido6579

Data extracted from a study on dual EGFR/ErbB-2 kinase inhibitors.

The data presented in the table above, from a study on pyrimidine-based inhibitors, showcases how modifications to a phenoxy group attached to the core, which occupies a similar space to the benzyloxy group in our parent scaffold, can significantly impact inhibitory activity. For instance, the introduction of an acrylamide group (compound 6 ) results in potent dual inhibition of EGFR and ErbB-2. This suggests that this region of the binding pocket can accommodate hydrogen bond donors and acceptors, and that covalent modification, in the case of the acrylamide, can lead to irreversible inhibition and high potency.

Bioisosteric Replacement of the Benzyloxy Group

While the benzyloxy group is effective, it can be susceptible to metabolic cleavage at the ether linkage. Therefore, bioisosteric replacement is a common strategy to improve metabolic stability and other drug-like properties. Potential bioisosteres for the benzyloxy group include:

  • Phenylalkoxy groups with varying linker lengths: Exploring different chain lengths can optimize the positioning of the terminal phenyl ring within the hydrophobic pocket.

  • Heterocyclic ethers: Replacing the phenyl ring with a heterocycle, such as a pyridine or pyrimidine, can introduce additional hydrogen bonding opportunities and modulate solubility.

  • Amide or sulfonamide linkages: Replacing the ether oxygen with a nitrogen-containing linker can alter the hydrogen bonding capacity and conformational flexibility of the molecule.

The Aniline Core: Modifications and Their Consequences

The aniline ring itself can be further substituted to fine-tune the inhibitor's properties. As seen in the example of the EGFR/ErbB-2 inhibitors, the addition of a chlorine atom at the 3-position is well-tolerated and can contribute to potency. The electronic and steric effects of such substitutions must be carefully considered to maintain the optimal geometry for hinge binding.

Experimental Protocols

The synthesis and evaluation of this compound analogs typically follow established medicinal chemistry workflows.

General Synthetic Scheme

A common synthetic route to this class of compounds involves a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis A 4-Benzyloxy-2-fluoroaniline C SNAr Reaction (Base, Solvent, Heat) A->C B Heterocyclic Core (e.g., 4,6-dichloropyrimidine) B->C D Intermediate C->D Coupling F Final Product D->F E Second Nucleophile (e.g., substituted phenol) E->F Second SNAr

Caption: General synthetic workflow for this compound analogs.

Protocol:

  • Step 1: Synthesis of the Core Intermediate. To a solution of this compound in a suitable solvent (e.g., isopropanol or DMF), add a di-substituted heterocyclic core (e.g., 4,6-dichloropyrimidine) and a non-nucleophilic base (e.g., DIPEA).

  • Step 2: Reaction Conditions. Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

  • Step 3: Work-up and Purification. Upon completion, cool the reaction, perform an aqueous work-up to remove excess reagents and salts, and purify the intermediate by column chromatography.

  • Step 4: Introduction of the Second Substituent. The purified intermediate is then subjected to a second SNAr reaction with a nucleophile (e.g., a substituted phenol) under similar conditions to yield the final product.

  • Step 5: Final Purification. The final compound is purified by column chromatography or preparative HPLC to yield the desired analog for biological testing.

In Vitro Kinase Inhibition Assay

The inhibitory potency of the synthesized analogs is typically determined using an in vitro kinase assay.

Kinase_Assay A Kinase, Substrate, ATP B Add Inhibitor (Varying Concentrations) A->B C Incubation B->C D Detection of Phosphorylated Substrate C->D E Data Analysis (IC50 determination) D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagents: Recombinant kinase, peptide or protein substrate, ATP, and the synthesized inhibitor.

  • Assay Plate Preparation: Serially dilute the inhibitor in DMSO and add to the wells of a microtiter plate.

  • Reaction Initiation: Add the kinase, substrate, and ATP to each well to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of a systematic approach to analog design, where each component of the molecule is carefully optimized to maximize potency and drug-like properties. The strategic placement of the 2-fluoro substituent is a key design element that contributes to both the binding affinity and the pharmacokinetic profile of these inhibitors.

Future research in this area will likely focus on:

  • Exploring a wider range of bioisosteric replacements for the benzyloxy group to further improve metabolic stability and solubility.

  • Fine-tuning the substitution pattern on both the aniline and benzyl rings to enhance selectivity for specific kinases.

  • Utilizing computational modeling and structural biology to gain a more detailed understanding of the binding modes of these inhibitors and to guide the design of next-generation analogs with improved properties.

By leveraging the insights from existing SAR studies and employing modern drug discovery technologies, the this compound scaffold will undoubtedly continue to yield novel and effective therapeutic agents.

References

  • Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 877-885. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 49(15), 4477-4488.
  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

Comparative study of different synthesis routes for 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted anilines is a foundational element of discovery and process chemistry. Among these, 4-(benzyloxy)-2-fluoroaniline stands as a valuable building block, its structure poised for further functionalization in the creation of complex pharmaceutical agents. The strategic placement of the benzyloxy and fluoro groups imparts unique electronic and steric properties, making the efficiency and scalability of its synthesis a critical consideration.

This in-depth technical guide provides a comparative analysis of viable synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison to inform your selection of the most appropriate method for your research and development needs.

Introduction to Synthetic Strategy

The synthesis of this compound is most logically approached via a two-step sequence commencing with the commercially available 2-fluoro-4-nitrophenol. This strategy involves:

  • O-Benzylation: The formation of a benzyl ether at the 4-position through a Williamson ether synthesis.

  • Nitro Group Reduction: The subsequent reduction of the nitro group to the target aniline.

The choice of reagents and conditions for each of these steps significantly impacts the overall yield, purity, safety profile, and scalability of the synthesis. This guide will compare three distinct methods for the critical nitro reduction step.

Step 1: O-Benzylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1][2] In the context of our target molecule, this involves the reaction of 2-fluoro-4-nitrophenol with benzyl bromide.

Mechanistic Insight

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic proton of 2-fluoro-4-nitrophenol is first abstracted by a mild base, typically potassium carbonate, to generate a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide leaving group to form the desired 4-(benzyloxy)-2-fluoronitrobenzene intermediate. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2-fluoronitrobenzene
  • Materials:

    • 2-Fluoro-4-nitrophenol

    • Benzyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone or Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 2-fluoro-4-nitrophenol (1.0 eq.) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq.).

    • Slowly add benzyl bromide (1.1-1.2 eq.) to the reaction mixture at room temperature.

    • Heat the mixture to reflux (for acetone) or maintain at a moderately elevated temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-(benzyloxy)-2-fluoronitrobenzene by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Step 2: Comparative Analysis of Nitro Group Reduction Methods

The reduction of the nitro group in 4-(benzyloxy)-2-fluoronitrobenzene is the final and critical step in the synthesis of this compound. The choice of reducing agent is paramount, as it must selectively reduce the nitro group without cleaving the benzyl ether or affecting the fluoro substituent. We will compare three widely used methods: catalytic hydrogenation, iron powder reduction, and stannous chloride reduction.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups.[3]

In this process, molecular hydrogen (H₂) is activated on the surface of the palladium catalyst. The nitroarene also adsorbs to the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group, leading to its reduction to an amine. This method is often favored for its high yields and the generation of water as the only byproduct. A key consideration is the potential for hydrogenolysis of the benzyl ether, although this is generally not a significant issue under standard conditions for nitro group reduction.

  • Materials:

    • 4-(Benzyloxy)-2-fluoronitrobenzene

    • 10% Palladium on Carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 4-(benzyloxy)-2-fluoronitrobenzene (1.0 eq.) in methanol or ethanol in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

    • Purge the vessel with nitrogen and then introduce hydrogen gas (via a balloon or in a Parr shaker apparatus) at a pressure of 1-4 atm.

    • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases and TLC analysis indicates complete conversion of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Method 2: Iron Powder Reduction in Acidic Media

The use of iron metal in the presence of an acid is a classic and cost-effective method for the reduction of nitroarenes.[4]

In this reaction, iron metal acts as the reducing agent, being oxidized from Fe(0) to iron oxides. The nitro group is reduced in a stepwise manner, with the acidic medium providing the necessary protons. This method is robust and tolerant of a wide range of functional groups.

  • Materials:

    • 4-(Benzyloxy)-2-fluoronitrobenzene

    • Iron powder

    • Ethanol

    • Water

    • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Procedure:

    • In a round-bottom flask, create a suspension of 4-(benzyloxy)-2-fluoronitrobenzene (1.0 eq.) and iron powder (3-5 eq.) in a mixture of ethanol and water.

    • Heat the mixture to reflux and then add concentrated HCl or acetic acid dropwise.

    • Maintain the reaction at reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and filter it through Celite® to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol.

    • Neutralize the aqueous residue with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Method 3: Stannous Chloride (Tin(II) Chloride) Reduction

The reduction of aromatic nitro compounds using stannous chloride (SnCl₂) in an acidic medium is a mild and effective method.[5][6]

Tin(II) is oxidized to Tin(IV) while reducing the nitro group to an amine. The reaction is typically carried out in an acidic solution, which provides the protons required for the reduction. This method is known for its high chemoselectivity, often leaving other reducible functional groups intact.[7] The stability of the benzyl ether under these conditions has been demonstrated in the synthesis of the closely related 4-benzyloxy-3-chloroaniline.[5]

  • Materials:

    • 4-(Benzyloxy)-2-fluoronitrobenzene

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve tin(II) chloride dihydrate (3-4 eq.) in ethanol and concentrated HCl.

    • Heat the solution to a gentle reflux.

    • Add the 4-(benzyloxy)-2-fluoronitrobenzene (1.0 eq.) portion-wise to the hot solution.

    • Continue to reflux the mixture until TLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture and pour it into ice-water.

    • Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give this compound.

Comparative Data Summary

ParameterCatalytic Hydrogenation (Pd/C)Iron Powder ReductionStannous Chloride (SnCl₂) Reduction
Typical Yield >95%80-90%~90%[5]
Purity Generally highMay require purificationHigh
Reagents H₂, Pd/C catalystFe powder, acidSnCl₂·2H₂O, acid
Safety Requires handling of H₂ gas and flammable catalystExothermic reaction, handling of acidExothermic reaction, handling of acid
Scalability Excellent, widely used in industryGood, very cost-effectiveGood, but waste disposal of tin is a concern
Environmental Impact Green (water as byproduct)Generation of iron sludgeGeneration of tin waste
Key Advantages High yield, clean reactionLow cost, readily available reagentsHigh chemoselectivity, mild conditions
Key Disadvantages Cost of catalyst, potential for hydrogenolysisLarge excess of iron needed, workup can be tediousStoichiometric amounts of tin required, tin waste

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Reduction cluster_h2 Method 1 cluster_fe Method 2 cluster_sncl2 Method 3 A 2-Fluoro-4-nitrophenol B Benzyl Bromide, K₂CO₃ C 4-(Benzyloxy)-2-fluoronitrobenzene B->C O-Benzylation D H₂, Pd/C C->D F Fe, HCl/AcOH C->F H SnCl₂, HCl C->H E This compound D->E Catalytic Hydrogenation G This compound F->G Iron Reduction I This compound H->I Tin(II) Chloride Reduction

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity for a Versatile Building Block

4-(Benzyloxy)-2-fluoroaniline is a key synthetic intermediate whose structural motifs—a primary aromatic amine, a fluorine substituent, and a benzyloxy group—make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] In the context of drug discovery and development, the purity of such starting materials is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[2][3] Impurities introduced from a starting material can carry through the synthetic sequence, potentially leading to the formation of toxic by-products or altering the pharmacological profile of the target molecule.

This guide provides an in-depth, objective comparison of the principal analytical techniques used to assess the purity of commercially available this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, offering a self-validating framework for analysis. By leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a comprehensive and robust purity profile can be established.

Anticipating the Enemy: Potential Impurities in this compound

A robust purity assessment begins with understanding the potential impurities that may be present. These are typically process-related, arising from the synthetic route used by the manufacturer. A common synthesis involves the Williamson ether synthesis to produce 4-(benzyloxy)-2-fluoro-1-nitrobenzene, followed by the reduction of the nitro group to form the target aniline.[1][3]

This pathway suggests the potential for several classes of impurities:

  • Unreacted Starting Materials:

    • 4-(Benzyloxy)-2-fluoro-1-nitrobenzene (from incomplete reduction).

    • 2-Fluoro-4-nitrophenol (from the preceding ether synthesis).

    • Benzyl halides (e.g., benzyl chloride or bromide).

  • Synthesis By-products:

    • Intermediates from incomplete reduction (e.g., corresponding nitroso or azoxy compounds).

    • Dibenzyl ether (from self-condensation of the benzyl halide).[3]

    • Benzyl alcohol (from hydrolysis of the benzyl halide).[3]

  • Isomeric Impurities: Positional isomers that may arise from the starting materials.

  • Degradation Products: Oxidation of the aniline or cleavage of the benzyl ether could occur during synthesis or storage.

A multi-technique approach is therefore essential, as no single method is capable of detecting all potential impurities across such a wide range of volatilities and polarities.

Orthogonal Analytical Approaches: A Triad of Techniques

We will detail the application of three complementary analytical techniques. The synergy between these methods provides a rigorous and cross-verifiable assessment of purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Non-Volatile Impurities

Expertise & Causality: HPLC is the cornerstone of pharmaceutical purity analysis due to its versatility with compounds that are non-volatile or thermally sensitive, a category that includes most aromatic amines and their likely process-related impurities.[2][4] We utilize a reversed-phase (RP-HPLC) method, where separation is governed by hydrophobicity. The non-polar C18 stationary phase retains the analyte and impurities to varying degrees, while a polar mobile phase elutes them. Adding a small amount of acid (e.g., formic acid) to the mobile phase is critical; it protonates the basic aniline, ensuring a single ionic state and preventing peak tailing, which is essential for accurate quantification.[5]

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • For known impurities, quantification should be performed against a qualified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile and Semi-Volatile Impurities

Expertise & Causality: While HPLC is excellent for non-volatile species, it is blind to highly volatile impurities like residual solvents or certain starting materials (e.g., benzyl chloride). GC-MS fills this critical gap.[3] The sample is volatilized in a heated injector and separated based on boiling point and interaction with the column's stationary phase. The mass spectrometer detector then provides definitive identification of the eluted compounds by fragmenting them into predictable patterns (mass spectra), which can be matched against spectral libraries. This provides invaluable structural information, a key advantage over UV detection.[2]

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

    • Injector Temperature: 260°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[5][6]

    • Injection Mode: Split (e.g., 50:1).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Ion Source Temperature: 230°C.[7]

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a ~2 mg/mL solution of the this compound sample in a high-purity volatile solvent such as methylene chloride or acetone.

Quantitative ¹⁹F NMR (qNMR): The Definitive Purity Arbiter

Expertise & Causality: qNMR stands apart as a primary ratio method, meaning it can determine purity without requiring a reference standard of the analyte itself. It relies on the direct relationship between the integrated signal area and the number of atomic nuclei contributing to that signal. For a fluorinated compound like ours, ¹⁹F qNMR is exceptionally powerful. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, which virtually eliminates signal overlap and background interference from solvents or other sample components.[8][9] By comparing the integral of the fluorine signal from our analyte to the integral of a fluorine signal from a highly pure, certified internal standard of known concentration, we can calculate an absolute purity value with high accuracy and precision.

Experimental Protocol: ¹⁹F qNMR Purity Determination

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz) equipped with a fluorine probe.

  • Materials:

    • Certified Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (NMIJ CRM 4601-a) or another suitable certified ¹⁹F standard.

    • Deuterated Solvent: DMSO-d₆ or Acetone-d₆.

  • Sample Preparation (Self-Validating System):

    • Using an analytical balance, accurately weigh ~20 mg of the this compound sample into a vial. Record the weight to 0.01 mg.

    • Accurately weigh ~15 mg of the certified internal standard into the same vial. Record the weight to 0.01 mg. The precise masses are critical for the calculation.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent. Ensure complete dissolution.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition Parameters (Trustworthiness):

    • Pulse Angle: 30-45 degrees (to ensure full relaxation).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds for ¹⁹F qNMR to ensure full quantitation).

    • Number of Scans: 32 or 64 for good signal-to-noise.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signal corresponding to the fluorine on this compound and the signal(s) from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_IS = Certified purity of the internal standard

Visualizing the Workflow and Data

A logical workflow is crucial for a comprehensive assessment. The following diagrams and tables illustrate the process and present comparative data.

Diagrams

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Methods (Orthogonal Approach) cluster_2 Data Integration & Reporting sample Commercial Sample Receipt prep Sample Preparation for Each Technique sample->prep hplc HPLC-UV Analysis (Purity %, Non-Volatiles) prep->hplc gcms GC-MS Analysis (Volatiles, ID of unknowns) prep->gcms qnmr ¹⁹F qNMR Analysis (Absolute Purity) prep->qnmr compare Compare & Cross-Validate Results hplc->compare gcms->compare qnmr->compare report Final Purity Statement & Impurity Profile compare->report

Caption: Overall workflow for purity assessment.

Impurity_Investigation cluster_yes cluster_no start Unknown Peak Detected in HPLC q1 Is the peak also present in GC-MS? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No res1 Impurity is Volatile/Semi-Volatile. Identify using GC-MS Library Match. res2 Impurity is Non-Volatile. Proceed to LC-MS for m/z. q2 Can structure be proposed from MS data & process knowledge? res2->q2 res3 Propose structure. Synthesize or isolate for confirmation. q2->res3 Yes

Caption: Decision tree for impurity investigation.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

ParameterHPLC-UVGC-MS¹⁹F qNMR
Principle Liquid-phase separation by polarityGas-phase separation by volatilityNuclear magnetic resonance
Primary Use Case Routine purity, non-volatile impuritiesVolatile impurities, residual solventsAbsolute purity, structural confirmation
Sensitivity High (ng range)Very High (pg range)Moderate (µg-mg range)
Quantitative Accuracy Excellent (with standards)Good (with standards)Excellent (primary method)
Impurity ID Capability Poor (retention time only)Excellent (MS library matching)Excellent (structural elucidation)
Need for Standards Yes, for accurate quantificationYes, for accurate quantificationOnly for internal standard

Table 2: Hypothetical Purity Data for Commercial Lots of this compound

Lot NumberHPLC Purity (Area %)Key Impurities by HPLCGC-MS Findings¹⁹F qNMR Purity (w/w %)Overall Assessment
Lot A 99.85%0.08% starting nitro-compound150 ppm Toluene99.7%High purity, suitable for R&D.
Lot B 98.90%0.75% unknown at RRT 1.2No significant volatiles98.8%Contains a significant non-volatile impurity. Requires identification.
Lot C 99.70%0.15% starting nitro-compound550 ppm Benzyl Chloride99.6%Good purity, but contains a reactive starting material. May require purification.

Conclusion and Recommendations

The comprehensive purity assessment of this compound cannot be reliably achieved with a single analytical method. This guide demonstrates that a strategic, orthogonal approach is mandatory for ensuring the quality required in research and drug development.

  • HPLC-UV serves as the ideal method for routine quality control, providing precise quantification of the main component and non-volatile impurities.[2]

  • GC-MS is an essential complementary technique for detecting and identifying volatile impurities, such as residual solvents and unreacted starting materials, which are invisible to HPLC.[3]

  • ¹⁹F qNMR provides a highly accurate, absolute purity value that is orthogonal to chromatographic methods. It serves as the ultimate arbiter for purity assignment and is invaluable for qualifying in-house reference materials.[8]

For professionals in the field, we recommend implementing all three techniques. HPLC should be used for batch release and stability testing. GC-MS should be employed during initial vendor qualification and for troubleshooting. ¹⁹F qNMR should be used to establish the purity of a primary reference lot against which all commercial batches are subsequently compared. This rigorous, multi-faceted approach ensures a deep understanding of the material's quality and provides the highest level of confidence in subsequent synthetic endeavors.

References

  • Ni, Y., & Zhang, H. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Retrieved from [Link]

  • Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-(Benzyloxy)-2-fluoroaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural choice. Our commitment is to provide you with the knowledge to maintain a safe, compliant, and efficient laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following procedures are based on established best practices for hazardous waste management and safety data from structurally similar compounds, including other substituted anilines. Always consult with your institution's Environmental Health & Safety (EHS) department for site-specific protocols.

Hazard Profile and Immediate Safety Precautions

Understanding the hazard profile of this compound is the foundation of its safe management. Based on data from close structural analogs, it should be treated as a hazardous substance with acute toxicity, as well as skin, eye, and respiratory irritation potential.[1][2][3]

Table 1: Anticipated Hazard Profile for this compound | Hazard Class | GHS Pictogram | Hazard Statement | Rationale / Supporting Source | | :--- | :---: | :--- | :--- | | Acute Toxicity (Oral) |


| H302: Harmful if swallowed | Based on data for 2-(Benzyloxy)-4-fluoroaniline. |
| Skin Irritation  |

| H315: Causes skin irritation | Common hazard for fluoroaniline derivatives.[1][2] |
| Eye Irritation  |

| H319: Causes serious eye irritation | Common hazard for fluoroaniline derivatives.[1][2] |
| Respiratory Irritation  |

| H335: May cause respiratory irritation | Common hazard for fluoroaniline derivatives.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense

The causality for PPE selection is rooted in preventing all routes of exposure. All handling of this compound and its waste must be performed within a certified laboratory chemical fume hood.[4]

Table 2: Required Personal Protective Equipment

PPE Type Specification Rationale
Hand Protection Butyl, neoprene, or Viton gloves.[4] Aniline and its derivatives can penetrate standard nitrile gloves. These specified materials offer superior chemical resistance for prolonged or direct contact.
Eye Protection Chemical splash goggles. Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Body Protection Fully-buttoned laboratory coat. Prevents incidental skin contact with contaminated surfaces or from small spills.

| Respiratory | Use within a chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or dust, which may cause respiratory irritation.[4] |

Emergency First Aid Protocol

In the event of exposure, immediate and correct action is critical.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5]

Laboratory Waste Management: Collection & Segregation

Proper segregation and containment from the point of generation are critical to prevent hazardous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container : Use a clearly marked, dedicated hazardous waste container. The container must be made of a compatible material, such as polyethylene.[4][6] Aniline can attack certain plastics and coatings, making material choice crucial.[7]

  • Collect Waste : Collect all waste containing this compound, including residual material, reaction byproducts, and contaminated consumables (e.g., pipette tips, weighing paper), directly into the designated container.[6]

  • Seal Securely : Keep the container tightly closed when not in use to prevent the release of vapors.[1]

  • Label Correctly : Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accumulation start date

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Store Safely : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials. Use secondary containment (e.g., a polypropylene tub) to mitigate potential leaks.[4]

Chemical Incompatibility: Preventing a Reaction

Segregation is a core principle of chemical safety. Aniline and its derivatives can react violently with certain chemical classes. Store this compound waste separately from:

  • Strong Oxidizing Agents : (e.g., perchlorates, nitrates, peroxides)[7]

  • Strong Acids : (e.g., hydrochloric acid, sulfuric acid)[7]

  • Acid Chlorides and Anhydrides [3][8]

The causality behind this segregation is the prevention of exothermic or explosive reactions that can result from the oxidation or strong acid-base reaction with the amine functional group.

Spill Response and Decontamination

Prompt and correct response to a spill minimizes exposure and environmental contamination. This procedure applies to small, manageable spills within a laboratory setting.

Spill Cleanup Protocol
  • Ensure Safety : Alert personnel in the immediate area and ensure the spill is contained within a chemical fume hood if possible. Ensure you are wearing the appropriate PPE as detailed in Table 2.

  • Contain the Spill : Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Residue : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1] Avoid actions that create dust.

  • Decontaminate : Wipe down the spill area with a suitable solvent (consult your EHS department for recommendations, e.g., soap and water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous waste.

  • Wash Hands : After the cleanup is complete and PPE has been removed, wash hands thoroughly with soap and water.[1]

Final Disposal Pathway: From Lab to Destruction

Disposal of this compound waste must comply with local, state, and federal regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[7][9] Under no circumstances should this chemical waste be disposed of down the drain. [4]

The primary and most effective disposal method is through a licensed professional waste disposal service that utilizes high-temperature chemical incineration.[6] This method is crucial for two reasons:

  • Molecular Destruction : High temperatures break down the toxic organic aniline structure.

  • Acid Gas Neutralization : The presence of fluorine in the molecule necessitates an incinerator equipped with an afterburner and a scrubber.[6] During combustion, highly toxic and corrosive gases like hydrogen fluoride (HF) can be generated.[8] The scrubber neutralizes these acid gases before they are released into the atmosphere.

Disposal Workflow for this compound

The following diagram outlines the decision-making and procedural flow for the proper management and disposal of this chemical waste.

G cluster_0 In-Laboratory Waste Management cluster_1 External Disposal Process cluster_2 Contingency: Spill Response gen Waste Generation (e.g., reaction residue, contaminated consumables) ppe Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) in Fume Hood gen->ppe Step 1 collect Collect in Designated, Compatible Container (e.g., Polyethylene) ppe->collect Step 2 label_waste Securely Seal & Label Container 'Hazardous Waste' 'this compound' collect->label_waste Step 3 segregate Store in Secondary Containment Away From Incompatibles (Acids, Oxidizers) label_waste->segregate Step 4 contact_ehs Contact Institutional EHS for Waste Pickup Request segregate->contact_ehs transport Waste Transported by Licensed Hazardous Waste Hauler contact_ehs->transport incinerate Final Disposal: High-Temperature Incineration with Afterburner & Scrubber transport->incinerate spill Spill Occurs absorb Contain & Absorb with Inert Material (Sand, Vermiculite) spill->absorb collect_spill Collect Spill Debris into Hazardous Waste Container absorb->collect_spill collect_spill->label_waste Add to Waste Stream

Caption: Disposal workflow for this compound waste.

Your institution's EHS department will coordinate with a licensed waste vendor to determine the appropriate EPA hazardous waste codes (aniline is listed as U012) and ensure the waste is transported and disposed of in accordance with all regulations.[10][11]

References

  • Washington State University. (n.d.). Aniline - Standard Operating Procedure. Environmental Health & Safety. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Zavareh, S., et al. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Pakistan journal of medical sciences, 35(5), 1439-1445. Retrieved from [Link]

  • Keene State College. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. Regulations.gov. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). FLUORINE. Retrieved from [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Fluorine. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 4-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is not merely a procedural formality but a cornerstone of laboratory safety and experimental integrity. 4-(Benzyloxy)-2-fluoroaniline, a key building block in contemporary organic synthesis, demands a nuanced understanding of its potential hazards. This guide provides an in-depth, experience-driven framework for its safe utilization, from initial handling to final disposal, ensuring the well-being of laboratory personnel and the preservation of a secure research environment.

Understanding the Hazard Profile of this compound

This compound is a substituted aromatic amine. Its hazard profile is a composite of the risks associated with its constituent functional groups: the fluoroaniline moiety and the benzyl ether group. While specific toxicological data for this compound is not extensively documented, the known hazards of structurally similar chemicals, such as 4-fluoroaniline, provide a strong basis for a cautious approach.

The primary concerns revolve around its potential for acute toxicity if ingested, skin and eye irritation, and respiratory tract irritation. Aromatic amines, as a class, can be absorbed through the skin and may cause systemic effects. The presence of fluorine can also introduce unique reactivity and toxicological considerations.[1][2][3][4]

GHS Hazard Identification:

Based on available data for similar compounds, this compound is anticipated to carry the following GHS classifications:[5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This necessitates a robust personal protective equipment (PPE) protocol and stringent handling procedures to mitigate exposure risks.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound to prevent contact and inhalation.[6][7][8] The following table outlines the recommended PPE, moving beyond a simple checklist to explain the rationale behind each selection.

PPE ComponentSpecification & Rationale
Hand Protection Double Gloving: An inner nitrile glove followed by an outer, more robust glove (e.g., neoprene or butyl rubber). Causality: Nitrile gloves offer good dexterity and splash protection for incidental contact.[9] The outer glove provides extended resistance against potential permeation by the aromatic amine. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[1]
Eye & Face Protection Chemical Splash Goggles and a Face Shield: Goggles must provide a complete seal around the eyes. A full-face shield is mandatory when there is a risk of splashing or when handling larger quantities. Causality: This combination protects against direct splashes to the eyes and prevents facial skin exposure.[1][9]
Body Protection Flame-Resistant (FR) Laboratory Coat: A fully buttoned lab coat made of a material like Nomex® is recommended. Causality: Standard cotton lab coats offer minimal chemical resistance. An FR coat provides an added layer of protection in the event of an unforeseen reaction or fire. It should be worn over long-sleeved clothing and long pants.[9]
Respiratory Protection NIOSH-Approved Respirator: Required when engineering controls (i.e., fume hood) are insufficient or during spill cleanup. The type (e.g., half-mask or full-face with appropriate cartridges) should be determined by a formal risk assessment. Causality: Protects against the inhalation of aerosols or fine powders, which can cause respiratory irritation.[6][8][9]
Foot Protection Closed-toe, chemical-resistant shoes: Leather or other non-porous material is essential. Causality: Protects against spills that may reach the floor.

Operational Handling and Emergency Protocols

Adherence to a systematic workflow is paramount. The following protocols are designed to be self-validating, incorporating safety checks at each critical stage.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_1 Verify Fume Hood Functionality prep_2 Assemble All Necessary Equipment & Reagents prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 prep_4 Locate Emergency Equipment (Spill Kit, Eyewash, Shower) prep_3->prep_4 handle_1 Weigh Compound in Fume Hood prep_4->handle_1 Proceed to Handling handle_2 Perform All Transfers & Reactions in Hood handle_1->handle_2 handle_3 Keep Container Tightly Closed When Not in Use handle_2->handle_3 clean_1 Quench Reaction & Neutralize (if applicable) handle_3->clean_1 Proceed to Cleanup clean_2 Segregate Waste into Labeled, Compatible Containers clean_1->clean_2 clean_3 Decontaminate Glassware & Work Surfaces clean_2->clean_3 clean_4 Doff PPE in Correct Order clean_3->clean_4 end end clean_4->end End of Procedure

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10] Ensure the sash is at the lowest practical height.

  • Weighing and Transfer : As this compound is a solid, care should be taken to avoid generating dust. Use a spatula for transfers and weigh the material on a tared weigh boat within the fume hood.

  • Solubilization and Reaction : When dissolving or reacting the compound, add reagents slowly to control any potential exothermic processes. Be mindful of incompatibilities; this compound should be kept away from strong oxidizing agents, acids, and acid chlorides.[2]

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be clearly marked.

Emergency Procedures: Spills and Exposure
  • Small Spill (in fume hood):

    • Restrict access to the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1][11]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2]

    • Remove all contaminated clothing while continuing to flush.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, administer oxygen if you are trained to do so.

    • Seek immediate medical attention.[1]

Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.[11]

  • Waste Segregation : All waste containing this compound, including contaminated consumables (gloves, weigh boats, absorbent pads), must be collected in a designated hazardous waste container.[11] Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling : The waste container must be made of a compatible material (e.g., polyethylene), kept closed, and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[11]

  • Final Disposal : The ultimate disposal method should be incineration in a licensed facility equipped with an afterburner and scrubber to handle halogenated organic compounds.[4][11] Engage a certified professional waste disposal service for collection and transport.[11] Under no circumstances should this chemical be disposed of down the drain.[4]

By integrating these expert-level protocols and understanding the causality behind each safety measure, researchers can confidently and safely utilize this compound, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.